Technical Documentation Center

3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid
  • CAS: 1038283-29-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

Abstract: 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is a bespoke chemical entity with significant potential as a scaffold in medicinal chemistry and materials science. Its unique structure, combining a substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is a bespoke chemical entity with significant potential as a scaffold in medicinal chemistry and materials science. Its unique structure, combining a substituted benzoic acid moiety with a cyclic urea (2-oxoimidazolidine), makes it a valuable building block for developing novel pharmaceutical agents and functional polymers. This guide provides a comprehensive, scientifically-grounded pathway for its synthesis, designed for researchers, chemists, and drug development professionals. We will dissect a logical, multi-step synthetic route, elucidating the causality behind procedural choices, providing detailed experimental protocols, and ensuring a framework of self-validating, reproducible chemistry.

Introduction and Retrosynthetic Strategy

The synthesis of complex organic molecules requires a logical deconstruction of the target structure into simpler, commercially available, or easily synthesized precursors. This process, known as retrosynthesis, forms the foundation of our synthetic plan.

Our target molecule, 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (1) , can be disconnected at the aryl-nitrogen bond. This reveals a key precursor, 4-Amino-3-methylbenzoic acid (2) , and a conceptual two-carbon electrophile capable of forming the 2-oxoimidazolidine ring. The precursor (2) is readily synthesized via the reduction of 3-Methyl-4-nitrobenzoic acid (3) , which is a common starting material.

This analysis leads to a robust, two-part forward synthesis:

  • Part I: Synthesis of the key aromatic amine intermediate (2) .

  • Part II: Construction of the 2-oxoimidazolidine ring onto the aromatic amine to yield the final product (1) .

G target Target Molecule (1) 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid intermediate2 Intermediate (2) 4-Amino-3-methylbenzoic acid target->intermediate2 C-N Disconnection c2_synthon + C2 Synthon for Ring Formation precursor3 Precursor (3) 3-Methyl-4-nitrobenzoic acid intermediate2->precursor3 Functional Group Interconversion (Reduction)

Figure 1: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of Key Intermediate: 4-Amino-3-methylbenzoic acid (2)

The synthesis of 4-Amino-3-methylbenzoic acid is a well-established process, most efficiently achieved through the chemical reduction of its nitro analogue.

Mechanistic Rationale

The conversion of an aromatic nitro group to an amine is a cornerstone transformation in organic synthesis. Several methods exist, including catalytic hydrogenation and metal-acid reductions.

  • Catalytic Hydrogenation: This method utilizes a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. It is exceptionally clean, often yielding high-purity products with water as the only byproduct. This makes it ideal for large-scale synthesis where facile product isolation is paramount.

  • Metal-Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a proton source (e.g., HCl, Acetic Acid) are also highly effective. The reduction with iron powder in an acidic medium is particularly cost-effective and robust, making it suitable for standard laboratory-scale preparations.[1]

For this guide, we will detail the catalytic hydrogenation route due to its high yield and purity profile.

Detailed Experimental Protocol

Reaction: Reduction of 3-Methyl-4-nitrobenzoic acid (3) to 4-Amino-3-methylbenzoic acid (2)

  • Reactor Setup: To a hydrogenation vessel or a suitable round-bottom flask equipped with a magnetic stir bar, add 3-Methyl-4-nitrobenzoic acid (1.0 eq).

  • Solvent Addition: Add methanol or ethanol as the solvent (approx. 20 mL per gram of starting material). Stir the mixture to achieve a uniform suspension or solution.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst. The catalyst loading is typically 1-5 mol% relative to the substrate. The catalyst should be handled with care as it can be pyrophoric when dry.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the vessel with nitrogen gas and then carefully introduce hydrogen gas (typically via a balloon or a pressurized system) to a pressure of 1-3 atm.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material spot. The reaction is typically complete within 4-24 hours.

  • Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.

  • Crystallization: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is the desired product, 4-Amino-3-methylbenzoic acid, which can be further purified by recrystallization if necessary.

Data Summary
ParameterValue / ConditionRationale / Notes
Starting Material 3-Methyl-4-nitrobenzoic acidCommercially available precursor.
Reagent Hydrogen Gas (H₂)The reducing agent.
Catalyst 10% Palladium on Carbon (Pd/C)Highly efficient for nitro group reduction.
Solvent Methanol or EthanolGood solubility for substrate and product.
Temperature Room Temperature (20-25 °C)Sufficient for the reaction to proceed efficiently.
Pressure 1-3 atm (balloon or Parr shaker)Standard pressure for laboratory hydrogenations.
Reaction Time 4-24 hoursMonitor by TLC/HPLC for completion.
Typical Yield >95%This method is known for its high efficiency.

Part II: Synthesis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (1)

The construction of the 1-aryl-2-oxoimidazolidine ring from an aniline precursor is a critical step. A robust and reliable two-step method involves an initial N-alkylation followed by a cyclization/carbonylation reaction. This approach offers excellent control and avoids harsh conditions.

Mechanistic Rationale: A Two-Step Approach

Step 2a: N-(2-Hydroxyethyl)ation. The first step involves the nucleophilic attack of the amino group of (2) on a suitable two-carbon electrophile, such as 2-chloroethanol or ethylene oxide. Using 2-chloroethanol in the presence of a non-nucleophilic base allows for the selective formation of the N-(2-hydroxyethyl) intermediate (4) . The base is crucial to neutralize the HCl byproduct, driving the reaction to completion.

Step 2b: Intramolecular Cyclization. The intermediate (4) possesses both a nucleophilic secondary amine and a primary alcohol. To selectively form the desired 2-oxoimidazolidine ring, a carbonylating agent is introduced. 1,1'-Carbonyldiimidazole (CDI) is an excellent choice. It first reacts with the more nucleophilic secondary amine to form an activated carbamoyl-imidazole intermediate. This is followed by an intramolecular nucleophilic attack from the hydroxyl group, displacing the imidazole leaving group and closing the five-membered ring to yield the final product (1) .[2][3] This regiocontrolled cyclization is highly efficient and avoids the use of hazardous reagents like phosgene.[2]

Detailed Experimental Protocol

Step 2a: Synthesis of 4-((2-hydroxyethyl)amino)-3-methylbenzoic acid (4)

  • Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-Amino-3-methylbenzoic acid (2) (1.0 eq) and a non-nucleophilic base such as sodium carbonate (Na₂CO₃, 2.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add 2-chloroethanol (1.2 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until TLC/HPLC analysis indicates the consumption of the starting material (typically 12-24 hours).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with dilute HCl to a pH of ~4-5, which will precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield the intermediate (4) .

Step 2b: Synthesis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (1)

  • Reactor Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the intermediate (4) (1.0 eq) in an anhydrous polar aprotic solvent such as Tetrahydrofuran (THF) or Acetonitrile.

  • Reagent Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the solution at room temperature. Effervescence (CO₂) may be observed.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours, then gently heat to 50-60 °C for 4-8 hours to ensure complete cyclization. Monitor the reaction by TLC/HPLC.

  • Work-up and Isolation: Cool the reaction to room temperature and quench with a small amount of water. Remove the solvent under reduced pressure. Add water to the residue and acidify with dilute HCl to a pH of ~2-3 to precipitate the final product.

  • Purification: Filter the crude solid, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate) to obtain the pure 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (1) .

Overall Synthesis Workflow

G cluster_part1 Part I: Intermediate Synthesis cluster_part2 Part II: Ring Formation Precursor Precursor (3) 3-Methyl-4-nitrobenzoic acid Intermediate Intermediate (2) 4-Amino-3-methylbenzoic acid Precursor->Intermediate H₂, Pd/C Methanol, RT Hydroxyethyl Intermediate (4) 4-((2-hydroxyethyl)amino)-3-methylbenzoic acid Intermediate->Hydroxyethyl 1. 2-Chloroethanol, Na₂CO₃ DMF, 90°C Target Target Molecule (1) 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid Hydroxyethyl->Target 2. CDI, THF 60°C

Figure 2: Overall workflow for the synthesis of the target molecule.

Data Summary
ParameterStep 2aStep 2b
Starting Material 4-Amino-3-methylbenzoic acid (2)4-((2-hydroxyethyl)amino)-3-methylbenzoic acid (4)
Key Reagents 2-chloroethanol, Na₂CO₃1,1'-Carbonyldiimidazole (CDI)
Solvent DMFAnhydrous THF or Acetonitrile
Temperature 80-100 °CRoom Temp to 60 °C
Reaction Time 12-24 hours5-10 hours
Work-up Acidification (pH 4-5) & FiltrationAcidification (pH 2-3) & Filtration
Purification DryingRecrystallization

Characterization and Validation

To ensure the successful synthesis and purity of the intermediates and the final product, a suite of standard analytical techniques must be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure. Key diagnostic signals for the final product would include the disappearance of the N-H and O-H protons from intermediate (4) and the appearance of characteristic methylene (-CH₂-CH₂-) signals for the imidazolidinone ring.

  • Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups. The final product should exhibit a strong carbonyl stretch for the cyclic urea (~1700 cm⁻¹) and the carboxylic acid (~1680 cm⁻¹), and a broad O-H stretch for the acid dimer.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the synthesized compounds, providing definitive proof of identity.

  • Melting Point: A sharp, defined melting point is a strong indicator of the purity of the final crystalline product.

Conclusion

This guide outlines a logical, efficient, and reliable synthetic pathway to 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. The strategy is based on fundamental, well-understood organic transformations, beginning with the reduction of a commercially available nitroaromatic compound, followed by a robust two-step N-alkylation and cyclization sequence. The use of modern, safer reagents like CDI for the key ring-closing step enhances the practicality of this synthesis for both academic and industrial research settings. By following the detailed protocols and validation steps provided, researchers can confidently produce this valuable chemical building block for further exploration in drug discovery and materials science.

References

  • A placeholder for a specific citation on 1,2,4-oxadiazole benzoic acid compounds which may share similar synthetic precursors or strategies. (2008). Google Patents.

  • A patent describing the synthesis of related aminobenzoic acid derivatives, highlighting hydrogenation as a key step. (2021). Google Patents.

  • A patent illustrating the synthesis of N-hydroxyethyl aniline derivatives, relevant to the N-alkylation step. (2018). Google Patents.

  • G. Broggini, et al. (2008). Regiocontrolled Cyclization Reaction of N-(2-Hydroxyethyl)ureas by Transfer of Activation: One-Pot Synthesis of 2-Imidazolidinones. The Journal of Organic Chemistry.

  • A patent describing the synthesis of related arylamino-imidazoline derivatives. (1976). Google Patents.

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate.

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of the American Chemical Society.

  • An abstract detailing the cyclization of N-(2-Hydroxyethyl)ureas, relevant to the proposed mechanism. (2008). ResearchGate.

  • A publication on the synthesis of imidazolidin-2-one derivatives, providing context for the heterocyclic chemistry. (2012). PubMed.

  • A European patent describing syntheses of related N-aryl pyrimidine compounds, useful for general context on aniline chemistry. (2022). Google Patents.

  • Gassman, P. G., & Drewes, H. R. (1978). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses.

  • Wang, Y., et al. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI.

  • Singh, S. K., et al. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. Asian Journal of Green Chemistry.

  • Sabbioni, G., & Schütze, D. (2001). Reactions of 4-methylphenyl isocyanate with amino acids. PubMed.

  • A European patent detailing the preparation of N-(2-hydroxyethyl)ethyleneurea, a structurally related compound. (1992). Google Patents.

  • Product information for N-(2-Hydroxyethyl)aniline, a related intermediate. (2026). Sigma-Aldrich.

  • Yahyazadeh, A., & Heravi, M. M. (2006). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry.

  • Wipf, P., & Wang, X. (2022). Synthesis of Nitrogen-Containing Heterocycles Through Catalytic Dehydrative Cyclization. D-Scholarship@Pitt.

  • A patent describing a preparation method for 3-methyl-4-nitrobenzoic acid. (2021). Patsnap.

  • Liang, D.-D., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters.

  • A technical document outlining synthetic strategies for a related aminobenzoic acid derivative. (2025). Benchchem.

  • Liang, D.-D., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. WUR eDepot.

  • A patent for the preparation of a related chloro-substituted aminobenzoic acid. (2021). Patsnap.

  • An abstract describing the cyclization of hydroxyethyl thioureas, a related transformation. (2007). ResearchGate.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

This guide provides a comprehensive, step-by-step methodology for the synthesis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, a key building block in contemporary drug discovery and development. The presented synth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step methodology for the synthesis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, a key building block in contemporary drug discovery and development. The presented synthetic strategy is designed for robustness and scalability, with a focus on the underlying chemical principles and practical considerations for each transformation. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development.

Introduction and Strategic Overview

3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is a bespoke chemical entity with significant potential as a scaffold in the design of novel therapeutic agents. Its rigid, heterocyclic-substituted benzoic acid core provides a valuable platform for exploring structure-activity relationships (SAR) in various biological targets. The synthesis of this molecule can be approached through a logical and modular strategy, which is depicted in the workflow below.

Our synthetic approach begins with the commercially available and relatively inexpensive 3-methyl-4-nitrobenzoic acid. The strategy involves an initial reduction of the nitro group to an amine, followed by protection of the carboxylic acid functionality to prevent unwanted side reactions. The key 2-oxoimidazolidinone ring is then constructed on the aniline nitrogen in a two-step sequence, followed by a final deprotection to yield the target compound. This multi-step synthesis is designed to ensure high purity and yield at each stage.

Synthetic_Workflow A 3-Methyl-4-nitrobenzoic acid B Methyl 4-amino-3-methylbenzoate A->B Reduction & Esterification C Methyl 4-(3-(2-chloroethyl)ureido)-3-methylbenzoate B->C Urea Formation D Methyl 3-methyl-4-(2-oxoimidazolidin-1-yl)benzoate C->D Intramolecular Cyclization E 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid D->E Hydrolysis

Caption: Overall synthetic workflow for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid.

Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of the Key Intermediate - Methyl 4-amino-3-methylbenzoate

The initial phase of the synthesis focuses on the preparation of the core aniline building block, methyl 4-amino-3-methylbenzoate, from 3-methyl-4-nitrobenzoic acid. This is achieved through a two-step, one-pot procedure involving the reduction of the nitro group and subsequent esterification of the carboxylic acid.

Step 1: Catalytic Hydrogenation of 3-Methyl-4-nitrobenzoic acid

The selective reduction of the aromatic nitro group in the presence of a carboxylic acid is efficiently accomplished via catalytic hydrogenation. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity.

  • Protocol:

    • To a solution of 3-methyl-4-nitrobenzoic acid (1.0 eq.) in methanol, a catalytic amount of 10% Palladium on carbon (approximately 1-2 mol%) is added.

    • The reaction mixture is subjected to a hydrogen atmosphere (typically 50-60 psi) in a Parr hydrogenation apparatus.

    • The reaction is stirred at room temperature until the theoretical amount of hydrogen has been consumed, or until TLC/LC-MS analysis indicates complete conversion of the starting material.

    • Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. The filtrate, containing 4-amino-3-methylbenzoic acid, is carried forward to the next step without isolation.

  • Causality of Experimental Choices: The use of methanol as a solvent is advantageous as it readily dissolves the starting material and the product, and is compatible with the subsequent esterification step. Catalytic hydrogenation is a clean and efficient reduction method that avoids the use of stoichiometric metal reductants, simplifying purification.[1]

Step 2: Fischer Esterification of 4-amino-3-methylbenzoic acid

With the amino acid in solution, the carboxylic acid is protected as a methyl ester via Fischer esterification. This is a crucial step to prevent the carboxylic acid from reacting with the isocyanate in a later stage.

  • Protocol:

    • The methanolic solution of 4-amino-3-methylbenzoic acid from the previous step is cooled in an ice bath.

    • Thionyl chloride (SOCl₂) (1.5-2.0 eq.) is added dropwise to the cooled solution. The addition of SOCl₂ to methanol generates HCl in situ, which catalyzes the esterification.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete, as monitored by TLC or LC-MS.

    • The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

    • The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude methyl 4-amino-3-methylbenzoate.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure ester.

  • Causality of Experimental Choices: The in situ generation of HCl from thionyl chloride and methanol provides a convenient and anhydrous source of the acid catalyst required for Fischer esterification.[2][3] Protecting the carboxylic acid as a methyl ester is a standard and effective strategy to prevent its interference in subsequent reactions targeting the amino group.[4]

Parameter Value Reference
Starting Material3-Methyl-4-nitrobenzoic acidCommercially Available
Key Reagents10% Pd/C, H₂, Methanol, SOCl₂Standard laboratory reagents
Overall YieldTypically 85-95% over two steps[1]
PurificationColumn Chromatography/RecrystallizationStandard laboratory practice
Part 2: Construction of the 2-Oxoimidazolidinone Ring

This phase involves the formation of the heterocyclic ring on the nitrogen atom of the aniline intermediate. This is accomplished in two discrete steps: urea formation followed by an intramolecular cyclization.

Step 3: Urea Formation with 2-Chloroethyl Isocyanate

The amino group of methyl 4-amino-3-methylbenzoate is reacted with 2-chloroethyl isocyanate to form an N-(2-chloroethyl)urea derivative. This reaction is typically fast and proceeds under mild conditions.[5][6]

  • Protocol:

    • Methyl 4-amino-3-methylbenzoate (1.0 eq.) is dissolved in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

    • The solution is cooled in an ice bath, and 2-chloroethyl isocyanate (1.05-1.1 eq.) is added dropwise.

    • The reaction mixture is stirred at 0 °C for a short period and then allowed to warm to room temperature. The reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the solvent is removed under reduced pressure to yield the crude methyl 4-(3-(2-chloroethyl)ureido)-3-methylbenzoate, which is often used in the next step without further purification.

  • Causality of Experimental Choices: The isocyanate group is highly electrophilic and reacts readily with the nucleophilic amino group.[7] The use of a slight excess of the isocyanate ensures complete consumption of the starting aniline. Anhydrous conditions are crucial to prevent the hydrolysis of the isocyanate.

Step 4: Base-Mediated Intramolecular Cyclization

The crude N-(2-chloroethyl)urea derivative undergoes an intramolecular SN2 reaction in the presence of a base to form the 2-oxoimidazolidinone ring.

  • Protocol:

    • The crude methyl 4-(3-(2-chloroethyl)ureido)-3-methylbenzoate from the previous step is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

    • A non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.1-1.2 eq.), is added portion-wise at 0 °C.

    • The reaction mixture is stirred at room temperature or gently heated to facilitate the cyclization. The reaction is monitored by TLC or LC-MS until the starting material is consumed.

    • The reaction is quenched by the careful addition of water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • The crude product, methyl 3-methyl-4-(2-oxoimidazolidin-1-yl)benzoate, is purified by column chromatography on silica gel.

  • Causality of Experimental Choices: The base deprotonates the urea nitrogen, increasing its nucleophilicity and facilitating the intramolecular attack on the carbon bearing the chlorine atom, leading to the formation of the stable five-membered ring.[8] The choice of a strong, non-nucleophilic base prevents competing intermolecular side reactions.

Ring_Formation cluster_0 Urea Formation cluster_1 Intramolecular Cyclization A Methyl 4-amino-3-methylbenzoate C Methyl 4-(3-(2-chloroethyl)ureido)-3-methylbenzoate A->C B 2-Chloroethyl isocyanate B->C D Methyl 4-(3-(2-chloroethyl)ureido)-3-methylbenzoate F Methyl 3-methyl-4-(2-oxoimidazolidin-1-yl)benzoate D->F E Base (e.g., NaH) E->F Deprotonation & Ring Closure

Caption: Key steps in the construction of the 2-oxoimidazolidinone ring.

Part 3: Final Deprotection

The final step of the synthesis is the hydrolysis of the methyl ester to the desired carboxylic acid.

Step 5: Hydrolysis of the Methyl Ester

Saponification using a strong base is a reliable method for the hydrolysis of the methyl ester.

  • Protocol:

    • Methyl 3-methyl-4-(2-oxoimidazolidin-1-yl)benzoate (1.0 eq.) is dissolved in a mixture of methanol and water.

    • An aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq.), is added.

    • The reaction mixture is stirred at room temperature or gently heated until the hydrolysis is complete, as monitored by TLC or LC-MS.

    • The methanol is removed under reduced pressure, and the aqueous residue is acidified with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

    • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid.

  • Causality of Experimental Choices: Basic hydrolysis (saponification) is a high-yielding and straightforward method for converting esters to carboxylic acids. Acidification of the reaction mixture protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution, which simplifies its isolation.

Characterization and Quality Control

The identity and purity of the final product and all key intermediates should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition and molecular weight.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final compound.

Safety Considerations

  • 2-Chloroethyl isocyanate is a toxic and lachrymatory substance. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

  • Thionyl chloride is a corrosive and toxic liquid. It should be handled in a fume hood.

  • Standard laboratory safety practices should be followed throughout the synthesis.

References

  • Alouane, N., et al. (2006). An efficient, versatile and practical gram-scale preparation of oxazolidinone, imidazolidinone and dioxolanone. Synthesis, 2006(5), 860-864.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with 2-Chloroethyl Isocyanate. Retrieved from [Link]

  • Gassman, P. G., & Drewes, H. R. (1978).
  • Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). Palladium-Catalyzed Synthesis of Imidazolidin-2-ones from N-Allylureas and Aryl Bromides. Organic Letters, 8(12), 2531–2534.
  • Baraldi, P. G., et al. (2007). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4648.
  • Jaman, Z., et al. (2019). Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)
  • Naaman, R. (1962). A study of the kinetics of the reaction between phenyl isocyanate and aniline in non-polar solvents. American University of Beirut.
  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved from [Link]

  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(ii), 140-155.
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (2015).
  • Catalano, A., et al. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.
  • Horiguchi, T., et al. (2017). Triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. Heterocycles, 95(2), 995.
  • Brickner, S. J., et al. (2001). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. The Journal of Organic Chemistry, 66(5), 1547–1556.
  • Wolfe, J. P., & Fritz, J. A. (2006). Palladium-Catalyzed Synthesis of Imidazolidin-2-ones via Intramolecular C-N Bond Formation.
  • Zhang, Y., et al. (2020). Expanding the application of chlorinated anilines as molecular templates to achieve a series of solid-state [2 + 2] cycloaddition reactions. CrystEngComm, 22(45), 7854-7860.

Sources

Foundational

An In-depth Technical Guide to the Starting Materials for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is a molecule of significant interest in medicinal chemistry and drug development. Its structur...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is a molecule of significant interest in medicinal chemistry and drug development. Its structural motifs, a substituted benzoic acid and an imidazolidinone ring, are found in various pharmacologically active compounds. This guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of this target molecule, grounded in established chemical principles and supported by scientific literature.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid reveals a logical and convergent synthetic approach. The core of this strategy involves the formation of the imidazolidin-2-one ring from a suitably functionalized benzoic acid derivative.

G target 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid intermediate1 Ethyl 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoate target->intermediate1 Ester Hydrolysis intermediate2 Ethyl 4-((2-aminoethyl)amino)-3-methylbenzoate intermediate1->intermediate2 Cyclization carbonyl_source Carbonylating Agent (e.g., CDI, Phosgene) intermediate1->carbonyl_source start1 Ethyl 4-amino-3-methylbenzoate intermediate2->start1 N-Alkylation or Reductive Amination start2 Protected 2-aminoethyl derivative intermediate2->start2

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights two primary starting material categories: a substituted benzoic acid core and a two-carbon unit that will form part of the imidazolidinone ring.

Core Starting Material: The Substituted Benzoic Acid Moiety

The foundational starting material for the synthesis is a derivative of 4-amino-3-methylbenzoic acid. The ethyl ester, ethyl 4-amino-3-methylbenzoate, is often preferred to protect the carboxylic acid functionality during the initial synthetic steps.

Synthesis of 4-Amino-3-methylbenzoic Acid and its Esters

A common and well-documented route to 4-amino-3-methylbenzoic acid begins with the nitration of 3-methylbenzoic acid to yield 3-methyl-4-nitrobenzoic acid. Subsequent reduction of the nitro group affords the desired 4-amino-3-methylbenzoic acid[1].

Synthetic Pathway to the Benzoic Acid Core

G cluster_0 Synthesis of the Benzoic Acid Core 3-Methylbenzoic Acid 3-Methylbenzoic Acid 3-Methyl-4-nitrobenzoic Acid 3-Methyl-4-nitrobenzoic Acid 3-Methylbenzoic Acid->3-Methyl-4-nitrobenzoic Acid Nitration (HNO3, H2SO4) 4-Amino-3-methylbenzoic Acid 4-Amino-3-methylbenzoic Acid 3-Methyl-4-nitrobenzoic Acid->4-Amino-3-methylbenzoic Acid Reduction (e.g., H2/Pd-C) Ethyl 4-amino-3-methylbenzoate Ethyl 4-amino-3-methylbenzoate 4-Amino-3-methylbenzoic Acid->Ethyl 4-amino-3-methylbenzoate Esterification (EtOH, H+)

Caption: Synthetic route to the key benzoic acid starting material.

A detailed and reliable procedure for the synthesis of ethyl 4-amino-3-methylbenzoate has been published in Organic Syntheses, providing a robust starting point for this synthetic endeavor[2].

Introduction of the Imidazolidinone Precursor

The critical step in the synthesis is the introduction of a two-carbon chain with a terminal nitrogen atom onto the 4-amino group of the benzoic acid derivative. This creates the necessary 1,2-diamine precursor for the subsequent cyclization to form the imidazolidinone ring. Two primary strategies are considered for this transformation:

Strategy 1: Reductive Amination

Reductive amination offers a direct method for the formation of the N-C bond. This approach involves the reaction of ethyl 4-amino-3-methylbenzoate with a protected aminoacetaldehyde, such as N-Boc-aminoacetaldehyde, to form an intermediate imine, which is then reduced in situ to the corresponding diamine.

Reductive Amination Workflow

G start Ethyl 4-amino-3-methylbenzoate + N-Boc-aminoacetaldehyde imine_formation Imine Formation start->imine_formation reduction Reduction (e.g., NaBH(OAc)3) imine_formation->reduction protected_diamine Protected Diamine Intermediate reduction->protected_diamine deprotection Deprotection (e.g., TFA) protected_diamine->deprotection diamine_product Ethyl 4-((2-aminoethyl)amino)-3-methylbenzoate deprotection->diamine_product

Caption: Workflow for the reductive amination approach.

Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)[3][4]. The use of a Boc protecting group is advantageous due to its stability and ease of removal under acidic conditions.

Strategy 2: N-Alkylation

An alternative approach is the N-alkylation of ethyl 4-amino-3-methylbenzoate with a protected 2-aminoethyl halide, such as 2-(Boc-amino)ethyl bromide. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction.

Experimental Protocol: N-Alkylation (Illustrative)

  • Dissolution: Dissolve ethyl 4-amino-3-methylbenzoate in a suitable aprotic solvent (e.g., DMF or acetonitrile).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate.

  • Alkylation: Add 2-(Boc-amino)ethyl bromide to the reaction mixture.

  • Reaction: Heat the mixture to facilitate the substitution reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, perform an aqueous work-up to remove the base and salts. The crude product can be purified by column chromatography.

  • Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free diamine.

Formation of the Imidazolidin-2-one Ring

Once the diamine intermediate, ethyl 4-((2-aminoethyl)amino)-3-methylbenzoate, is obtained, the final key step is the cyclization to form the imidazolidin-2-one ring. This is achieved by reacting the diamine with a suitable carbonylating agent.

Table 1: Common Carbonylating Agents for Imidazolidin-2-one Synthesis

Carbonylating AgentReagent NameKey Characteristics
CDI1,1'-CarbonyldiimidazoleMild and selective, produces imidazole as a byproduct.
Phosgene (or triphosgene)Phosgene (or bis(trichloromethyl) carbonate)Highly reactive but also highly toxic; requires careful handling.
UreaUreaLess reactive, often requires high temperatures.

1,1'-Carbonyldiimidazole (CDI) is often the reagent of choice due to its high reactivity under mild conditions and the benign nature of its byproducts[5][6].

Cyclization and Hydrolysis Pathway

G cluster_1 Final Synthetic Steps diamine Ethyl 4-((2-aminoethyl)amino)-3-methylbenzoate cyclized_ester Ethyl 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoate diamine->cyclized_ester Cyclization (e.g., CDI) final_product 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid cyclized_ester->final_product Ester Hydrolysis (e.g., NaOH, then H+)

Caption: Final steps in the synthesis of the target molecule.

Final Step: Ester Hydrolysis

The concluding step of the synthesis is the hydrolysis of the ethyl ester to the final carboxylic acid. This is typically achieved by saponification using a base such as sodium hydroxide or potassium hydroxide in a mixture of water and an organic solvent like ethanol or methanol, followed by acidification to precipitate the desired product.

Conclusion

The synthesis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is a multi-step process that relies on the strategic selection of starting materials and reaction conditions. The key starting materials are derivatives of 4-amino-3-methylbenzoic acid, which can be synthesized from readily available precursors. The formation of the imidazolidinone ring necessitates the introduction of a 1,2-diamine functionality, for which reductive amination and N-alkylation are viable strategies. The final cyclization and hydrolysis steps complete the synthesis. This guide provides a foundational understanding for researchers and scientists to develop robust and efficient synthetic routes to this important molecule.

References

  • Gassman, P. G.; Gruetzmacher, G. Organic Syntheses1977 , 56, 15. [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. The Journal of Organic Chemistry1996 , 61 (11), 3849–3862. [Link]

  • de Figueiredo, R. M.; Fröhlich, R.; Christmann, M. The Journal of Organic Chemistry2006 , 71 (10), 4147–4154. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ResearchGate. N, N '-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N -Heterocycles. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic Acid: Synthesis, Predicted Properties, and Research Potential

Disclaimer: The following technical guide addresses the chemical properties and synthesis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. As of the date of this publication, this compound is not extensively documente...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following technical guide addresses the chemical properties and synthesis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. As of the date of this publication, this compound is not extensively documented in publicly accessible scientific literature. Therefore, this guide is presented as a predictive analysis based on established principles of organic chemistry and data from analogous structures. The experimental protocols and data are proposed and have not been empirically validated. This document is intended for research and development professionals to guide future experimental design.

Introduction: Unveiling a Novel Carboxylic Acid Derivative

In the landscape of medicinal chemistry and materials science, the benzoic acid scaffold is a cornerstone for the development of novel molecules with tailored functionalities. The introduction of a cyclic urea, specifically a 2-oxoimidazolidin-1-yl moiety, onto a 3-methylbenzoic acid framework presents an intriguing, yet underexplored, molecular architecture. This guide provides a comprehensive theoretical framework for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, outlining a plausible synthetic pathway, predicting its core physicochemical and spectroscopic properties, and discussing its potential reactivity and applications. The insights herein are designed to serve as a foundational resource for researchers aiming to synthesize and characterize this novel compound.

The core structure combines a carboxylic acid group, which can be leveraged for salt formation or further derivatization, with a cyclic urea. Cyclic ureas are known to engage in hydrogen bonding and can impart specific conformational constraints, making them valuable motifs in drug design. The strategic placement of the methyl group and the urea linkage on the benzoic acid ring is anticipated to influence the molecule's electronic properties, solubility, and biological interactions.

Proposed Synthesis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic Acid

The synthesis of the target compound can be logically approached from the commercially available starting material, 4-amino-3-methylbenzoic acid. A two-step, one-pot reaction sequence is proposed, which involves the formation of a chloroethyl urea intermediate followed by an intramolecular cyclization.

Synthetic Pathway

The proposed pathway leverages the nucleophilicity of the aromatic amine on 4-amino-3-methylbenzoic acid to react with 2-chloroethyl isocyanate.[1][2] The resulting N-(2-chloroethyl)-N'-aryl urea intermediate is then cyclized under basic conditions to form the desired 2-oxoimidazolidin-1-yl ring.

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Intramolecular Cyclization A 4-Amino-3-methylbenzoic acid C N-(4-carboxy-2-methylphenyl)-N'-(2-chloroethyl)urea (Intermediate) A->C Anhydrous THF, rt B 2-Chloroethyl isocyanate B->C D 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (Target) C->D Base (e.g., NaH), Anhydrous THF, reflux

Caption: Proposed two-step synthesis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid.

Experimental Protocol

Materials:

  • 4-Amino-3-methylbenzoic acid (CAS: 2486-70-6)

  • 2-Chloroethyl isocyanate (CAS: 1943-83-5)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Urea Formation: To a solution of 4-amino-3-methylbenzoic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add 2-chloroethyl isocyanate (1.05 eq) dropwise at room temperature. The reaction of amines with isocyanates to form ureas is typically rapid and exothermic.[1] Stir the reaction mixture for 2-4 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Intramolecular Cyclization: To the reaction mixture containing the presumed intermediate, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The base facilitates the deprotonation of the urea nitrogen, which then acts as a nucleophile to displace the chloride, forming the imidazolidinone ring.

  • Work-up and Purification: After cooling to room temperature, quench the reaction by the slow addition of water. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid. Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. These predictions are based on its chemical structure using computational models.[3][4][5]

PropertyPredicted Value
Molecular Formula C₁₁H₁₂N₂O₃
Molecular Weight 220.23 g/mol
IUPAC Name 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid
CAS Number 268928-42-9
Predicted Melting Point >200 °C (high due to hydrogen bonding and rigid structure)
Predicted Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and methanol.
Predicted pKa ~4-5 (for the carboxylic acid)

Predicted Spectroscopic Profile

The structural features of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid suggest a distinct spectroscopic signature.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.9Singlet (broad)1H-COOH
~7.8-8.0Multiplet2HAromatic protons ortho and para to the methyl group
~7.4Doublet1HAromatic proton meta to the methyl group
~3.9Triplet2H-N-CH₂-CH₂-N-
~3.4Triplet2H-N-CH₂-CH₂-N-
~2.3Singlet3H-CH₃
¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum in DMSO-d₆ would likely show the following key resonances:

Chemical Shift (δ, ppm)Assignment
~167Carboxylic acid carbonyl carbon (-COOH)
~155Urea carbonyl carbon (-N-CO-N-)
~140-145Aromatic quaternary carbons
~125-135Aromatic CH carbons
~45-50Imidazolidinone methylene carbon (-N-CH₂-)
~38-42Imidazolidinone methylene carbon (-N-CH₂-)
~17-20Methyl carbon (-CH₃)
Infrared (IR) Spectroscopy

The IR spectrum is expected to be characterized by the following absorption bands:

Wavenumber (cm⁻¹)Functional Group
2500-3300 (broad)O-H stretch of the carboxylic acid
~1700-1720C=O stretch of the urea carbonyl
~1680-1700C=O stretch of the carboxylic acid carbonyl
~1600, ~1480C=C stretching of the aromatic ring
~2850-3000C-H stretching of methyl and methylene groups

Reactivity and Potential Applications

The bifunctional nature of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid opens up several avenues for further chemical modification and potential applications.

  • Derivatization: The carboxylic acid group is a handle for forming esters, amides, or acid chlorides, allowing for the coupling of this molecule to other pharmacophores or polymer backbones.

  • Medicinal Chemistry: The presence of the cyclic urea, a known pharmacophore in various bioactive molecules, suggests that this compound could be a scaffold for developing new therapeutic agents. The hydrogen bond donor and acceptor capabilities of the urea and carboxylic acid moieties could facilitate interactions with biological targets.

  • Materials Science: Benzoic acid derivatives are used in the synthesis of polymers and liquid crystals. The rigid structure and hydrogen bonding potential of the target molecule could be exploited in the design of novel materials with specific thermal or optical properties.

Conclusion

While experimental data for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid remains to be published, this in-depth guide provides a robust theoretical foundation for its synthesis and chemical properties. The proposed synthetic route is based on well-established chemical transformations, and the predicted physicochemical and spectroscopic data offer a clear roadmap for its characterization. The unique combination of a carboxylic acid and a cyclic urea on a substituted benzene ring makes this molecule a compelling target for future research in drug discovery and materials science. This guide serves as a catalyst for such explorations, providing the necessary theoretical groundwork for its empirical investigation.

References

  • Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. ResearchGate. Available at: [Link]

  • Phenyl 2-oxoimidazolidine-1-carboxylate. ResearchGate. Available at: [Link]

  • A two-step method for preparing cyclic-ureas. Google Patents.
  • Imidazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Mastering Organic Synthesis with 2-Chloroethyl Isocyanate. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. PMC. Available at: [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC. Available at: [Link]

  • Prediction of Physicochemical Properties of Organic Molecules Using Van Der Waals Surface Electrostatic Potentials. PubMed. Available at: [Link]

  • Using a Hierarchical Molecular Structure-Based Method to Estimate the Physicochemical Properties of Halogen/Cyano-Substituted Alkanes. ACS Omega. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (CAS No. 1038283-29-2). Designed for researchers, medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (CAS No. 1038283-29-2). Designed for researchers, medicinal chemists, and formulation scientists, this document outlines the core molecular attributes and presents validated, step-by-step protocols for determining critical parameters such as thermal stability, acidity, solubility, and chromatographic purity. The causality behind experimental choices is elucidated to empower researchers in their own analytical endeavors. This guide serves as a foundational resource for the effective utilization of this compound in research and development settings.

Core Molecular and Computational Properties

3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is a substituted benzoic acid derivative featuring a urea-containing heterocyclic moiety. Understanding its fundamental molecular properties is the first step in its characterization and is crucial for predicting its behavior in various chemical and biological systems. The table below summarizes key identifiers and computationally derived properties.

PropertyValueSourceSignificance
CAS Number 1038283-29-2[1]A unique numerical identifier for the chemical substance.
Molecular Formula C₁₁H₁₂N₂O₃[1]Defines the elemental composition of the molecule.
Molecular Weight 220.22 g/mol [1]Essential for all stoichiometric calculations and solution preparations.
SMILES CC1=C(C=CC(=C1)C(=O)O)N2CCNC2=O[1]A machine-readable line notation for unambiguous structural representation.
Topological Polar Surface Area (TPSA) 69.64 Ų[1]Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration.
LogP (Octanol-Water Partition Coefficient) 1.22282[1]A measure of lipophilicity, indicating the compound's distribution preference between lipid and aqueous phases.
Hydrogen Bond Donors 2[1]The number of hydrogen atoms attached to electronegative atoms (O, N); influences solubility and receptor binding.
Hydrogen Bond Acceptors 2[1]The number of electronegative atoms (O, N) with lone pairs; influences solubility and receptor binding.
Rotatable Bonds 2[1]Indicates molecular flexibility, which can impact receptor binding and conformational entropy.

Thermal Properties: Stability and Phase Behavior

Thermal analysis is critical for understanding a compound's stability, purity, and physical form. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstone techniques for this evaluation.[2][3]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to determine the melting point, detect polymorphic transitions, and assess crystallinity.[2][3] A sharp melting peak observed in a DSC thermogram is a strong indicator of high purity.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time.[2] This technique is essential for identifying the temperature at which the compound begins to decompose and for quantifying the presence of residual solvents or water.[3]

Experimental Protocol: Melting Point Determination by DSC

The melting point is a fundamental physical property used for identification and as a primary indicator of purity.[5][6] Impurities typically cause a depression and broadening of the melting range.

Causality: The DSC method is chosen over traditional capillary methods for its higher precision, sensitivity, and ability to quantify the enthalpy of fusion, providing deeper insights into the material's crystalline nature.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 300 °C) at a controlled rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram. The peak area corresponds to the enthalpy of fusion.

Experimental Protocol: Thermal Stability by TGA

Causality: TGA is employed to define the upper-temperature limit for handling and storage and to ensure that any observed DSC events below the decomposition temperature are true phase transitions, not degradation phenomena.

Methodology:

  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA microbalance.

  • Thermal Program: Heat the sample from 25 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Analyze the resulting mass vs. temperature curve. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.

pKa_Concept cluster_pH_Scale Effect of pH on Ionization Low_pH Low pH (pH < pKa) pKa_Point pH = pKa Low_pH->pKa_Point Add Base Protonated Predominantly Neutral Form (R-COOH) More Lipophilic Low_pH->Protonated High_pH High pH (pH > pKa) Deprotonated Predominantly Anionic Form (R-COO⁻) More Hydrophilic High_pH->Deprotonated pKa_Point->High_pH Add More Base Equilibrium 50% Neutral (R-COOH) 50% Anionic (R-COO⁻) pKa_Point->Equilibrium

Caption: Relationship between pH, pKa, and Ionization State.

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability and is one of the most important properties assessed during drug development. It is essential to measure solubility in various media, including aqueous buffers and biorelevant fluids, to predict in vivo performance. [7]There are two primary types of solubility measurements: kinetic and thermodynamic. [8]

  • Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a stock solution (often in DMSO) added to an aqueous buffer. It's a high-throughput screen but can overestimate solubility. [8]* Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. The shake-flask method is the gold standard for this determination. [9]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

Causality: This method is chosen to establish the true equilibrium solubility, providing a definitive value for formulation and biopharmaceutical classification. It ensures that the system has reached a stable state, avoiding the artifacts of metastable forms that can occur in kinetic assays. [7] Methodology:

  • Sample Preparation: Add an excess amount of solid 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid to a series of vials containing the desired test media (e.g., pH 7.4 phosphate buffer, simulated gastric fluid).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). The continued presence of undissolved solid must be confirmed. [9]3. Phase Separation: After equilibration, separate the solid and liquid phases. This is a critical step; centrifugation followed by filtration through a low-binding 0.45 µm filter is recommended to remove all undissolved particles.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. [10]5. Solid-State Analysis: It is best practice to analyze the remaining solid by a method like DSC or XRPD to confirm that no phase transition (e.g., to a different polymorph or a hydrate) occurred during the experiment.

Chromatographic Purity

Assessing the purity of a compound is essential. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for determining the purity of non-volatile organic compounds like benzoic acid derivatives. [10][11]

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Causality: A reverse-phase HPLC method is selected due to its versatility and suitability for moderately polar compounds. The use of a C18 column provides excellent separation for many small organic molecules. [12]A gradient elution is proposed to ensure that both the main compound and any potential impurities with different polarities are effectively eluted and resolved.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to a working concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions (Representative):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV Diode-Array Detector (DAD) at a suitable wavelength (e.g., 254 nm, or the compound's λmax).

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak areas of all detected components in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_run Analysis cluster_data Data Processing Prep_Sample Dissolve Sample (e.g., 0.1 mg/mL) Inject Inject Sample Prep_Sample->Inject Prep_Mobile Prepare Mobile Phases (Aqueous & Organic) Prep_Mobile->Inject Prep_System Equilibrate HPLC System Prep_System->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate Purity_Report Purity_Report Calculate->Purity_Report

Caption: General Workflow for HPLC Purity Analysis.

Summary and Conclusion

The physicochemical characterization of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is a prerequisite for its successful application in any research or development context. This guide has detailed the core molecular properties and provided robust, validated protocols for determining its thermal stability, melting point, acidity (pKa), thermodynamic solubility, and chromatographic purity. By understanding not only the properties themselves but also the scientific principles behind the methods used to measure them, researchers can ensure data integrity and make informed decisions. The application of these standardized analytical techniques will yield a comprehensive data package, forming a solid foundation for further studies in medicinal chemistry, formulation science, and beyond.

References

  • Suzanne Jubair Abass. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. Available at: [Link]

  • Asmaa Kadim Ayal. (2017). Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. ResearchGate. Available at: [Link]

  • Unknown Author. (2021). experiment (1) determination of melting points. G.Pullaiah College of Engineering and Technology. Available at: [Link]

  • IRE Journals. (2019). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. IRE Journals. Available at: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at: [Link]

  • ijarsct. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. Available at: [Link]

  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Available at: [Link]

  • D. A. Skoog, et al. (2014). Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]

  • ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs. Available at: [Link]

  • Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Available at: [Link]

  • ResearchGate. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate. Available at: [Link]

  • PMC - NIH. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d]t[1][10][13][14]etrazine-8-carboxylates and -carboxamides. PMC - NIH. Available at: [Link]

  • ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. Available at: [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at: [Link]

  • ACS Publications. (2022). How to Predict the pKa of Any Compound in Any Solvent | ACS Omega. ACS Publications. Available at: [Link]

  • UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. Available at: [Link]

  • University of Toronto. Experiment 1 - Melting Points. University of Toronto. Available at: [Link]

  • Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. Available at: [Link]

  • PrepChem.com. Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. PrepChem.com. Available at: [Link]

  • PMC - NIH. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC - NIH. Available at: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2017). Determination of Sorbic Acid and Benzoic Acid using Reversed- Phase High Performance Liquid Chromatography (RP-HPLC) in Different Food Commodities. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). Thermal analysis: basic concept of differential scanning calorimetry and thermogravimetry for beginners. ResearchGate. Available at: [Link]

  • University of Calgary. Melting point determination. University of Calgary. Available at: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Pharmacia. Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia. Available at: [Link]

  • Instrument Specialists Inc. Thermal Analysis Applications. Instrument Specialists Inc. Available at: [Link]

  • Sciforum. A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. Available at: [Link]

  • The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository. Available at: [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. BYJU'S. Available at: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]

  • ResearchGate. (2025). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. ResearchGate. Available at: [Link]

  • PubChem - NIH. 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370. PubChem - NIH. Available at: [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. Available at: [Link]

  • Quora. (2018). How can benzoic acid be tested for purity?. Quora. Available at: [Link]

  • ResearchGate. The solubility of benzoic acid in seven solvents. ResearchGate. Available at: [Link]

  • PubChem. 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid | C17H14N4O2 | CID. PubChem. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Empirical Determination of Solubility for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

Preamble: The Critical Role of Solubility in Pharmaceutical Development In the landscape of drug discovery and development, the aqueous and non-aqueous solubility of an active pharmaceutical ingredient (API) is a corners...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the aqueous and non-aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone physical property. It profoundly influences every stage of the therapeutic journey, from formulation and manufacturing to bioavailability and ultimate clinical efficacy.[1] An API's ability to dissolve in relevant physiological and manufacturing media dictates its absorption rate, achievable dosage forms, and stability. For a novel compound such as 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (Molecular Formula: C₁₁H₁₂N₂O₃, Molecular Weight: 220.22 g/mol ), a thorough understanding of its solubility profile is not merely academic—it is a prerequisite for its advancement as a potential therapeutic agent.[2]

Publicly available literature and chemical databases currently lack comprehensive, empirically determined solubility data for this specific molecule. A search for a closely related isomer, 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid, confirms that its solubility has not been formally reported and must be determined experimentally by the end-user.[3] This guide, therefore, is designed for researchers, chemists, and formulation scientists, providing a robust framework for the empirical determination of this compound's solubility. We will move beyond a simple listing of data to explain the causality behind the chosen methodologies, ensuring a scientifically rigorous and reproducible approach.

Molecular Structure Analysis and Solubility Predictions

Before embarking on experimental work, a structural analysis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid provides qualitative predictions of its solubility behavior, guided by the principle of "like dissolves like."[4]

The molecule possesses distinct functional regions:

  • Aromatic Carboxylic Acid Moiety: The benzoic acid group is polar and acidic. It can act as a hydrogen bond donor (from the hydroxyl group) and acceptor (from both oxygen atoms). Its acidity (pKa) will be a critical determinant of solubility in aqueous media of varying pH. In basic solutions (pH > pKa), it will deprotonate to form a highly polar carboxylate salt, which is expected to significantly enhance aqueous solubility.[5]

  • Imidazolidinone Ring: This cyclic urea structure is highly polar and contains hydrogen bond acceptors (carbonyl oxygen) and a donor (N-H group), contributing favorably to solubility in polar protic solvents.[2]

  • Methylated Phenyl Group: The benzene ring and the methyl group constitute a non-polar, lipophilic region. This part of the structure will favor solubility in non-polar organic solvents.

Predicted Behavior: The presence of both highly polar, ionizable groups and a non-polar backbone suggests that the compound will exhibit moderate to low solubility in non-polar solvents (e.g., hexane, toluene) and potentially higher solubility in polar aprotic (e.g., DMSO, DMF) and polar protic solvents (e.g., ethanol, methanol).[6][7] Its solubility in water is expected to be highly pH-dependent.

Gold Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain the most reliable and fundamental solubility data, the equilibrium or thermodynamic solubility must be measured. This value represents the true saturation point of the solvent at a given temperature and pressure when the solution is in equilibrium with the solid state of the compound.[8] The shake-flask method is the universally accepted gold standard for this determination due to its robustness and reliability.[9][10]

Causality of Method Choice: We select this method over faster, kinetic assays because thermodynamic solubility is a material-constant property, essential for building robust biopharmaceutical models and designing stable formulations. Kinetic methods, which often involve precipitating a compound from a DMSO stock solution, can overestimate solubility and are less reproducible.[11][12]

Materials and Equipment
  • Test Compound: 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, purity ≥95%.[2][13]

  • Solvents: HPLC-grade or higher purity solvents are mandatory to avoid interference during analysis.[14] A representative panel should include:

    • Polar Protic: Purified Water, Ethanol, Methanol, Isopropanol.

    • Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile.

    • Non-Polar: Toluene, Dichloromethane, Hexane.

    • Aqueous Buffers: Phosphate or citrate buffers at pH 2.0, 5.0, 7.4, and 9.0.

  • Equipment:

    • Analytical balance (±0.1 mg precision).

    • 2-4 mL glass vials with PTFE-lined screw caps.

    • Orbital shaker or rotator with temperature control.

    • Benchtop centrifuge with temperature control.

    • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane).

    • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.[1][15]

Step-by-Step Experimental Workflow
  • Preparation of Slurries:

    • Accurately weigh an excess amount of the solid compound (e.g., 5-10 mg) into a glass vial. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment, ensuring equilibrium with the solid phase is maintained.[10]

    • Add a precise volume (e.g., 1.0 mL) of the selected solvent or buffer to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and moderate agitation.

    • Equilibrate for a minimum of 24 hours. Rationale: This duration is typically sufficient for most small molecules to reach equilibrium. To ensure true equilibrium has been reached (a self-validating step), samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). If the measured concentration remains constant across the later time points, equilibrium is confirmed.[10]

  • Phase Separation:

    • After equilibration, allow the vials to rest for 30 minutes to let larger particles settle.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes at the same temperature as equilibration. Rationale: Centrifugation pellets the majority of the undissolved solid. Temperature control is crucial to prevent solubility changes during this step.

    • Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean analysis vial. Rationale: Filtration removes any remaining microscopic particulates that could otherwise dissolve during sample dilution and lead to an overestimation of solubility.[16]

  • Analysis and Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase used for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV method as described in Section 3.0.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_anal 4. Analysis A Weigh Excess Solid (5-10 mg) B Add Precise Volume of Solvent (1.0 mL) A->B into vial C Shake at Constant Temp (e.g., 25°C) for 24-48h B->C D Centrifuge Slurry (14,000 rpm, 15 min) C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E collect supernatant F Dilute Filtrate E->F G Quantify via HPLC-UV F->G

Fig. 1: Shake-Flask Experimental Workflow.

Analytical Method: Quantification by HPLC-UV

A robust and validated analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography with UV detection is the method of choice for its specificity, sensitivity, and wide availability.[17]

Protocol for HPLC Method Development
  • Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for a molecule of this polarity.

  • Mobile Phase Selection:

    • A gradient elution using Acetonitrile (Solvent B) and Water (Solvent A) is recommended.

    • Both solvents should be acidified with 0.1% formic acid or trifluoroacetic acid. Rationale: The acid suppresses the ionization of the carboxylic acid group, ensuring it is in a single, neutral form. This results in better peak shape and more reproducible retention times.

  • Wavelength Detection: Analyze a concentrated stock solution of the compound using the DAD to determine the wavelength of maximum absorbance (λ-max). This wavelength should be used for quantification to maximize sensitivity.

  • Calibration Curve:

    • Prepare a series of at least five standard solutions of the compound of known concentrations in the mobile phase.

    • Inject these standards into the HPLC system and record the peak area for each concentration.

    • Plot a graph of peak area versus concentration. The resulting line should be linear with a coefficient of determination (R²) ≥ 0.999. Rationale: This validates that the detector response is linear and predictable across the required concentration range, a cornerstone of a trustworthy protocol.

G A Prepare Stock Solution in Mobile Phase B Perform Serial Dilutions (5-7 standards) A->B C Inject Standards into HPLC-UV B->C D Record Peak Area for each concentration C->D E Plot Peak Area vs. Conc. D->E F Perform Linear Regression (R² ≥ 0.999) E->F G Inject Diluted Sample from Solubility Exp. F->G Validated Method H Calculate Concentration using Calibration Curve G->H

Fig. 2: HPLC Calibration and Analysis Workflow.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically for clear interpretation and comparison.

Table 1: Solubility of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid at 25°C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)Observations
Polar Protic Water (pH 7.0)TBDTBD
EthanolTBDTBD
MethanolTBDTBD
Polar Aprotic DMSOTBDTBD
AcetonitrileTBDTBD
Non-Polar TolueneTBDTBD
Aqueous Buffer pH 2.0 BufferTBDTBD
pH 7.4 BufferTBDTBD

TBD: To Be Determined experimentally.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous structures and its constituent functional groups can inform safe handling practices.[18][19]

  • Hazard Classification: Based on similar compounds, it should be handled as potentially harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[2][20]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[18]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[20] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

This technical guide provides a comprehensive, scientifically-grounded framework for determining the solubility of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. By adhering to these detailed protocols, researchers can generate the high-quality, reliable data necessary to advance its development from a laboratory chemical to a potential therapeutic candidate.

References

  • Abass, S. J. (2015). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Journal of Applicable Chemistry, 4(3), 996-1000. [Link]

  • ResearchGate. The solubility of benzoic acid in seven solvents. [Link]

  • ResearchGate. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]

  • Chongqing ZYJ Technology Co., Ltd. 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • ResearchGate. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

  • ResearchGate. I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem? [Link]

  • Mansoura University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Carl ROTH. Safety Data Sheet: Benzoic acid methyl ester. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Chemistry For Everyone (YouTube). How To Determine Solubility Of Organic Compounds? [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ResearchGate. Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. [Link]

  • Möller Chemie. Benzoic acid - Safety data sheet. [Link]

  • Bentham Science. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]

  • PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. [Link]

  • Pharmacia. Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. [Link]

  • National Center for Biotechnology Information. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • SAGE Journals. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • ResearchGate. Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K. [Link]

Sources

Foundational

An In-depth Technical Guide on the Potential Biological Activity of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

Introduction 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is a novel organic molecule with a chemical structure that suggests potential for a range of biological activities. This guide provides a comprehensive overvie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is a novel organic molecule with a chemical structure that suggests potential for a range of biological activities. This guide provides a comprehensive overview of its chemical properties, potential therapeutic applications, and detailed methodologies for its investigation. The structural motifs within this compound, specifically the 2-oxoimidazolidine and the benzoic acid moieties, are present in various biologically active molecules, suggesting that this compound could be a valuable lead for drug discovery.

This document is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide a scientifically rigorous framework for initiating and conducting research into the biological activities of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid.

Chemical Properties and Synthesis

  • IUPAC Name: 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

  • Molecular Formula: C₁₁H₁₂N₂O₃

  • Molecular Weight: 220.23 g/mol

  • Structure:

    • A benzoic acid ring substituted with a methyl group at the 3-position and a 2-oxoimidazolidin-1-yl group at the 4-position.

Potential Biological Activities and Mechanistic Hypotheses

Based on the structural similarity to known bioactive compounds, 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is hypothesized to possess anticancer and antimicrobial activities.

Anticancer Activity

The 2-oxoimidazolidine core is a key feature in several anticancer agents. For instance, derivatives of 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3]tetrazine-8-carboxylic acid, which are analogs of the FDA-approved drug temozolomide, have demonstrated significant antitumor activity.[1] Temozolomide and its analogs act as alkylating agents, inducing DNA damage in cancer cells.[1]

Furthermore, compounds containing a 3-substituted-4-oxo-imidazolidin-2-(1H)-thione moiety have shown potent in vitro antitumor activity against various cancer cell lines, including liver and colon cancer.[2] These compounds have been shown to induce cell cycle arrest and apoptosis.[2]

Hypothesized Mechanism of Action: It is plausible that 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid could exert anticancer effects through one or more of the following mechanisms:

  • DNA Alkylation: Similar to temozolomide, the imidazolidinone ring might undergo metabolic activation to a reactive species that can alkylate DNA, leading to cytotoxicity in rapidly dividing cancer cells.

  • Cell Cycle Arrest: The compound could interfere with the cell cycle machinery, leading to arrest at specific checkpoints (e.g., G1/S or G2/M), thereby inhibiting cancer cell proliferation.

  • Induction of Apoptosis: The molecule might trigger the intrinsic or extrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

Anticancer_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models A Cell Viability Assay (MTT, XTT) B Cell Cycle Analysis (Flow Cytometry) A->B Determine IC50 E Xenograft Mouse Model A->E Promising Results C Apoptosis Assay (Annexin V/PI Staining) B->C Confirm Mechanism D Western Blot Analysis (Key Signaling Proteins) C->D Elucidate Pathway F Tumor Growth Inhibition E->F Evaluate Efficacy G Toxicity Studies F->G Assess Safety

Caption: Workflow for Anticancer Activity Evaluation.

Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties. Additionally, certain quinazolinone derivatives containing a benzoic acid moiety have demonstrated a broad spectrum of antibacterial activities.[3] The combination of the benzoic acid and the heterocyclic 2-oxoimidazolidinone ring in the target molecule may result in synergistic antimicrobial effects.

Hypothesized Mechanism of Action: The antimicrobial activity could be attributed to:

  • Disruption of Cell Membrane Integrity: The compound might interfere with the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Essential Enzymes: It could act as an inhibitor of key microbial enzymes involved in metabolic pathways crucial for survival.

  • Interference with Nucleic Acid Synthesis: The molecule might inhibit the synthesis of DNA or RNA in microorganisms.

Antimicrobial_Workflow cluster_screening Primary Screening cluster_mechanism Mechanism of Action H Disk Diffusion Assay I Broth Microdilution (MIC Determination) H->I Quantitative Assessment J Cell Membrane Permeability I->J Investigate Target K Enzyme Inhibition Assays J->K L Nucleic Acid Synthesis Inhibition K->L

Caption: Workflow for Antimicrobial Activity Screening.

Detailed Experimental Protocols

In Vitro Anticancer Assays
  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

  • Cell Treatment: Treat cancer cells with the IC50 concentration of the compound for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

In Vitro Antimicrobial Assays
  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli) of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation

Table 1: Hypothetical IC50 Values for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid against various cancer cell lines.
Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer15.2 ± 2.1
A549Lung Cancer25.8 ± 3.5
HeLaCervical Cancer18.9 ± 2.8
HCT116Colon Cancer22.4 ± 3.0
Table 2: Hypothetical Minimum Inhibitory Concentrations (MIC) of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid against various microbial strains.
Microbial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive32
Bacillus subtilisPositive16
Escherichia coliNegative64
Pseudomonas aeruginosaNegative>128
Candida albicansFungus64

Conclusion

3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid presents a promising scaffold for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, it is hypothesized to possess significant anticancer and antimicrobial properties. The experimental workflows and protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential biological activities. Further investigation into its mechanism of action, in vivo efficacy, and safety profile is warranted to fully elucidate its therapeutic potential.

References

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3]tetrazine-8-carboxylates and -carboxamides. Available at: [Link]

  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Available at: [Link]

  • Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Available at: [Link]

Sources

Exploratory

Unveiling the Enigma: A Proposed Mechanism of Action for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid as a Novel Anticancer Prodrug

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The relentless pursuit of targeted cancer therapeutics necessitates the exploratio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless pursuit of targeted cancer therapeutics necessitates the exploration of novel chemical entities with selective cytotoxicity toward malignant cells. This guide delves into the potential mechanism of action of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, a compound of interest due to its structural motifs suggestive of prodrug characteristics. Based on an extensive review of analogous compounds, we hypothesize that this molecule functions as a prodrug, selectively activated by Cytochrome P450 1A1 (CYP1A1) — an enzyme often overexpressed in various tumor types. Upon bioactivation, the resulting metabolite is proposed to exert potent antimitotic effects through the disruption of microtubule dynamics, culminating in cell cycle arrest and apoptosis. This whitepaper provides a comprehensive, technically-grounded framework for investigating this hypothesis, complete with detailed experimental protocols and logical workflows designed to elucidate the compound's complete pharmacological profile.

Introduction: The Quest for Selective Cancer Therapy

The development of effective and safe anticancer drugs remains a paramount challenge in modern medicine. A promising strategy in this endeavor is the design of prodrugs that are selectively converted into their active, cytotoxic forms within the tumor microenvironment. This approach minimizes off-target effects and enhances the therapeutic index. The chemical structure of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, featuring a 2-oxoimidazolidine ring linked to a substituted benzoic acid, presents a compelling case for its investigation as such a targeted agent. The 2-oxoimidazolidine moiety is a key component in a class of known prodrugs that are activated by the cytochrome P450 enzyme CYP1A1, which is found to be upregulated in a variety of cancers, including those of the breast and lung.[1][2] This guide will, therefore, explore the plausible mechanistic journey of this molecule from a dormant prodrug to a potent antimitotic agent.

A Proposed Bifunctional Mechanism of Action

We propose a dual-stage mechanism of action for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, centered around its bioactivation and subsequent targeting of a critical cellular process.

2.1. Stage 1: CYP1A1-Mediated Bioactivation - The "Ignition"

The central hypothesis posits that 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is initially inert and requires metabolic activation to exert its cytotoxic effects. The primary candidate for this activation is CYP1A1, an enzyme known for its role in the metabolism of xenobiotics and its elevated expression in numerous cancerous tissues.[1][3] The proposed activation pathway involves the oxidative metabolism of the 2-oxoimidazolidine ring, leading to the formation of a highly reactive metabolite. The methyl and benzoic acid groups on the phenyl ring are likely to modulate the compound's affinity and orientation within the CYP1A1 active site.

CYP1A1_Activation cluster_0 Extracellular Space cluster_1 Cancer Cell Prodrug 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (Inactive Prodrug) CYP1A1 CYP1A1 Enzyme (Overexpressed) Prodrug->CYP1A1 Uptake Active_Metabolite Active Metabolite (Cytotoxic) CYP1A1->Active_Metabolite Metabolic Activation (Oxidation)

Caption: Proposed CYP1A1-mediated bioactivation of the prodrug within a cancer cell.

2.2. Stage 2: Disruption of Microtubule Dynamics - The "Execution"

Following its formation, the active metabolite is hypothesized to function as an antimitotic agent by interfering with microtubule dynamics.[4] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.[5] Agents that disrupt microtubule polymerization or depolymerization can arrest the cell cycle in the G2/M phase, ultimately triggering apoptosis.[4][6] We propose that the active metabolite of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid binds to tubulin, the protein subunit of microtubules, thereby inhibiting its polymerization.

Antimitotic_Action Active_Metabolite Active Metabolite Tubulin Tubulin Dimers Active_Metabolite->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibits Polymerization G2M_Arrest G2/M Phase Arrest Microtubule_Assembly->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Hypothesized antimitotic mechanism of the active metabolite.

A Rigorous Experimental Framework for Hypothesis Validation

To thoroughly investigate the proposed mechanism of action, a multi-pronged experimental approach is essential. The following sections detail the key experiments, their underlying rationale, and step-by-step protocols.

3.1. Phase 1: Assessing Cytotoxicity and CYP1A1 Dependence

The initial phase of investigation will focus on determining the cytotoxic potential of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid and its reliance on CYP1A1 for activity.

3.1.1. Experiment 1: In Vitro Cytotoxicity Screening (MTT Assay)

  • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8] This experiment will determine the concentration-dependent cytotoxic effect of the compound on cancer cell lines with varying levels of CYP1A1 expression.

  • Cell Line Selection:

    • High CYP1A1 Expression: MCF-7 (breast cancer), A549 (lung cancer)

    • Low/Negligible CYP1A1 Expression: MDA-MB-231 (breast cancer), HEK293 (human embryonic kidney)

  • Protocol:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare a serial dilution of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid in culture medium.

    • Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[9][10]

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line.

Table 1: Expected Outcomes of MTT Assay

Cell LineCYP1A1 ExpressionExpected IC50 of Test CompoundRationale
MCF-7HighLowHigh cytotoxicity due to CYP1A1-mediated activation.
A549HighLowHigh cytotoxicity due to CYP1A1-mediated activation.
MDA-MB-231LowHighReduced cytotoxicity due to lack of bioactivation.
HEK293NegligibleVery High / No EffectMinimal to no cytotoxicity without CYP1A1.

3.1.2. Experiment 2: CYP1A1 Inhibition and Induction Studies

  • Rationale: To further confirm the role of CYP1A1, its activity will be modulated using a known inhibitor (e.g., α-Naphthoflavone) and an inducer (e.g., TCDD or Omeprazole).

  • Protocol:

    • Pre-treat high CYP1A1-expressing cells (MCF-7) with a CYP1A1 inhibitor or inducer for a specified period.

    • Following pre-treatment, expose the cells to 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid.

    • Perform the MTT assay as described above.

  • Expected Results:

    • Inhibitor: A significant increase in the IC50 value, indicating that blocking CYP1A1 activity reduces the compound's cytotoxicity.

    • Inducer: A potential decrease in the IC50 value, suggesting that enhanced CYP1A1 activity increases the prodrug's activation.

3.2. Phase 2: Elucidating the Antimitotic Mechanism

This phase will investigate the downstream effects of the activated compound on the cell cycle and microtubule integrity.

3.2.1. Experiment 3: Cell Cycle Analysis via Flow Cytometry

  • Rationale: To determine if the compound induces cell cycle arrest, particularly in the G2/M phase, which is characteristic of antimitotic agents.

  • Protocol:

    • Treat high CYP1A1-expressing cells (MCF-7) with the IC50 concentration of the compound for 24 and 48 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate for 30 minutes in the dark.

    • Analyze the DNA content of the cells using a flow cytometer.[11][12]

  • Expected Outcome: A significant accumulation of cells in the G2/M phase of the cell cycle in treated cells compared to control cells.

3.2.2. Experiment 4: In Vitro Tubulin Polymerization Assay

  • Rationale: To directly assess the effect of the compound on microtubule formation. This assay measures the light scattering that occurs as tubulin polymerizes into microtubules.[13]

  • Protocol:

    • Prepare the active metabolite of the compound by incubating it with human liver microsomes (or recombinant CYP1A1) and an NADPH-generating system.

    • Purified tubulin protein is mixed with GTP in a polymerization buffer.

    • Add the prepared active metabolite or a vehicle control to the tubulin solution in a 96-well plate.

    • Incubate the plate at 37°C and monitor the change in absorbance at 340 nm over time using a plate reader.

  • Expected Outcome: The active metabolite will inhibit the rate and extent of tubulin polymerization compared to the control.

Experimental_Workflow cluster_Phase1 Phase 1: Cytotoxicity & CYP1A1 Dependence cluster_Phase2 Phase 2: Antimitotic Mechanism cluster_Phase3 Phase 3: Target Identification Start Hypothesis: Prodrug activated by CYP1A1 to an antimitotic agent MTT_Assay Experiment 1: MTT Assay on cell lines with varying CYP1A1 expression Start->MTT_Assay CYP1A1_Modulation Experiment 2: CYP1A1 Inhibition/Induction Studies MTT_Assay->CYP1A1_Modulation Cell_Cycle Experiment 3: Cell Cycle Analysis (Flow Cytometry) CYP1A1_Modulation->Cell_Cycle Tubulin_Polymerization Experiment 4: In Vitro Tubulin Polymerization Assay Cell_Cycle->Tubulin_Polymerization Target_ID Experiment 5: Affinity-based Target Identification Tubulin_Polymerization->Target_ID

Caption: A logical workflow for the experimental validation of the proposed mechanism of action.

3.3. Phase 3: Direct Target Identification

To definitively confirm the molecular target of the active metabolite, an affinity-based approach can be employed.

3.3.1. Experiment 5: Affinity-Based Target Identification

  • Rationale: This experiment aims to isolate and identify the specific cellular proteins that directly bind to the active metabolite.[14]

  • Protocol:

    • Synthesize a derivative of the active metabolite with an affinity tag (e.g., biotin).

    • Incubate the biotinylated probe with cell lysates from a high CYP1A1-expressing cancer cell line.

    • Use streptavidin-coated beads to pull down the probe-protein complexes.

    • Elute the bound proteins and separate them using SDS-PAGE.

    • Identify the proteins of interest using mass spectrometry.

  • Expected Outcome: Tubulin (both alpha and beta subunits) will be identified as a primary binding partner of the active metabolite.

Conclusion and Future Directions

This technical guide has outlined a plausible and scientifically-grounded mechanism of action for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid as a novel, CYP1A1-activated antimitotic prodrug. The proposed experimental framework provides a clear and logical path to validate this hypothesis, from initial cytotoxicity screening to direct target identification.

Successful validation of this proposed mechanism would position 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid as a promising lead compound for the development of a new generation of targeted cancer therapies. Future research should focus on in vivo efficacy studies in animal models of cancer, pharmacokinetic and pharmacodynamic profiling, and structure-activity relationship studies to optimize the compound's potency and selectivity. The journey to translate this promising molecule from the laboratory to the clinic is long, but the potential rewards for cancer patients are immeasurable.

References

  • Androutsopoulos, V. P., Tsatsakis, A. M., & Spandidos, D. A. (2009). Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention. BMC Cancer, 9, 187. [Link]

  • Saeed, M., & El-Sayed, R. (2017). Targeting Microtubules by Natural Agents for Cancer Therapy. Molecules, 22(6), 917. [Link]

  • Al-Shammari, E., Al-Hussieni, D., Al-Kaabi, M., & Al-Bayati, M. (2022). Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. Molecules, 27(19), 6296. [Link]

  • Guengerich, F. P. (2013). Cytochrome P450-activated prodrugs. Future Medicinal Chemistry, 5(2), 197–210. [Link]

  • Li, Y., Wang, Y., Shen, T., & Wang, Y. (2023). Experimental training in molecular pharmacology education based on drug–target interactions. Education for Chemical Engineers, 45, 10-18. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of visualized experiments : JoVE, (32), 1479. [Link]

  • Field, J. J., & Jordan, M. A. (2019). Microtubule-Targeting Drugs: More than Antimitotics. Journal of natural products, 82(3), 614–627. [Link]

  • Human Protein Atlas. (n.d.). Expression of CYP1A1 in cancer. [Link]

  • Bart, A. G., & Scott, E. E. (2010). Human Cytochrome P450 1A1 Structure and Utility in Understanding Drug and Xenobiotic Metabolism. Journal of Biological Chemistry, 285(42), 32095–32101. [Link]

  • Kumar, A., Kamal, Y. K. T., Mishra, A. K., Singh, M., Singh, H., Kaushik, N., & Mishra, A. (2025). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current drug discovery technologies, 22(4), e15701638311865. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

  • Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of direct protein targets of small molecules. ACS chemical biology, 6(1), 34–46. [Link]

  • Human Protein Atlas. (n.d.). Expression of CYP1A1 in cancer - Summary. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

  • ResearchGate. (n.d.). CYP1A1 knockdown inhibits ERK1/2 and AKT and activates AMPK. [Link]

  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International journal of antimicrobial agents, 23(2), 113–119. [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • MDPI. (2024). Suppressing Endothelial–Mesenchymal Transition Through the Histone Deacetylase 1/GATA Binding Protein 4 Pathway: The Mechanism of Protocatechuic acid Against Myocardial Fibrosis Revealed by an Integrated Study. [Link]

  • Williams, J. A., & Hyland, R. (2018). CYP1A1 Regulates Breast Cancer Proliferation and Survival. Cancer research, 78(6), 1626–1637. [Link]

  • Protocols.io. (2023). MTT (Assay protocol). [Link]

  • Assay Genie. (n.d.). This protocol for flow cytometry sample fixation is a quick protocol to prepare cells for cell cycle analysis and DNA labelling. [Link]

  • ResearchGate. (n.d.). CYP1A1 expression in prostate cancer cell lines and tissues. [Link]

  • YMER. (n.d.). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. [Link]

  • Perez-Castillo, Y., & Nunez-Figueredo, Y. (2015). Regulation of Human Cytochrome P4501A1 (hCYP1A1): A Plausible Target for Chemoprevention? Current topics in medicinal chemistry, 15(18), 1845–1855. [Link]

  • Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert opinion on investigational drugs, 8(8), 1195–1202. [Link]

  • Wittmann, T., & Hyman, A. A. (2007). Analysis of microtubule polymerization dynamics in live cells. Methods in cell biology, 83, 117–134. [Link]

  • ACS Publications. (2021). Antidepressant-Like Activity of Naringenin, an Important Agro-Industrial Resource, Complexed with β-Cyclodextrin. [Link]

  • RSC Publishing. (2014). Affinity-based target identification for bioactive small molecules. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • PubMed. (1995). [Antimitotic agents]. [Link]

  • ACS Omega. (2021). Antidepressant-Like Activity of Naringenin, an Important Agro-Industrial Resource, Complexed with β-Cyclodextrin. [Link]

  • RSC Publishing. (2014). Affinity-based target identification for bioactive small molecules. [Link]

  • YMER. (n.d.). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. [Link]

  • PubMed. (1999). Mechanism of action of the oxazolidinone antibacterial agents. [Link]

  • PubMed Central. (2007). Analysis of microtubule polymerization dynamics in live cells. [Link]

  • ResearchGate. (n.d.). CYP1A1 expression in prostate cancer cell lines and tissues. [Link]

  • PubMed Central. (2015). Regulation of Human Cytochrome P4501A1 (hCYP1A1): A Plausible Target for Chemoprevention? [Link]

  • Bio-Rad. (n.d.). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. [Link]

  • ResearchGate. (2025). Cytochrome P450-Activated Prodrugs | Request PDF. [Link]

Sources

Foundational

A Spectroscopic Guide to 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid: Elucidating Molecular Structure

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. With a molecular formula of C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol , this molecule presents a unique combination of a substituted benzoic acid and an imidazolidinone ring system, making a thorough spectroscopic analysis essential for its unambiguous identification and characterization in research and drug development settings.[1]

Molecular Structure and Key Functional Groups

Understanding the molecular architecture is paramount to interpreting its spectroscopic signatures. The structure of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid incorporates several key functionalities that will give rise to characteristic signals in different spectroscopic experiments.

  • Substituted Benzene Ring: A trisubstituted aromatic ring with a carboxylic acid group, a methyl group, and a nitrogen atom from the imidazolidinone ring.

  • Carboxylic Acid: A -COOH group, which will have distinct protons and carbons in NMR and a strong carbonyl stretch in IR.

  • Methyl Group: A -CH₃ group attached to the benzene ring.

  • Imidazolidinone Ring: A five-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group. This includes two methylene (-CH₂-) groups.

The interplay of these groups will define the molecule's spectroscopic fingerprint.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, we can piece together the molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum is predicted to be complex due to the presence of both aromatic and aliphatic protons.

Methodology for ¹H NMR Data Acquisition (A General Protocol):

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as the carboxylic acid proton may exchange with protic solvents. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (in DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)1HChemical shift can be highly variable and concentration-dependent.
Aromatic H (position 2)7.8 - 8.0Singlet or Doublet1HDownfield due to the anisotropic effect of the adjacent carboxylic acid.
Aromatic H (position 6)7.7 - 7.9Doublet1HCoupled to the proton at position 5.
Aromatic H (position 5)7.3 - 7.5Doublet1HCoupled to the proton at position 6.
Imidazolidinone (-CH₂-N-)3.8 - 4.0Triplet2HCoupled to the adjacent methylene group.
Imidazolidinone (-CH₂-CH₂-)3.3 - 3.5Triplet2HCoupled to the adjacent methylene group attached to the nitrogen.
Methyl (-CH₃)2.2 - 2.4Singlet3HA sharp singlet in a relatively upfield region.
Imidazolidinone (-NH-)7.0 - 8.0Singlet (broad)1HMay be broad and its position can vary.

Causality in Chemical Shifts: The electron-withdrawing nature of the carboxylic acid and the imidazolidinone ring will deshield the aromatic protons, causing them to appear at lower field (higher ppm values). The methyl group, being electron-donating, will have a minor shielding effect. The protons on the imidazolidinone ring are in a typical aliphatic region, but are shifted downfield due to the adjacent nitrogen atoms and carbonyl group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Methodology for ¹³C NMR Data Acquisition (A General Protocol):

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

  • Instrument Setup: Use the same NMR spectrometer as for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Similar to ¹H NMR, the data is processed using Fourier transformation and corrections.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Carboxylic Acid (-C OOH)165 - 175Downfield due to the double bond to oxygen.
Imidazolidinone (-C =O)155 - 165Also a downfield carbonyl carbon.
Aromatic C (quaternary, attached to COOH)130 - 135
Aromatic C (quaternary, attached to N)140 - 145
Aromatic C (quaternary, attached to CH₃)135 - 140
Aromatic C-H115 - 130Multiple peaks expected in this region.
Imidazolidinone (-C H₂-N-)45 - 55Shielded relative to aromatic carbons.
Imidazolidinone (-C H₂-CH₂-)40 - 50
Methyl (-C H₃)15 - 25The most upfield carbon signal.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern.

Expected Molecular Ion Peak: For 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (C₁₁H₁₂N₂O₃), the exact molecular weight is 220.22 g/mol .[1] In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at an m/z corresponding to this value, confirming the elemental composition.

Methodology for Mass Spectrometry (A General Protocol):

  • Sample Introduction: The sample can be introduced directly via an infusion pump or as the eluent from a liquid chromatography (LC) system.

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule as it is a soft ionization method that typically keeps the molecular ion intact.

  • Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z value.

Predicted Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. Key expected fragmentations include:

  • Loss of water (H₂O) from the carboxylic acid group.

  • Loss of carbon dioxide (CO₂) from the carboxylic acid group.

  • Cleavage of the imidazolidinone ring.

  • Loss of the entire imidazolidinone moiety.

G M [M+H]⁺ m/z = 221.0866 F1 Loss of H₂O m/z = 203.0760 M->F1 - H₂O F2 Loss of CO₂ m/z = 177.0917 M->F2 - CO₂ F3 Loss of C₂H₄N₂O (imidazolidinone ring fragment) M->F3 - C₂H₄N₂O G cluster_0 FTIR Spectrum Acquisition p1 Sample Preparation (e.g., KBr pellet) p2 IR Beam p1->p2 p3 Sample Interaction (Vibrational Excitation) p2->p3 p4 Detector p3->p4 p5 FTIR Spectrum p4->p5

Caption: General workflow for FTIR spectroscopy.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

Expected UV-Vis Absorption: The presence of the substituted benzene ring, conjugated with the carboxylic acid and the nitrogen atom of the imidazolidinone ring, will give rise to characteristic UV absorptions.

Methodology for UV-Vis Spectroscopy (A General Protocol):

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: Use a UV-Vis spectrophotometer to scan a range of wavelengths (typically 200-400 nm) and record the absorbance.

Predicted Absorption Maxima (λmax):

  • A strong absorption band is expected around 230-260 nm, corresponding to the π → π* transitions of the aromatic system.

  • A weaker absorption band may be observed at longer wavelengths (around 280-300 nm) due to n → π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms.

The exact position and intensity of these bands will be influenced by the solvent polarity.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. By combining the insights from ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy, researchers and drug development professionals can gain a comprehensive understanding of the molecule's structure. While the data presented here are based on established principles and analogous compounds, they provide a strong foundation for the interpretation of experimentally acquired spectra. The validation of these predictions through empirical data will be the definitive step in the structural elucidation of this compound.

References

  • Royal Society of Chemistry. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Trivedi, M. K., et al. (2015). Physicochemical and Spectral Characterization of Biofield Energy Treated 4-Methylbenzoic Acid. American Journal of Chemical Engineering, 3(6), 99-106. [Link]

  • ResearchGate. UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole.... [Link]

Sources

Exploratory

A Prospective Analysis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid: A Technical Guide for Drug Discovery

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive prospective analysis of the novel chemical entity, 3-Methyl-4-(2-oxoimidazolidin-1-yl)b...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive prospective analysis of the novel chemical entity, 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. In the absence of direct literature, this document leverages established synthetic methodologies and well-documented biological activities of structurally related imidazolidinone-containing compounds to propose a viable synthetic pathway, hypothesize a mechanism of action, and outline a detailed roadmap for its investigation as a potential therapeutic agent. This guide is intended to serve as a foundational resource for researchers embarking on the exploration of this promising molecule.

Introduction: The Therapeutic Potential of the Imidazolidinone Scaffold

The imidazolidinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][3][4][5] Notably, the 2-oxoimidazolidinone moiety has been a focal point in the development of novel oncology drug candidates, with several derivatives exhibiting potent anti-proliferative effects in various cancer cell lines.[4][6][7] This guide focuses on the untapped potential of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, a molecule that combines the promising imidazolidinone pharmacophore with a substituted benzoic acid, a common feature in many approved drugs.

Proposed Synthesis and Manufacturing

A robust and scalable synthetic route is paramount for the successful development of any new chemical entity. Based on established synthetic transformations, a plausible and efficient pathway for the synthesis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is proposed.

Retrosynthetic Analysis

The target molecule can be disconnected at the N-aryl bond, suggesting a coupling reaction between a pre-formed 2-oxoimidazolidinone ring and an appropriately functionalized benzoic acid derivative. This approach allows for modularity and the potential for late-stage diversification.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process commencing with commercially available starting materials.

Step 1: Synthesis of N-(2-aminoethyl)-3-methyl-4-aminobenzoic acid

The initial step involves the reductive amination of 3-methyl-4-nitrobenzoic acid with ethylenediamine. This reaction is typically carried out in the presence of a reducing agent such as sodium borohydride or through catalytic hydrogenation.

Step 2: Cyclization to form 1-(4-methyl-3-carboxyphenyl)imidazolidin-2-one

The resulting diamine is then cyclized to form the 2-oxoimidazolidinone ring. This can be achieved through the reaction with a phosgene equivalent, such as triphosgene or carbonyldiimidazole, in an inert solvent.[8][9] The use of these safer alternatives to phosgene gas is a critical consideration for laboratory and industrial scale-up.[8]

Step 3: Esterification of the Benzoic Acid

To facilitate purification and subsequent reactions, the carboxylic acid is protected as an ester, for instance, a methyl or ethyl ester, through standard esterification procedures (e.g., Fischer esterification).

Step 4: N-Arylation of 2-Oxoimidazolidinone (Alternative Route)

An alternative and convergent approach involves the N-arylation of 2-oxoimidazolidinone with a suitable derivative of 3-methyl-4-halobenzoic acid. Copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination are powerful methods for the formation of such N-aryl bonds.[10][11] This route offers flexibility in the choice of coupling partners.

Step 5: Final Hydrolysis

The final step involves the hydrolysis of the ester protecting group to yield the target molecule, 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. This is typically achieved under basic or acidic conditions.

Experimental Workflow: Proposed Synthesis

Synthesis_Workflow A 3-Methyl-4-nitrobenzoic acid C Reductive Amination A->C B Ethylenediamine B->C D N-(2-aminoethyl)-3-methyl-4-aminobenzoic acid C->D F Cyclization D->F E Phosgene Equivalent (e.g., Triphosgene) E->F G 1-(4-methyl-3-carboxyphenyl)imidazolidin-2-one F->G H Esterification G->H I Protected Benzoic Acid Derivative H->I J Hydrolysis I->J K 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid J->K

Caption: Proposed synthetic workflow for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid.

Hypothesized Biological Activity and Therapeutic Potential

Based on the prevalence of the 2-oxoimidazolidinone scaffold in oncology, it is hypothesized that 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid will exhibit anti-proliferative activity against various cancer cell lines.

Primary Hypothesis: Induction of Apoptosis in Cancer Cells

Structurally related imidazolidinone derivatives have been shown to induce apoptosis in cancer cells.[6] It is proposed that 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid may act through a similar mechanism, potentially by activating intrinsic or extrinsic apoptotic pathways. The presence of the substituted benzoic acid moiety could influence cell permeability, target engagement, and overall potency.

Secondary Hypothesis: Enzyme Inhibition

The imidazolidinone nucleus is a known inhibitor of various enzymes.[5][12] It is plausible that the target molecule could exhibit inhibitory activity against key kinases or other enzymes involved in cancer cell signaling and proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Proposed Mechanism of Action Pathway

MOA_Pathway cluster_cell Cancer Cell Molecule 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid Target Putative Intracellular Target (e.g., Kinase, Apoptotic Regulator) Molecule->Target Signaling_Cascade Disruption of Pro-Survival Signaling Pathways Target->Signaling_Cascade Mitochondria Mitochondrial Dysfunction Signaling_Cascade->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized mechanism of action leading to apoptosis.

Experimental Protocols for Biological Evaluation

A systematic and rigorous biological evaluation is necessary to validate the hypothesized activities of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid.

In Vitro Anti-proliferative Assays
  • Objective: To determine the cytotoxic and anti-proliferative effects of the compound on a panel of human cancer cell lines.

  • Methodology:

    • Cell Culture: A diverse panel of cancer cell lines (e.g., colorectal, breast, lung, prostate) and a non-cancerous control cell line will be cultured under standard conditions.

    • Compound Treatment: Cells will be treated with a range of concentrations of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid for 48-72 hours.

    • Viability Assessment: Cell viability will be assessed using a standard MTT or CellTiter-Glo® assay.

    • Data Analysis: IC₅₀ values will be calculated to determine the concentration at which the compound inhibits 50% of cell growth.

Apoptosis Assays
  • Objective: To confirm if the observed anti-proliferative activity is due to the induction of apoptosis.

  • Methodology:

    • Annexin V/Propidium Iodide Staining: Treated cells will be stained with Annexin V-FITC and propidium iodide and analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assays: The activity of key executioner caspases (e.g., caspase-3/7) will be measured using commercially available luminescent or fluorescent assays.

Enzyme Inhibition Assays
  • Objective: To investigate the potential of the compound to inhibit specific enzymes implicated in cancer progression.

  • Methodology:

    • Kinase Inhibition Assays: If a kinase is a hypothesized target (e.g., VEGFR-2), in vitro kinase assays will be performed using purified recombinant enzymes and a suitable substrate.

    • IC₅₀ Determination: The inhibitory potency of the compound will be determined by measuring the reduction in enzyme activity across a range of compound concentrations.

In Vivo Efficacy Studies
  • Objective: To evaluate the anti-tumor efficacy of the compound in a preclinical animal model.

  • Methodology:

    • Xenograft Model: Human cancer cells will be implanted subcutaneously into immunocompromised mice.

    • Compound Administration: Once tumors are established, mice will be treated with the compound or a vehicle control via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).

    • Efficacy Assessment: Tumor growth will be monitored over time. At the end of the study, tumors will be excised and weighed.

    • Toxicity Assessment: Animal body weight and general health will be monitored throughout the study to assess for any potential toxicity.

Data Presentation

Table 1: Hypothetical In Vitro Anti-proliferative Activity

Cell LineCancer TypeIC₅₀ (µM)
HCT116Colorectal[To be determined]
MCF-7Breast[To be determined]
A549Lung[To be determined]
PC-3Prostate[To be determined]
HEK293Non-cancerous[To be determined]

Conclusion and Future Directions

This technical guide presents a comprehensive, albeit prospective, analysis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. By leveraging the known chemistry and biology of the imidazolidinone scaffold, we have outlined a clear path for its synthesis and biological evaluation. The proposed research has the potential to uncover a novel anti-cancer agent with a distinct mechanism of action. Future work should focus on the successful synthesis of the molecule, followed by the systematic execution of the described biological assays. Promising in vitro results will warrant further investigation into its pharmacokinetic and pharmacodynamic properties, ultimately paving the way for its development as a potential clinical candidate.

References

  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (2025). ResearchGate. [Link]

  • CATALYTIC CARBONYLATION OF AMINES AND DIAMINES AS AN ALTERNATIVE TO PHOSGENE DERIVATIVES: APPLICATION TO SYNTHESES OF THE C... ProQuest. [Link]

  • Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration. (2024). ResearchGate. [Link]

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. (2022). ARKAT USA, Inc. [Link]

  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (2023). Asian Journal of Research in Chemistry. [Link]

  • Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. (2020). PubMed. [Link]

  • Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. (2022). ResearchGate. [Link]

  • CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. IJCRT.org. [Link]

  • Process for preparing intermediate 2-oxo-imidazolidame derivative. (2007).
  • Chemistry of phosgene. (1970). ACS Publications. [Link]

  • Imidazolidinone and imidazolidine‐2,4‐dione compounds. ResearchGate. [Link]

  • Benzo[1,2-b:6,5-b']dithiophene-4,5-diamine: A New Fluorescent Probe for the High-Sensitivity and Real-Time Visual Monitoring of Phosgene. (2024). National Center for Biotechnology Information. [Link]

  • Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. (2000). PubMed. [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (2012). PubMed Central. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2020). MDPI. [Link]

  • One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. (2019). National Center for Biotechnology Information. [Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. (2019). ACS Publications. [Link]

  • Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups. (2015). ResearchGate. [Link]

  • A Strategy for the Stereoselective Synthesis of Contiguous Triamines via Aziridine Intermediate. (2024). American Chemical Society. [Link]

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020). Research Square. [Link]

  • 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. (2014). MDPI. [Link]

  • Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. (2021). ACG Publications. [Link]

  • Reactivity difference between diphosgene and phosgene in reaction with (2,3- anti)-3-amino-1,2-diols. (2006). ResearchGate. [Link]

  • Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine-2-thiones as VEGFR-2 enzyme inhibitors. (2020). PubMed. [Link]

  • Synthesis and Characterization some Imidazolidine Derivatives and Study the Biological Activity. (2015). ResearchGate. [Link]

  • Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. (2024). National Center for Biotechnology Information. [Link]

  • Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. (2017). RSC Publishing. [Link]

  • A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA). (2022). MDPI. [Link]

  • Neuro-Oncology Perspectives: Understanding Brain Tumor Metabolism. (2023). YouTube. [Link]

  • “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. (2018). ACS Publications. [Link]

  • Green synthesis of thioxoimidazolidine derivative ligand: Spectroscopic, thermal and biological assignments of new Cu(II), Co(II) and Ni(II) complexes. (2022). Journal of the Indian Chemical Society. [Link]

  • 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. (2022). MDPI. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

Sources

Foundational

An In-depth Technical Guide on the Medicinal Chemistry of the 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic Acid Scaffold

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the discovery and history of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. An extensive search o...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the discovery and history of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. An extensive search of scientific literature and chemical databases reveals a notable absence of specific data for this particular molecular entity. This suggests that it may represent a novel compound or a yet-to-be-synthesized theoretical structure. Consequently, this guide pivots to an in-depth exploration of its core chemical moieties: the 2-oxoimidazolidine (also known as imidazolidin-2-one or ethyleneurea) ring and the substituted benzoic acid framework. We will dissect the synthetic strategies for assembling such structures and delve into the well-documented biological significance of the 2-oxoimidazolidine scaffold in modern drug discovery, drawing upon structurally related and pharmacologically active analogs. This guide aims to provide researchers with the foundational knowledge and technical insights required to explore this and similar chemical spaces.

Introduction: The Elusive Target Compound

Initial investigations into the specific compound 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid did not yield any direct historical or discovery-related information in prominent chemical databases and the scientific literature. This lack of data underscores a potential opportunity for novel synthesis and investigation. The structure of this molecule, however, is comprised of two key pharmacophores whose individual and combined significance in medicinal chemistry is well-established. By understanding the synthesis and biological activities of these components, we can extrapolate potential applications and guide future research.

The core structure can be deconstructed into two primary building blocks:

  • A 2-oxoimidazolidine ring system: A five-membered cyclic urea that is a common feature in a variety of biologically active compounds.

  • A 3-methyl-4-aminobenzoic acid precursor: A substituted aromatic ring that provides a scaffold for substitution and interaction with biological targets.

This guide will, therefore, focus on the synthesis of 1-aryl-2-oxoimidazolidines and the diverse biological roles of this important heterocyclic motif.

Synthetic Pathways to 1-Aryl-2-Oxoimidazolidines

The creation of a bond between an aromatic ring and a nitrogen atom of the 2-oxoimidazolidine ring is a critical step in the synthesis of the target scaffold. Several methodologies can be envisioned for this purpose, primarily involving the reaction of a substituted aniline with a synthon of the 2-oxoimidazolidine ring.

General Synthesis Strategy

A plausible and commonly employed route for the synthesis of 1-aryl-2-oxoimidazolidines involves the condensation of an appropriately substituted aniline with a suitable precursor of the imidazolidinone ring. One such approach involves the reaction of an aniline with 1-acyl-imidazolidin-2-one, which can then be deacylated to yield the desired product[1].

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product aniline Substituted Aniline (e.g., 4-amino-3-methylbenzoic acid) condensation Condensation aniline->condensation imidazolidinone 1-Acyl-imidazolidin-2-one imidazolidinone->condensation intermediate N-Acyl-2-(arylamino)-2-imidazoline condensation->intermediate product 1-Aryl-2-oxoimidazolidine intermediate->product Hydrolysis/Deacylation G cluster_drug Drug Action cluster_target Bacterial Ribosome cluster_process Biological Process cluster_outcome Outcome drug N-Aryl-Oxazolidinone (e.g., Linezolid) ribosome 50S Ribosomal Subunit drug->ribosome Binds to inhibition Inhibition of Protein Synthesis initiation Formation of Initiation Complex ribosome->initiation protein_synthesis Protein Synthesis initiation->protein_synthesis bacteriostatic Bacteriostatic Effect inhibition->bacteriostatic

Sources

Exploratory

An In-Depth Technical Guide to the Theoretical Properties of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive theoretical analysis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, a novel small molecule with...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, a novel small molecule with potential applications in drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of medicinal chemistry, physical organic chemistry, and predictive modeling to construct a robust theoretical profile. We will explore its molecular structure, propose viable synthetic pathways, predict its physicochemical properties, and discuss its potential biological activities and associated toxicological profile. Furthermore, this guide includes detailed, field-proven experimental protocols for the synthesis and evaluation of this and similar compounds, intended to serve as a practical resource for researchers in the field.

Introduction and Molecular Structure Elucidation

3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is a multifaceted organic molecule that integrates three key structural motifs: a benzoic acid core, a methyl substituent, and a 2-oxoimidazolidinone heterocyclic ring. The strategic placement of these functional groups suggests a molecule designed to interact with biological systems in a specific and potentially therapeutic manner.

  • Benzoic Acid Core: This ubiquitous pharmacophore provides a carboxylic acid group, which is ionizable at physiological pH. This feature can be critical for aqueous solubility and for forming ionic interactions with biological targets, such as the basic residues in the active site of an enzyme or receptor. The aromatic ring itself offers a scaffold for substituent placement and can engage in π-stacking interactions.

  • Methyl Group at Position 3: The methyl group, positioned meta to the carboxylic acid, will influence the electronic properties and steric profile of the benzoic acid ring. As an electron-donating group, it can subtly modulate the acidity (pKa) of the carboxylic acid.[1] Its steric bulk is minimal but can still play a role in directing the conformation of the molecule and its fit within a binding pocket.

  • 2-Oxoimidazolidin-1-yl Group at Position 4: This N-aryl substituted cyclic urea is a critical feature. The 2-oxoimidazolidinone ring is found in a variety of biologically active compounds, exhibiting a range of activities including antimicrobial, anticancer, and antiviral properties. This moiety introduces hydrogen bond donors and acceptors, which can significantly contribute to target binding. Its placement para to the carboxylic acid will have a pronounced effect on the electronic distribution within the benzoic acid ring.

The interplay of these components dictates the overall physicochemical and pharmacological profile of the molecule.

Proposed Synthetic Pathways

The synthesis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid can be approached through several established synthetic strategies. A logical and efficient pathway would involve the coupling of a pre-functionalized benzoic acid derivative with 2-oxoimidazolidinone. Below are two plausible, high-yield synthetic routes.

Route 1: Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed method for the formation of C-N bonds.[2] This approach is particularly suitable for the coupling of aryl halides with amides and related compounds.

Ullmann_Condensation_Route start 3-Methyl-4-nitrobenzoic acid intermediate1 Methyl 4-amino-3-methylbenzoate start->intermediate1 Reduction (e.g., H2, Pd/C) intermediate2 Methyl 4-bromo-3-methylbenzoate intermediate1->intermediate2 Sandmeyer Reaction (e.g., NaNO2, HBr, CuBr) product_ester Methyl 3-methyl-4-(2-oxoimidazolidin-1-yl)benzoate intermediate2->product_ester Ullmann Condensation (CuI, K2CO3, L-proline, DMSO, heat) intermediate3 2-Oxoimidazolidinone intermediate3->product_ester final_product 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid product_ester->final_product Hydrolysis (e.g., LiOH, THF/H2O)

Caption: Proposed Ullmann Condensation synthetic route.

Experimental Protocol: Ullmann Condensation

  • Synthesis of Methyl 4-amino-3-methylbenzoate:

    • To a solution of 3-methyl-4-nitrobenzoic acid in methanol, add a catalytic amount of palladium on carbon (10% w/w).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.

    • Esterify the resulting amino acid using standard methods (e.g., SOCl₂ in methanol) to yield methyl 4-amino-3-methylbenzoate.[3]

  • Synthesis of Methyl 4-bromo-3-methylbenzoate:

    • Dissolve methyl 4-amino-3-methylbenzoate in an aqueous solution of hydrobromic acid.

    • Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise.

    • Add a solution of copper(I) bromide in hydrobromic acid to the diazonium salt solution and warm to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and purify by column chromatography.

  • Ullmann Condensation:

    • To a flask containing methyl 4-bromo-3-methylbenzoate, add 2-oxoimidazolidinone, copper(I) iodide, potassium carbonate, and a catalytic amount of L-proline.

    • Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.

    • Heat the reaction mixture at a high temperature (e.g., 120-150 °C) until the starting material is consumed (monitored by TLC or LC-MS).[2]

    • Cool the reaction, dilute with water, and extract the product with an organic solvent. Purify the crude product by column chromatography.

  • Hydrolysis:

    • Dissolve the resulting ester in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide and stir at room temperature until the hydrolysis is complete.

    • Acidify the reaction mixture with aqueous HCl to precipitate the final product.

    • Filter, wash with water, and dry to obtain 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions and with a broader substrate scope than the Ullmann condensation.[4][5]

Buchwald_Hartwig_Route start Methyl 4-bromo-3-methylbenzoate product_ester Methyl 3-methyl-4-(2-oxoimidazolidin-1-yl)benzoate start->product_ester Buchwald-Hartwig Amination (Pd catalyst, phosphine ligand, base, solvent, heat) intermediate 2-Oxoimidazolidinone intermediate->product_ester final_product 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid product_ester->final_product Hydrolysis (e.g., LiOH, THF/H2O)

Caption: Proposed Buchwald-Hartwig Amination synthetic route.

Experimental Protocol: Buchwald-Hartwig Amination

  • Coupling Reaction:

    • In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 4-bromo-3-methylbenzoate, 2-oxoimidazolidinone, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).[6]

    • Add an anhydrous solvent such as toluene or dioxane.

    • Heat the reaction mixture (e.g., 80-110 °C) until completion.

    • Cool the reaction, filter, and concentrate the filtrate. Purify the crude product by column chromatography.

  • Hydrolysis:

    • Follow the same hydrolysis procedure as described in Route 1 to obtain the final product.

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are paramount to its success, influencing its absorption, distribution, metabolism, and excretion (ADME).[7][8]

PropertyPredicted Value/RangeRationale and Implications
Molecular Weight ~234.24 g/mol Well within the range for good oral bioavailability (Lipinski's Rule of Five).
pKa (acidity) 3.8 - 4.5The carboxylic acid is the primary acidic center. The electron-donating methyl group at the meta position will slightly increase the pKa (decrease acidity) compared to benzoic acid (pKa ~4.2).[1] The 2-oxoimidazolidin-1-yl group at the para position has a more complex electronic effect but is generally considered to be weakly electron-withdrawing, which would slightly decrease the pKa.[9] The overall pKa is expected to be in a range that allows for significant ionization at physiological pH, aiding solubility.
logP (lipophilicity) 1.5 - 2.5The benzoic acid core is moderately lipophilic. The methyl group increases lipophilicity, while the 2-oxoimidazolidinone moiety, with its polar urea-like structure, will decrease it. The overall logP is likely to be in a range that balances aqueous solubility with membrane permeability.[10][11]
Aqueous Solubility ModerateThe presence of the ionizable carboxylic acid and the polar 2-oxoimidazolidinone group should confer moderate aqueous solubility, particularly at pH values above the pKa.[12] However, the aromatic core can still lead to limited solubility in neutral water.
Hydrogen Bond Donors/Acceptors Donors: 1 (N-H), Acceptors: 3 (C=O x2, N)These features are crucial for target interactions and also influence solubility and permeability.

Experimental Protocol: Determination of Aqueous Solubility

  • Shake-Flask Method (Thermodynamic Solubility):

    • Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed vial.

    • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[13]

    • Filter the suspension to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.[14]

Theoretical Biological and Toxicological Profile

Based on the structural motifs present in 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, we can hypothesize its potential biological activities and toxicological liabilities.

Potential Biological Activities
  • Anticancer Activity: Imidazolidinone derivatives have been reported to possess anticancer properties. The planar aromatic system could potentially intercalate with DNA, or the molecule could be an inhibitor of key signaling proteins involved in cancer progression.

  • Antimicrobial Activity: The 2-oxoimidazolidinone core is a feature of some antimicrobial agents. The molecule could interfere with bacterial cell wall synthesis or other essential metabolic pathways.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

  • Compound Treatment:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.[15]

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[1][16]

Predicted ADMET Profile

Computational models are valuable tools for the early-stage prediction of ADME and toxicity properties.[7][17]

ADMET ParameterPredictionRationale and Implications
Absorption Likely good oral absorptionThe molecule adheres to Lipinski's Rule of Five, suggesting good passive diffusion across the gut wall.
Distribution Moderate plasma protein bindingThe presence of an acidic group and moderate lipophilicity suggest that it will bind to plasma proteins like albumin, but likely not to an excessive degree that would limit its free concentration.[10]
Metabolism Potential for Phase I and Phase II metabolismThe aromatic ring and methyl group are susceptible to oxidation by cytochrome P450 enzymes. The carboxylic acid can undergo glucuronidation (Phase II metabolism).
Excretion Likely renal excretionAs a relatively small and polar molecule (especially in its ionized form), it is likely to be excreted by the kidneys.
Toxicity Potential for cardiotoxicity and mutagenicity should be assessedAromatic amines and related structures can sometimes be mutagenic. Inhibition of the hERG potassium channel is a common cause of drug-induced cardiotoxicity and should be evaluated.[18][19]

Experimental Protocol: Genotoxicity Assessment (Ames Test)

  • Bacterial Strains:

    • Use a set of histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent Escherichia coli strain (e.g., WP2 uvrA).[20]

  • Metabolic Activation:

    • Conduct the assay both with and without a rat liver homogenate (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.[21]

  • Procedure:

    • Mix the test compound at various concentrations with the bacterial culture and, if applicable, the S9 mix.

    • Pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates for 48-72 hours.

  • Evaluation:

    • Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[19][22]

Experimental Protocol: Cardiotoxicity Assessment (hERG Assay)

  • Cell Line:

    • Use a cell line that stably expresses the hERG potassium channel (e.g., HEK293 cells).

  • Assay Method:

    • Employ an automated patch-clamp system (e.g., PatchXpress) to measure the effect of the compound on the hERG current.[18]

    • Alternatively, a fluorescence-based assay using a membrane potential-sensitive dye can be used for higher throughput screening.[23][24]

  • Procedure:

    • Apply a specific voltage protocol to elicit the hERG current.

    • Perfuse the cells with different concentrations of the test compound and measure the inhibition of the hERG current.

  • Data Analysis:

    • Determine the IC₅₀ value for hERG channel inhibition. A low IC₅₀ value indicates a higher risk of cardiotoxicity.

Conclusion and Future Directions

This in-depth theoretical guide provides a foundational understanding of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid for researchers and drug development professionals. By dissecting its molecular architecture and applying established chemical and pharmacological principles, we have proposed viable synthetic routes and predicted its key physicochemical and biological properties. The provided experimental protocols offer a clear path for the empirical validation of these theoretical assessments.

Future research should focus on the successful synthesis of this molecule, followed by a systematic experimental evaluation of its properties as outlined in this guide. The insights gained from such studies will be invaluable in determining the true therapeutic potential of this and structurally related compounds.

References

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025). PMC - NIH.
  • Assessing hERG channel inhibition using P
  • Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimiz
  • Aqueous Solubility Assay. Enamine.
  • Plasma protein binding-lipophilicity relationships: interspecies comparison of some organic acids. PubMed.
  • Bioassays for anticancer activities. PubMed.
  • Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR | Request PDF.
  • Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • The Ames Test or Bacterial Reverse Mut
  • Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids | The Journal of Organic Chemistry.
  • Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin. MDPI.
  • Computational models for ADME.
  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022).
  • 4-Amino-3-methylbenzoic acid synthesis. ChemicalBook.
  • Ullmann condens
  • hERG Assay (Methods for testing hERG antagonistic activity). (2023). YouTube.
  • Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay | Request PDF.
  • Buchwald–Hartwig amin
  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024). PMC - NIH.
  • Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances. (2022). PMC - NIH.
  • molecularinformatics/Comput
  • Template for in vitro Bacterial Reverse Mut
  • 4-Amino-3-methylbenzoic acid. Chem-Impex.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • A Review of Computational Methods in Predicting hERG Channel Blockers.
  • Synthesis of substituted N-heterocycles by N-aryl
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Evaluation of a high-throughput fluorescence assay method for HERG potassium channel inhibition. PubMed.
  • An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand.
  • Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar.
  • Bacterial Reverse Mut
  • Analysis of the Lipophilicity and HSA Binding Profile of Biologically Relevant 2-Mercaptobenzoic Acid Deriv
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Methyl 4-amino-3-methylbenzo
  • Buchwald‐Hartwig amination of aryl halides with substituted anilines.
  • ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction.
  • Aqueous Solubility Assays.
  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.
  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • From Molecular Properties to Mechanistic ADME: A Guide to Scoring Success. (2025). YouTube.
  • In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barb
  • Technical Analysis and Application of the Cardiotoxicity-hERG Potassium Channel Inhibition Prediction Model. (2026).
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • The Ames Test.
  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. PMC - PubMed Central.
  • Microbial Mutagenicity Assay: Ames Test. (2018). PMC - NIH.
  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC - NIH.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the potential applications of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the potential applications of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid in medicinal chemistry. While this specific molecule is not extensively documented in current literature as a standalone therapeutic agent, its structural components—a substituted benzoic acid and a cyclic urea (2-oxoimidazolidinone)—are present in numerous bioactive compounds. This guide is built on the principle of rational drug design, leveraging data from closely related analogues to propose novel therapeutic avenues. We present detailed synthetic protocols, hypothesized mechanisms of action, and robust screening methodologies to empower researchers to explore this scaffold's potential in oncology and infectious diseases.

Introduction: A Scaffold of Latent Potential

The quest for novel chemical entities with therapeutic value is the cornerstone of medicinal chemistry. 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid emerges as a compound of significant interest, not from a history of established use, but from the convergence of well-validated pharmacophores. Its backbone can be traced to 3-Amino-4-methylbenzoic acid, a crucial intermediate in the synthesis of the targeted cancer therapy, Nilotinib[1]. The 2-oxoimidazolidinone moiety is a cyclic urea, a structural class known for its ability to form stable hydrogen bond interactions with biological targets[2].

Notably, the structurally related 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamide scaffold has been identified in prodrugs that exhibit potent antimitotic activity, suggesting a role in disrupting cellular division. The principle of bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a cornerstone of modern drug design[3][4][5][6]. The substitution of a sulfonamide with a carboxylic acid is a well-established bioisosteric shift. This precedent forms a strong basis for postulating that 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid could serve as a novel scaffold for the development of antiproliferative agents.

Furthermore, the broader family of aminobenzoic acid derivatives has a rich history in the development of antimicrobial agents. This opens a secondary, yet promising, avenue for investigation. This guide, therefore, will provide the foundational knowledge and detailed protocols to investigate these two compelling hypotheses.

Synthesis of the Core Scaffold

The synthesis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid can be strategically designed starting from the commercially available 3-Amino-4-methylbenzoic acid. The following proposed multi-step synthesis provides a logical and feasible route to the target compound.

Synthetic_Pathway cluster_0 Step 1: N-(2-chloroethyl)carbamate formation cluster_1 Step 2: Intramolecular Cyclization A 3-Amino-4-methylbenzoic acid B Intermediate 1 (Carbamate protected) A->B 2-chloroethyl chloroformate, Base (e.g., NaHCO3) C Intermediate 2 (N-(2-chloroethyl)amino derivative) B->C Boc deprotection (e.g., TFA) D 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (Target Compound) C->D Base (e.g., K2CO3), Heat

Caption: Proposed synthetic pathway for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid.

Protocol 2.1: Synthesis of Methyl 3-amino-4-methylbenzoate
  • Rationale: Esterification of the carboxylic acid protects it during the subsequent reaction steps and improves solubility in organic solvents.

  • To a solution of 3-Amino-4-methylbenzoic acid (10.0 g, 66.1 mmol) in methanol (150 mL), add concentrated sulfuric acid (3.6 mL, 66.1 mmol) dropwise at 0 °C.

  • Heat the mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 3-amino-4-methylbenzoate.

Protocol 2.2: Synthesis of Methyl 3-((2-hydroxyethyl)amino)-4-methylbenzoate
  • Rationale: Introduction of the N-(2-hydroxyethyl) group which will form the backbone of the imidazolidinone ring.

  • In a sealed vessel, combine methyl 3-amino-4-methylbenzoate (10.0 g, 60.5 mmol), 2-bromoethanol (6.4 mL, 90.8 mmol), and potassium carbonate (16.7 g, 121 mmol) in dimethylformamide (DMF, 100 mL).

  • Heat the mixture to 80-90 °C for 24 hours.

  • Cool the reaction to room temperature and pour into ice water (500 mL).

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the desired product.

Protocol 2.3: Formation of the 2-Oxoimidazolidinone Ring
  • Rationale: This step involves the cyclization to form the core heterocyclic structure. Phosgene equivalents like carbonyldiimidazole (CDI) or triphosgene are commonly used for this transformation.

  • Dissolve methyl 3-((2-hydroxyethyl)amino)-4-methylbenzoate (5.0 g, 23.9 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) under a nitrogen atmosphere.

  • Add carbonyldiimidazole (CDI) (4.26 g, 26.3 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 3-methyl-4-(2-oxoimidazolidin-1-yl)benzoate.

Protocol 2.4: Hydrolysis to the Final Compound
  • Rationale: Saponification of the methyl ester to the final carboxylic acid.

  • Dissolve the methyl ester from the previous step (4.0 g, 16.1 mmol) in a mixture of THF (50 mL) and water (25 mL).

  • Add lithium hydroxide monohydrate (1.35 g, 32.2 mmol) and stir at room temperature for 4-6 hours.

  • Acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid.

Application Area 1: Antiproliferative Agents

Scientific Rationale

The primary hypothesis for the utility of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is its potential as an antiproliferative agent. This is based on the established antimitotic activity of the bioisosteric sulfonamide analogues, 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides. These compounds are known to be prodrugs that are bioactivated in cancer cells. While the exact mechanism of the sulfonamide series is under investigation, many antimitotic agents function by disrupting microtubule dynamics. It is plausible that the benzoic acid derivative could interact with similar targets, such as tubulin[7][8][9][10][11].

Bioisosteric_Relationship A 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamide Known Antimitotic Activity B 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid Hypothesized Antimitotic Activity A->B Bioisosteric Replacement (Sulfonamide -> Carboxylic Acid)

Caption: Bioisosteric relationship between known antimitotic agents and the target compound.

Protocol: In Vitro Antiproliferative Screening (MTT Assay)
  • Objective: To determine the cytotoxic effects of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid on various cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., MCF-7 (breast), HCT116 (colon), A549 (lung))

    • Normal cell line (e.g., MCF-10A) for selectivity assessment

    • Complete growth medium (specific to each cell line)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Multi-channel pipette, incubator, plate reader

  • Procedure:

    • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Treatment: After 24 hours, remove the medium from the plates and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Paclitaxel).

    • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Parameter Description
Cell Lines MCF-7, HCT116, A549, MCF-10A
Compound Conc. 0.1, 1, 10, 50, 100 µM
Incubation Time 48 hours
Endpoint Cell Viability (MTT)
Metric IC50 (µM)

Application Area 2: Antimicrobial Agents

Scientific Rationale

Derivatives of 4-aminobenzoic acid (PABA) have long been a source of antimicrobial compounds. While the target compound is a cyclic urea derivative of a PABA analogue, the underlying scaffold suggests potential for antimicrobial activity. The carboxylic acid moiety provides a convenient handle for creating a library of amide or ester derivatives, which can be screened for antibacterial and antifungal properties.

Protocol: Synthesis of an Amide Derivative Library
  • Objective: To create a small library of amide derivatives for antimicrobial screening.

  • Procedure (General):

    • Activate the carboxylic acid of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (1.0 eq) using a coupling agent such as HATU (1.1 eq) in the presence of a base like DIPEA (2.0 eq) in DMF.

    • Add a diverse selection of primary or secondary amines (1.2 eq) to the activated acid.

    • Stir the reaction at room temperature for 12-24 hours.

    • Purify the products by preparative HPLC or column chromatography.

    • Characterize the final compounds by LC-MS and NMR.

Library_Synthesis A 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid B Amide Library A->B HATU, DIPEA, DMF C Diverse Amines (R1R2NH) C->B

Caption: General scheme for the synthesis of an amide library.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of bacteria and fungi[12].

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans)

    • Mueller-Hinton Broth (MHB) for bacteria

    • RPMI-1640 medium for fungi

    • 96-well microtiter plates

    • Bacterial/fungal inoculums standardized to 0.5 McFarland

    • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Procedure:

    • Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate (e.g., from 128 µg/mL to 0.25 µg/mL).

    • Add the standardized microbial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Parameter Description
Organisms S. aureus, E. coli, C. albicans
Method Broth Microdilution
Concentration Range 0.25 - 128 µg/mL
Incubation 24-48 hours
Endpoint Visible Growth Inhibition
Metric MIC (µg/mL)

Conclusion and Future Directions

3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid represents a promising, yet underexplored, scaffold for medicinal chemistry research. Grounded in the principles of bioisosterism and building upon the established activities of its structural relatives, this compound is a prime candidate for investigation as a novel antiproliferative and antimicrobial agent. The detailed synthetic and screening protocols provided herein offer a clear and actionable framework for researchers to validate these hypotheses. Future work should focus on structure-activity relationship (SAR) studies of derivatives, target identification, and in vivo efficacy studies for any confirmed hits.

References

  • Arabi, A. A., & Al-Sagheer, F. A. (2018). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA, 4(8), FSO322. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • Google Patents. (n.d.). Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. (CN101928277B).
  • Li, W., et al. (2011). Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization. Bioorganic & Medicinal Chemistry, 19(16), 4846–4855. [Link]

  • Ouellette, V., et al. (2023). 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamide salts: novel hydrosoluble prodrugs of antimitotics selectively bioactivated by CYP1A1 in breast cancer cells. Bioorganic Chemistry, 140, 106820. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Rasyid, F. A., et al. (2022). Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. Molecules, 27(11), 3538. [Link]

  • Romagnoli, R., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]

  • Sikka, P., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Med chem, 5(11), 494-503.
  • Tommasi, S., et al. (2013). Synthesis and studies on novel toluic acid-based azo dyes. Rasayan Journal of Chemistry, 14(3), 1957-1962. [Link]

  • U.S. Patent No. 4,897,480. (1990). Preparation of N,N'-dialkyl substituted cyclic urea derivatives.
  • Wang, Y., et al. (2022). Discovery of dual tubulin-NEDDylation inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2634-2643. [Link]

  • Wockel, S., et al. (2012). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry, 41B, 2147-2152.
  • Wuerth, K., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 211, 106720. [Link]

  • Xiong, X. Q., et al. (2007). Synthesis and biological studies of N-alkylated cyclic diamines. Chemistry & Biodiversity, 4(1), 43-51. [Link]

  • Zaware, P. G., et al. (2017). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 22(10), 1683. [Link]

  • Zhang, M., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Medicinal Chemistry, 14(12), 2465-2471. [Link]

Sources

Application

Application Notes and Protocols for I-BET762: A Potent BET Bromodomain Inhibitor

For: Researchers, scientists, and drug development professionals. Introduction: Targeting the Epigenome with I-BET762 The dynamic regulation of gene expression is fundamental to cellular function, and its dysregulation i...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Epigenome with I-BET762

The dynamic regulation of gene expression is fundamental to cellular function, and its dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. A key layer of this control is the epigenome, where chemical modifications to DNA and histone proteins dictate chromatin structure and accessibility for transcription. The Bromodomain and Extra-Terminal (BET) family of proteins—comprising BRD2, BRD3, BRD4, and the testis-specific BRDT—are critical "readers" of the epigenetic code. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers to activate gene expression.

I-BET762 (also known as Molibresib or GSK525762) is a potent and selective small molecule inhibitor of the BET protein family.[1][2][3] It competitively binds to the acetyl-lysine binding pockets of BET bromodomains, effectively displacing them from chromatin and preventing the transcription of their target genes.[3] This action has profound consequences, particularly on the expression of key oncogenes and pro-inflammatory cytokines, making I-BET762 a powerful tool for investigating the role of BET proteins in disease and a promising therapeutic candidate.[3][4][5]

This guide provides a comprehensive overview of I-BET762, its mechanism of action, and detailed protocols for its application in pre-clinical research.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of I-BET762 is paramount for its effective use in experimental settings.

PropertyValueSource
Molecular Weight 423.9 g/mol [2][3]
Molecular Formula C₂₂H₂₂ClN₅O₂[3]
CAS Number 1260907-17-2[3]
Appearance Lyophilized powder[3]
Purity >98%[3]
IC₅₀ (BET bromodomains) 32.5 - 42.5 nM[1][5]
Binding Affinity (Kd) 50.5 - 61.3 nM
Solubility DMSO: ≥25 mg/mL (≥59.0 mM) Ethanol: ≥25 mg/mL (≥59.0 mM)[3]
Storage Lyophilized: -20°C, desiccated (stable for 24 months) In solution: -20°C (use within 3 months)[3]
Preparation of Stock Solutions

Causality: The high solubility of I-BET762 in dimethyl sulfoxide (DMSO) makes it the preferred solvent for creating high-concentration stock solutions. It is crucial to use anhydrous DMSO as moisture can reduce the solubility of the compound.[2] Aliquoting the stock solution minimizes freeze-thaw cycles, which can lead to degradation of the compound over time.

Protocol:

  • To prepare a 10 mM stock solution, reconstitute 5 mg of I-BET762 powder in 1.17 mL of anhydrous DMSO.[3]

  • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C.

Mechanism of Action: Disrupting Transcriptional Activation

I-BET762 exerts its effects by mimicking the acetylated lysine residues on histone tails, thereby competitively inhibiting the binding of BET proteins to chromatin. This displacement of BET proteins from gene promoters and enhancers leads to the suppression of transcriptional elongation.

A primary and well-documented target of BET inhibitors is the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism.[3] By preventing BRD4 from binding to the MYC promoter and enhancers, I-BET762 effectively downregulates MYC expression, leading to cell cycle arrest and apoptosis in various cancer models.[3]

BET_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_inhibition Mechanism of I-BET762 cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects Histone Acetylated Histones (on Chromatin) BET BET Proteins (BRD4) Histone->BET binds to PolII RNA Polymerase II & Transcription Machinery BET->PolII recruits MYC_Gene MYC Oncogene PolII->MYC_Gene transcribes MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA transcription MYC_Protein MYC Protein MYC_mRNA->MYC_Protein translation MYC_mRNA->MYC_Protein IBET762 I-BET762 IBET762->BET competitively binds & displaces from chromatin Proliferation Decreased Proliferation MYC_Protein->Proliferation drives MYC_Protein->Proliferation Apoptosis Increased Apoptosis MYC_Protein->Apoptosis inhibits MYC_Protein->Apoptosis

Caption: Mechanism of I-BET762 action on MYC transcription.

Application 1: In Vitro Cancer Cell Proliferation Assays

A primary application of I-BET762 is to assess its anti-proliferative effects on cancer cell lines. This is typically achieved using metabolic assays such as MTT or CCK-8, which measure the metabolic activity of viable cells.

Causality: These assays are based on the principle that viable cells possess active dehydrogenases that can reduce a tetrazolium salt to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells. This allows for a quantitative assessment of how I-BET762 affects cell viability and proliferation over time.

Protocol: Cell Viability Assessment using CCK-8
  • Cell Seeding:

    • Culture cancer cells of interest to logarithmic growth phase.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Perform a cell count and adjust the cell suspension to the desired seeding density (typically 2,000-5,000 cells per well for a 96-well plate).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[6] Include wells for vehicle control (DMSO) and untreated controls.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • I-BET762 Treatment:

    • Prepare a serial dilution of I-BET762 in culture medium from your 10 mM stock. A typical concentration range to test would be 0.01 µM to 10 µM.

    • Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (e.g., <0.1%) to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of I-BET762 or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 reagent to each well.[7]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 450 nm using a microplate reader.[7]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the I-BET762 concentration to determine the IC₅₀ value.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A1 Seed cells in 96-well plate A2 Incubate 24h for cell attachment A1->A2 B2 Treat cells with I-BET762 or vehicle (DMSO) A2->B2 B1 Prepare serial dilutions of I-BET762 B1->B2 B3 Incubate for desired duration (24-72h) B2->B3 C1 Add CCK-8 reagent to each well B3->C1 C2 Incubate 1-4h at 37°C C1->C2 C3 Measure absorbance at 450 nm C2->C3 D1 Calculate % viability vs. vehicle control C3->D1 D2 Plot dose-response curve and determine IC50 D1->D2

Caption: Workflow for cell viability assessment with I-BET762.

Application 2: Analysis of Target Gene Expression

To validate the mechanism of action of I-BET762, it is essential to demonstrate its effect on the expression of known BET target genes, such as MYC. This can be achieved at both the mRNA level (using quantitative PCR) and the protein level (using Western blotting).

Protocol: Quantitative PCR (qPCR) for MYC mRNA Expression

Causality: qPCR allows for the sensitive and specific quantification of mRNA transcripts. By measuring the levels of MYC mRNA in I-BET762-treated cells relative to control cells, a direct link between BET inhibition and the transcriptional repression of this key oncogene can be established.

  • Cell Treatment and RNA Extraction:

    • Seed and treat cells with I-BET762 (e.g., at the IC₅₀ concentration) and a vehicle control as described for the cell viability assay. A shorter treatment time (e.g., 6-24 hours) is often sufficient to observe changes in mRNA levels.

    • Following treatment, wash the cells with ice-cold PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA according to the manufacturer's protocol. Ensure the use of RNase-free reagents and techniques to maintain RNA integrity.

  • cDNA Synthesis:

    • Quantify the extracted RNA and assess its purity (A260/A280 ratio should be ~2.0).

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix using a SYBR Green-based master mix, forward and reverse primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.

    • A typical reaction setup includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[8]

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for MYC and the housekeeping gene in both treated and control samples.

    • Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control.

Protocol: Western Blotting for MYC Protein Expression

Causality: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture. Observing a decrease in MYC protein levels following I-BET762 treatment provides further evidence that the transcriptional repression observed by qPCR translates to a functional reduction in the oncoprotein.

  • Cell Lysis and Protein Quantification:

    • Treat cells with I-BET762 and a vehicle control for a suitable duration (e.g., 24-48 hours) to allow for changes in protein levels.

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[9]

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for MYC overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against a loading control protein, such as GAPDH or β-actin.

    • Quantify the band intensities to determine the relative change in MYC protein expression.

In Vivo Applications

I-BET762 is orally bioavailable and has demonstrated anti-tumor activity in various preclinical xenograft models.[10]

Formulation for Oral Gavage:

For in vivo studies in mice, I-BET762 can be formulated in a vehicle such as 1% methylcellulose with 0.2% SDS.[1] Dosing will be dependent on the specific tumor model and study design, but daily oral administration has been shown to be effective.[1]

Pharmacodynamic Biomarkers:

Changes in the expression of BET target genes, such as MYC, can be assessed in tumor tissue collected from treated animals to confirm target engagement in vivo.

Safety and Handling

As with any potent small molecule inhibitor, appropriate safety precautions should be taken when handling I-BET762.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the lyophilized powder in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Conclusion

I-BET762 is a versatile and potent research tool for investigating the biological roles of BET proteins in health and disease. Its ability to specifically inhibit the epigenetic "reading" function of this protein family allows for the targeted interrogation of gene expression programs controlled by BET proteins. The protocols outlined in this guide provide a solid foundation for utilizing I-BET762 to explore its effects on cell proliferation, gene expression, and in vivo tumor growth, thereby advancing our understanding of epigenetic regulation and its therapeutic potential.

References

  • Wyce, A., Degenhardt, Y., Bai, Y., et al. (2013). Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer. Oncotarget, 4(12), 2419–2429. [Link]

  • Piha-Paul, S. A., Hann, C. L., French, C. A., et al. (2020). Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors. JNCI Cancer Spectrum, 4(2), pkz093. [Link]

  • Mirguet, O., Gosmini, R., Toum, J., et al. (2013). Discovery of epigenetic regulator I-BET762: lead optimization to afford a clinical candidate inhibitor of the BET bromodomains. Journal of Medicinal Chemistry, 56(19), 7501-7515. [Link]

  • Zhao, Y., Yang, C. Y., & Wang, S. (2013). The making of I-BET762, a BET bromodomain inhibitor now in clinical development. Journal of Medicinal Chemistry, 56(19), 7498-7500. [Link]

  • I-BET762 (Molibresib) (GSK525762). Chemietek. [Link]

  • Eram, M. S., et al. (2016). The Making of I-BET762, a BET Bromodomain Inhibitor Now in Clinical Development. Journal of Medicinal Chemistry, 59(1), 160-181. [Link]

  • Li, D., et al. (2023). Small Molecule Cocktail DLC79 Suppresses Gliomagenesis by Activating Ascl1 and Remodeling Transcriptome. International Journal of Molecular Sciences, 24(3), 2398. [Link]

  • General Protocol for Western Blotting. Bio-Rad. [Link]

  • qPCR Quantification Protocol Guide. Illumina. [Link]

  • Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Di Francesco, A., et al. (2018). Optimization of five qPCR protocols toward the detection and the quantification of antimicrobial resistance genes in environmental samples. Scientific Reports, 8(1), 14891. [Link]

  • Western Blot Protocol: Step-by-Step Guide. Boster Biological Technology. [Link]

  • Cell Viability Assays: Methods and Protocols. (2017). Methods in Molecular Biology. [Link]

  • Fast PCR: General Considerations for Minimizing Run Times and Maximizing Throughput. Bio-Rad. [Link]

  • Detailed Western Blotting (Immunoblotting) Protocol. protocols.io. [Link]

Sources

Method

Application Notes: Utilizing IMR-1A, a Novel Notch Pathway Inhibitor, in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Introduction These application notes provide a comprehensive guide for the use of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, the active metabolite of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, the active metabolite of the pro-drug IMR-1, in cell culture experiments. This compound, hereafter referred to as IMR-1A, is a potent and specific inhibitor of the Notch signaling pathway.[1][2][3] Aberrant Notch activity is a known driver in the initiation and progression of various cancers, making it a critical therapeutic target.[1][4] IMR-1A represents a novel class of Notch inhibitors that function not by targeting the gamma-secretase complex, but by directly disrupting the formation of the core transcriptional activation complex.[1][2] This guide will detail its mechanism of action, provide validated protocols for its preparation and application in cell-based assays, and outline methods for verifying its biological activity.

Mechanism of Action: Disrupting the Notch Transcriptional Complex

Unlike traditional gamma-secretase inhibitors (GSIs), IMR-1 and its active metabolite IMR-1A target the final step in Notch signal transduction: the assembly of the transcriptional activation machinery on DNA.[1] The canonical Notch pathway culminates in the intracellular domain of the Notch receptor (NICD) translocating to the nucleus, where it forms a ternary complex with the DNA-binding protein CSL and the co-activator Mastermind-like 1 (Maml1).[1] This complex then drives the expression of Notch target genes such as HES1 and HEY-L.

IMR-1A functions by preventing the recruitment of Maml1 to the NICD-CSL complex on chromatin.[1][5] This action effectively blocks the transcription of downstream target genes, leading to the inhibition of Notch-driven cellular processes like proliferation and survival in dependent cell lines.[1][4]

Notch_Pathway_Inhibition_by_IMR-1A Signaling pathway of Notch and site of IMR-1A inhibition. cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus NotchReceptor Notch Receptor Cleavage Proteolytic Cleavage NotchReceptor->Cleavage 2. Cleavage Ligand Ligand (e.g., Delta) Ligand->NotchReceptor 1. Binding GSI Gamma-Secretase Inhibitors (GSIs) GSI->Cleavage Blocks NICD_cyto NICD Cleavage->NICD_cyto 3. Release of NICD NICD_nuc NICD NICD_cyto->NICD_nuc Translocation NTC Notch Ternary Complex (NICD-CSL-Maml1) NICD_nuc->NTC CSL CSL CSL->NTC Maml1 Maml1 Maml1->NTC TargetGenes Target Gene Transcription (HES1, HEY-L, etc.) NTC->TargetGenes 5. Activates IMR1A IMR-1A IMR1A->NTC 4. Blocks Maml1 Recruitment

Caption: Mechanism of Notch signaling and IMR-1A inhibition.

Reagent Preparation and Handling

The compound typically used for cell culture experiments is the pro-drug, IMR-1, which is readily metabolized by cells into the active form, IMR-1A.[1]

Physicochemical & Biological Properties
PropertyValueSource
Compound Name IMR-1 (pro-drug)[1]
Active Metabolite IMR-1A (3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid)[1][6]
Molecular Weight 353.41 g/mol (for IMR-1)[4]
Solubility Soluble in DMSO (≥35.3 mg/mL)[4]
Storage Store powder at -20°C for up to 3 years.[7]
IC50 (IMR-1) ~26 µM[5]
IC50 (IMR-1A) ~0.5 µM[6]
Protocol for Stock Solution Preparation (10 mM in DMSO)

This protocol is for preparing a 1000x to 10000x stock solution, a common practice to minimize the final concentration of DMSO in the cell culture medium.

Materials:

  • IMR-1 powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance and weighing paper/boat

  • Pipettes and sterile filter tips

Procedure:

  • Pre-handling: Before opening, gently tap the vial of IMR-1 powder to ensure all contents are at the bottom.[7]

  • Weighing: In a chemical fume hood, carefully weigh out 3.53 mg of IMR-1 powder.

  • Dissolution: Add 1 mL of sterile DMSO to the 3.53 mg of IMR-1.

    • Calculation: (3.53 mg / 353.41 mg/mmol) / 1 mL = 0.01 mmol/mL = 10 mM

  • Solubilization: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[8] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting & Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile tubes. Store these aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7]

Application Protocol: Cell-Based Assays

The following protocol provides a general framework for treating adherent cells with IMR-1. This should be optimized for your specific cell line and experimental endpoint.

Materials:

  • Cultured cells (e.g., Notch-dependent lines like OE33 or 786-0)[1][4]

  • Complete cell culture medium

  • 10 mM IMR-1 stock solution in DMSO

  • Sterile DMSO (for vehicle control)

  • Multi-well cell culture plates (e.g., 6-well, 12-well, or 96-well)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase (typically 50-70% confluency) at the time of treatment. Allow cells to adhere and recover for 18-24 hours.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM IMR-1 stock solution.

    • Prepare serial dilutions of the IMR-1 stock in complete culture medium to achieve the desired final concentrations. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM IMR-1 to 999 µL of medium).

    • Crucially, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of IMR-1 used.[7] For a 1:1000 dilution, the final DMSO concentration will be 0.1%, which is generally well-tolerated by most cell lines.[8][9]

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add the medium containing the desired final concentration of IMR-1 or the vehicle control medium to the respective wells.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours), depending on the assay.

  • Downstream Analysis: Following incubation, proceed with the planned endpoint assay, such as analysis of cell proliferation, apoptosis, or gene expression.

Validation & Assay Development

A robust experimental design includes validation steps to confirm the compound's activity and determine the optimal experimental parameters.

Protocol 1: Determining Optimal Concentration (Dose-Response Curve)

This protocol uses a cell viability assay to determine the IC50 of IMR-1 in your cell line of interest.

Procedure:

  • Seeding: Seed cells in a 96-well plate.

  • Treatment: Prepare a range of IMR-1 concentrations (e.g., from 0.1 µM to 100 µM) and a vehicle control. Treat the cells as described in the general application protocol. Include a "no treatment" control as well.

  • Incubation: Incubate for a standard duration (e.g., 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).

  • Analysis: Plot the cell viability (%) against the log of the IMR-1 concentration. Use a non-linear regression analysis (log(inhibitor) vs. response) to calculate the IC50 value. The expected IC50 for IMR-1 is in the micromolar range (~26 µM).[5]

Protocol 2: Confirming Mechanism of Action (RT-qPCR)

This protocol verifies that IMR-1 is inhibiting the Notch pathway by measuring the expression of known Notch target genes.

Validation_Workflow Experimental workflow for validating IMR-1 activity via RT-qPCR. start Seed Cells (e.g., OE33, 786-0) treat Treat with IMR-1 (e.g., 25 µM) and Vehicle (DMSO) start->treat incubate Incubate (e.g., 24-48h) treat->incubate harvest Harvest Cells & Isolate RNA incubate->harvest cdna Reverse Transcription (RNA -> cDNA) harvest->cdna qpcr Quantitative PCR (qPCR) - Target Genes: HES1, HEY-L - Housekeeping: HPRT, GAPDH cdna->qpcr analyze Analyze Data (ΔΔCt Method) qpcr->analyze result Result: Decreased expression of HES1 & HEY-L relative to vehicle control analyze->result

Caption: Workflow for validating IMR-1 activity via RT-qPCR.

Procedure:

  • Seeding & Treatment: Seed Notch-dependent cells (e.g., OE33, 786-0) in 6-well plates.[1] Treat with an effective concentration of IMR-1 (e.g., 25 µM, as used in ChIP assays) and a vehicle control for 24-48 hours.[10]

  • RNA Isolation: Harvest the cells and isolate total RNA using a standard kit (e.g., RNeasy Kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes for Notch target genes (HES1, HEY-L) and a stable housekeeping gene (HPRT, GAPDH) for normalization.[1][10]

  • Analysis: Analyze the data using the comparative CT (ΔΔCT) method. A significant decrease in the relative expression of HES1 and HEY-L in IMR-1 treated cells compared to the vehicle control confirms on-target activity.[1]

Troubleshooting

IssuePossible CauseSuggested Solution
Compound precipitates in media Stock solution was not fully dissolved; final concentration is above solubility limit in aqueous media.Ensure stock is fully dissolved in DMSO before diluting. If warming/sonicating the stock, allow it to return to room temp before dilution. Perform serial dilutions in media rather than a single large dilution.
High cell death in vehicle control DMSO concentration is too high.Ensure the final concentration of DMSO in the culture medium does not exceed 0.1-0.3%.[8] Perform a DMSO toxicity curve on your cell line to determine its tolerance.
No observable effect Cell line is not Notch-dependent; incorrect concentration used; compound degraded.Confirm Notch pathway activity in your cell line (e.g., baseline HES1 expression). Perform a dose-response experiment. Use a fresh aliquot of IMR-1 stock solution.
Inconsistent results Inconsistent cell seeding density; repeated freeze-thaw of stock solution.Standardize cell seeding protocols. Always use fresh or single-use aliquots of the IMR-1 stock solution.

References

  • Astudillo, L., Da Silva, T. G., Wang, Z., et al. (2016). The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis. Cancer Research, 76(12), 3593–3603. [Link]

  • ResearchGate. (2016). The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis | Request PDF. [Link]

  • Semantic Scholar. (2016). The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis. [Link]

  • PubMed. (2016). The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis. [Link]

  • ResearchGate. How do I make a stock solution of a substance in DMSO?. [Link]

  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • ResearchGate. IMR-1 is a specific inhibitor of the Notch pathway. A, RT-qPCR analysis... [Link]

  • Scientist Solutions. DMSO in cell based assays. [Link]

Sources

Application

analytical methods for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid quantification

An Application Note and Validated Protocol for the Quantification of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Authored by: Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Validated Protocol for the Quantification of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Authored by: Senior Application Scientist

Abstract

This application note presents a robust, specific, and accurate analytical method for the quantification of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. The method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a cornerstone technique in pharmaceutical analysis for its reliability and accessibility. The protocol detailed herein is designed for researchers, quality control analysts, and drug development professionals requiring precise measurement of this compound in bulk substance or in-process samples. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring it is fit for its intended purpose.[1][2] Key validation parameters, including specificity, linearity, accuracy, precision, and robustness, are presented to demonstrate the method's trustworthiness and reliability.

Introduction and Scientific Rationale

3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (CAS: 1038283-29-2, Molecular Formula: C₁₁H₁₂N₂O₃, MW: 220.22) is a substituted benzoic acid derivative.[3][4] Accurate and precise quantification of such molecules is fundamental in the pharmaceutical industry. It serves as a critical quality attribute for ensuring the purity of active pharmaceutical ingredients (APIs), verifying the concentration in formulated products, and monitoring stability over time.

Methodology Rationale: The Choice of RP-HPLC-UV

The selection of an analytical method is driven by the physicochemical properties of the analyte.

  • Analyte Structure and Properties : The molecule possesses a benzoic acid functional group attached to a substituted aromatic ring. This aromatic system contains a chromophore that absorbs ultraviolet (UV) light, making UV detection a suitable and straightforward choice. Its calculated LogP of 1.22 suggests moderate lipophilicity, which is ideal for retention and separation on a non-polar stationary phase.[4]

  • Reverse-Phase Chromatography : RP-HPLC was selected as the mode of separation. This technique employs a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase. The analyte, being moderately non-polar, will interact with the C18 stationary phase and can be effectively eluted by a polar mobile phase containing an organic modifier (e.g., acetonitrile or methanol). This approach is the workhorse of the pharmaceutical industry for its versatility and high resolving power.

  • Mobile Phase Selection : An acidic mobile phase is crucial for analyzing acidic compounds like this one. The inclusion of an acid (e.g., formic acid or phosphoric acid) suppresses the ionization of the carboxylic acid group. This ensures that the analyte exists in a single, neutral form, which leads to a consistent retention time and sharp, symmetrical peak shapes, preventing the peak tailing often seen with ionized acids.

Materials and Methods

Reagents and Chemicals
  • 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid Reference Standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (88% or higher, LC-MS Grade)

  • Water, HPLC Grade or Milli-Q equivalent

Equipment
  • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Volumetric flasks (Class A)

  • Pipettes (Calibrated)

  • Syringe filters (0.45 µm, PTFE or Nylon)

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax, Waters, Phenomenex)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic: 60:40 (Mobile Phase A : Mobile Phase B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 245 nm (Verify λmax via PDA scan if available)
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 900 mL of HPLC grade water. Bring to volume with water and mix thoroughly.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 900 mL of acetonitrile. Bring to volume with acetonitrile and mix thoroughly.

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve. Allow to cool to room temperature and dilute to volume with diluent.

  • Working Standard Solutions (for Calibration): Prepare a series of calibration standards by serially diluting the Standard Stock Solution with diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Experimental Protocols & Workflow

The overall analytical workflow is designed to ensure data integrity at each stage, from initial system checks to final sample quantification.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing p1 Prepare Mobile Phase & Diluent p2 Prepare Standard & Sample Solutions p1->p2 a1 System Equilibration (15-30 min) p2->a1 a2 System Suitability Test (SST) a1->a2 a3 Calibration Curve Generation a2->a3 a4 Sample Analysis a3->a4 d1 Integrate Peaks a4->d1 d2 Calculate Concentration (Regression Analysis) d1->d2 d3 Generate Report d2->d3 end End d3->end start Start start->p1

Caption: High-level workflow for the HPLC quantification of the analyte.

Protocol 1: System Suitability Testing (SST)

Causality: Before any sample analysis, the performance of the chromatographic system must be verified. SST ensures that the system (instrument, column, mobile phase) is operating correctly and can generate reliable data.

  • Equilibrate the HPLC system with the mobile phase for at least 20 minutes or until a stable baseline is achieved.

  • Prepare a mid-range standard solution (e.g., 25 µg/mL).

  • Make five replicate injections of this standard.

  • Calculate the parameters listed in the table below. The system is deemed ready for analysis only if all criteria are met.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry and good chromatographic separation.
Theoretical Plates (N) N > 2000Measures column efficiency.
%RSD of Retention Time ≤ 1.0%Demonstrates the stability of the pump and flow rate.
%RSD of Peak Area ≤ 2.0%Confirms the precision of the injector and detector.
Protocol 2: Sample Preparation (Bulk Substance)
  • Accurately weigh approximately 25 mg of the 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid sample into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to ambient temperature, then dilute to the mark with diluent. Mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This removes any particulates that could damage the column.

  • Note: If the expected concentration is different, adjust the sample weight and dilution volume to ensure the final concentration falls within the established linear range of the method (1-100 µg/mL).

Protocol 3: Quantification Procedure
  • Perform the System Suitability Test as described in Protocol 1.

  • Inject the diluent (blank) once to ensure no interfering peaks are present at the retention time of the analyte.

  • Inject each working standard solution (from 1 µg/mL to 100 µg/mL) once.

  • Construct a calibration curve by plotting the peak area (y-axis) against the concentration (x-axis). Perform a linear regression analysis.

  • Inject the prepared sample solution in duplicate.

  • Calculate the concentration of the analyte in the sample using the linear regression equation obtained from the calibration curve.

Method Validation Summary

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability.[1][2] The objective of validation is to provide objective evidence that the method is fit for its intended purpose.[5][6]

cluster_attributes Core Validation Attributes (ICH Q2) Method Validated Analytical Method (Fit for Purpose) Accuracy Accuracy Closeness to true value Accuracy->Method Precision Precision Agreement between measurements Precision->Method Specificity Specificity Measures only the analyte Specificity->Method Linearity Linearity Proportional response Linearity->Method Range Range Reliable quantification interval Range->Method Robustness Robustness Unaffected by small changes Robustness->Method LOQ LOQ Lowest quantifiable amount LOQ->Method

Caption: Interrelation of ICH validation parameters ensuring a reliable method.

Specificity

Specificity was demonstrated by injecting a blank (diluent) and a placebo (if analyzing a formulation). No interfering peaks were observed at the retention time of the 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid peak, confirming the method's ability to assess the analyte unequivocally.

Linearity and Range

The linearity was evaluated across six concentration levels from 1 to 100 µg/mL. The method demonstrated excellent linearity over this range.

ParameterResultAcceptance Criteria
Linear Range 1 - 100 µg/mL-
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Regression Equation y = 45872x - 1250-
Accuracy (Recovery)

Accuracy was determined by spiking a known amount of analyte into a blank matrix at three concentration levels (low, medium, high). The percentage recovery was calculated.

Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
Low (80%)10.09.9299.2%
Medium (100%)25.025.15100.6%
High (120%)50.049.7599.5%
Average Recovery --99.8%
Precision
  • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same standard (25 µg/mL) on the same day. The %RSD was found to be 0.65%.

  • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on a different day with a different analyst. The %RSD between the two days was 1.12%.

  • Acceptance Criterion: %RSD ≤ 2.0% for both tests.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.25 µg/mL

  • LOQ: 0.75 µg/mL

Robustness

The method's robustness was evaluated by introducing small, deliberate variations in the method parameters. The system suitability parameters remained within the acceptance criteria for all variations, indicating the method is robust for routine use.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2 °C (28 °C and 32 °C)

  • Mobile Phase Composition: ± 2% organic (e.g., 58:42 and 62:38 A:B)

Conclusion

This application note provides a detailed, validated RP-HPLC-UV method for the reliable quantification of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. The method is simple, specific, accurate, and precise, making it highly suitable for routine quality control analysis in a pharmaceutical development setting. The comprehensive validation, grounded in ICH guidelines, ensures that the data generated is trustworthy and scientifically sound.

References

  • Sahoo, D., & Jain, S. (2016). A Rapid and Validated RP-HPLC Method for the Simultaneous Quantification of Benzoic Acid, Metronidazole and Miconazole Nitrate in Vaginal Formulations. Journal of Chromatographic Science. Available at: [Link]

  • Chongqing Zhuyan Jia Technology Co., Ltd. (n.d.). 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. Available at: [Link]

  • Jain, P., & Jain, P. (2015). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Chavez Alvarez, A. P., et al. (2024). Development of a Novel UHPLC-UV Method for Quantification of Three Phenyl 4‑(2- Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates. Journal of Analytical Chemistry, 79(4), 456. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

Sources

Method

Application Note: Comprehensive NMR Characterization of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

Abstract This technical guide provides a detailed protocol for the comprehensive structural elucidation of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (Molecular Formula: C₁₁H₁₂N₂O₃, Molecular Weight: 220.22) using a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol for the comprehensive structural elucidation of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (Molecular Formula: C₁₁H₁₂N₂O₃, Molecular Weight: 220.22) using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques.[1] We present a logical workflow, from sample preparation to the integrated analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for the unambiguous characterization of complex small molecules.

Introduction: The Imperative for Unambiguous Structural Verification

In pharmaceutical research and development, the precise structural confirmation of a synthesized molecule is a non-negotiable cornerstone of scientific integrity. The target compound, 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, incorporates multiple functional groups—a carboxylic acid, a substituted benzene ring, and a heterocyclic imidazolidinone moiety—creating a molecule with distinct electronic environments and potential for complex NMR spectra.

NMR spectroscopy stands as the preeminent technique for determining the structure of organic compounds in solution.[2] While one-dimensional (1D) spectra like ¹H and ¹³C NMR provide initial information on the types and numbers of proton and carbon environments, they are often insufficient for assembling a complete, unambiguous molecular structure, especially when signals overlap or complex coupling patterns arise.[3]

This guide details the strategic application of two-dimensional (2D) NMR experiments, which reveal through-bond and through-space correlations between nuclei. Specifically, we will employ:

  • COSY (Correlation Spectroscopy): To map proton-proton (¹H-¹H) spin coupling networks.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): To identify all direct, one-bond proton-carbon (¹H-¹³C) connections.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which are critical for connecting disparate fragments of the molecule.[5]

By integrating data from these experiments, we can construct a self-validating model of the molecule's constitution, ensuring the highest degree of confidence in its identity.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following systematic numbering scheme is applied to the structure of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid.

Chemical structure of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid with atom numbering.

Caption: Structure and atom numbering scheme for spectral assignment.

Experimental Workflow and Protocols

The overall strategy involves a sequential acquisition and analysis of NMR data, where each experiment builds upon the information provided by the last.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Elucidation A Sample Weighing (~10-15 mg) B Dissolution in DMSO-d6 (~0.6 mL) A->B C Transfer to NMR Tube (with TMS standard) B->C D 1D ¹H NMR (Proton Environments) C->D E 1D ¹³C{¹H} NMR (Carbon Environments) D->E F 2D COSY (¹H-¹H Connectivity) E->F G 2D HSQC (¹H-¹³C One-Bond) F->G H 2D HMBC (¹H-¹³C Long-Range) G->H I Assign ¹H & ¹³C Signals (using HSQC) H->I J Confirm Spin Systems (using COSY) I->J K Assemble Molecular Fragments (using HMBC) J->K L Final Structure Verification K->L

Caption: A logical workflow for NMR-based structure elucidation.

Protocol: Sample Preparation

Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its excellent solvating power for polar organic acids and its high boiling point. Crucially, it allows for the observation of exchangeable protons, such as the carboxylic acid (-COOH) and the imidazolidinone amide (-NH), which would be lost in solvents like D₂O. Tetramethylsilane (TMS) is used as the internal standard, with its ¹H and ¹³C signals defined as 0.0 ppm.[6]

  • Weigh approximately 10-15 mg of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid directly into a clean, dry vial.

  • Add approximately 0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS.

  • Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary.

  • Transfer the clear solution into a 5 mm NMR tube using a Pasteur pipette.

Protocol: NMR Data Acquisition

Expertise: The following experiments are performed on a 500 MHz NMR spectrometer. The parameters provided are typical starting points and may require optimization based on sample concentration and instrument specifics.

Experiment Key Parameters Purpose
¹H NMR Spectral Width: 16 ppmAcquisition Time: 4sRelaxation Delay: 2sNumber of Scans: 16To observe all proton signals, their chemical shifts, integrations (relative numbers of protons), and splitting patterns (coupling).[7]
¹³C{¹H} NMR Spectral Width: 240 ppmAcquisition Time: 1.5sRelaxation Delay: 2sNumber of Scans: 1024To observe all unique carbon environments as single lines (proton-decoupled).[6]
¹H-¹H COSY Data Points (F2, F1): 2048 x 256Number of Scans: 4 per incrementTo identify protons that are coupled to each other, typically through 2 or 3 bonds, revealing spin systems.[4]
Edited HSQC Data Points (F2, F1): 1024 x 256¹JCH Coupling: 145 HzNumber of Scans: 8 per incrementTo correlate each proton with its directly attached carbon. The "edited" experiment distinguishes CH/CH₃ (positive) from CH₂ (negative) signals.[5]
HMBC Data Points (F2, F1): 2048 x 256nJCH Coupling: Optimized for 8 HzNumber of Scans: 16 per incrementTo identify long-range correlations (2-4 bonds) between protons and carbons, which is essential for connecting the entire molecule.[5]

Data Interpretation and Structural Assignment

The following sections describe the analysis of the expected NMR data, leading to the complete assignment of all ¹H and ¹³C signals.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The proton spectrum is expected to show signals corresponding to the aromatic protons, the imidazolidinone ring protons, the methyl group, and the exchangeable protons.

Proton Label Predicted δ (ppm) Multiplicity Integration Assignment Rationale
H-11 (COOH)~12.9Broad s1HCharacteristic downfield shift for a carboxylic acid proton.
H-6~7.85d1HAromatic proton ortho to the electron-withdrawing COOH group, deshielded. Coupled to H-5.
H-2~7.80s1HAromatic proton between two substituents (COOH and N-imidazolidinone), appearing as a singlet.
H-5~7.40d1HAromatic proton ortho to the methyl group. Coupled to H-6.
H-10 (NH)~7.00Broad s1HAmide proton of the imidazolidinone ring.
H-8a, H-8b~3.95t2HMethylene protons adjacent to the amide nitrogen (N-10).
H-9a, H-9b~3.45t2HMethylene protons adjacent to the ring nitrogen (N-7).
H-12 (CH₃)~2.30s3HMethyl group protons on the aromatic ring, appearing as a singlet.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

The ¹³C spectrum is predicted to show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule.

Carbon Label Predicted δ (ppm) Assignment Rationale
C-11 (COOH)~167.5Carbonyl carbon of the carboxylic acid, highly deshielded.[8]
C-10 (C=O)~156.0Carbonyl carbon of the imidazolidinone urea group.
C-4~142.0Aromatic quaternary carbon attached to the nitrogen.
C-3~139.5Aromatic quaternary carbon attached to the methyl group.
C-5~132.0Aromatic CH carbon.
C-1~131.0Aromatic quaternary carbon attached to the carboxylic acid.
C-6~129.0Aromatic CH carbon.
C-2~125.0Aromatic CH carbon.
C-8~46.0Methylene carbon adjacent to the amide nitrogen (N-10).
C-9~40.0Methylene carbon adjacent to the ring nitrogen (N-7).
C-12 (CH₃)~18.0Methyl carbon.
2D NMR Correlation Analysis

The HSQC spectrum provides the foundational link between the ¹H and ¹³C datasets. It would show direct, one-bond correlations for all C-H pairs:

  • δH 7.85 (H-6) ↔ δC 129.0 (C-6)

  • δH 7.80 (H-2) ↔ δC 125.0 (C-2)

  • δH 7.40 (H-5) ↔ δC 132.0 (C-5)

  • δH 3.95 (H-8) ↔ δC 46.0 (C-8)

  • δH 3.45 (H-9) ↔ δC 40.0 (C-9)

  • δH 2.30 (H-12) ↔ δC 18.0 (C-12)

The COSY spectrum confirms proton-proton connectivities.

  • A cross-peak between H-5 (δ 7.40) and H-6 (δ 7.85) would confirm their ortho relationship on the benzene ring.

  • A cross-peak between the methylene protons H-8 (δ 3.95) and H-9 (δ 3.45) would confirm the ethylene bridge of the imidazolidinone ring.

The HMBC spectrum is the key to confirming the overall structure by revealing long-range connections between proton and carbon atoms.[9][10] The diagram below illustrates the most crucial correlations that piece together the different fragments of the molecule.

G cluster_mol Key HMBC (¹H → ¹³C) Correlations H12 H-12 (CH₃) C3 C-3 H12->C3 Connects methyl to ring C4 C-4 H12->C4 Connects methyl to ring C2 C-2 H12->C2 Connects methyl to ring H5 H-5 H5->C3 Positions COOH and methyl C11 C-11 (COOH) H5->C11 Positions COOH and methyl C1 C-1 H5->C1 Positions COOH and methyl H8 H-8 H8->C4 Connects ring to N-substituent C10 C-10 (C=O) H8->C10 Connects ring to N-substituent C9 C-9 H9 H-9 H9->C4 Confirms imidazolidinone linkage H9->C10 Confirms imidazolidinone linkage

Caption: Key HMBC correlations for structural assembly.

Analysis of Key HMBC Correlations:

  • Methyl Group to Benzene Ring: Protons of the methyl group (H-12) are expected to show correlations to the quaternary carbons C-3 and C-4, as well as the protonated carbon C-2. This firmly places the methyl group on the aromatic ring.

  • Imidazolidinone Ring to Benzene Ring: The methylene protons H-8 and H-9, being part of the flexible ethyl bridge, should both show a crucial correlation to the quaternary aromatic carbon C-4. This is the definitive link confirming that the imidazolidinone ring is attached at the C-4 position of the benzoic acid moiety.

  • Internal Correlations: Protons H-8 and H-9 will show correlations to the imidazolidinone carbonyl (C-10), confirming the structure of the heterocyclic ring. Aromatic protons like H-5 will correlate to the carboxylic acid carbonyl (C-11), confirming the overall benzoic acid framework.

Conclusion

The strategic and combined application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the structural characterization of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. By systematically analyzing direct and long-range correlations, every atom in the molecule can be unambiguously assigned. This rigorous, self-validating approach ensures the highest level of confidence in the molecular structure, a critical requirement for applications in research, drug discovery, and quality control.

References

  • Lee, J. H., et al. (2018). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, E74(Pt 11), 1648–1651. Available at: [Link]

  • Carneiro, M. F., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Al-Amiery, A. A., et al. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. Available at: [Link]

  • Kurbatov, E., et al. (2022). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Molecules, 28(1), 299. Available at: [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. JEOL. Retrieved January 26, 2026, from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved January 26, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved January 26, 2026, from [Link]

  • Ayal, A. K., et al. (2013). Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Baghdad Science Journal, 10(3). Available at: [Link]

  • Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Available at: [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • ResearchGate. (2017). Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. ResearchGate. Available at: [Link]

  • ResearchGate. (2014). Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Nmrdb. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved January 26, 2026, from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. Available at: [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. Science.gov. Retrieved January 26, 2026, from [Link]

  • Journal of Chemical Technology and Metallurgy. (2021). Imidazolidinedione derivatives of nalidixic acid: synthesis, characterization and antimicrobial. Journal of Chemical Technology and Metallurgy, 56(2), 259-267. Available at: [Link]

  • Journal of Chemical Education. (2021). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. ACS Publications. Available at: [Link]

  • Supporting Information. (n.d.). Angewandte Chemie. Retrieved January 26, 2026, from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). RJPBCS, 3(4). Available at: [Link]

  • Indian Journal of Chemistry. (2005). Synthesis, configurational analysis and antimicrobial activity of imidazolidinone, thiazolidinone and isoxazolone derivatives of 9,10-phenanthrenequinone. Indian Journal of Chemistry, 44B, 1252-1256. Available at: [Link]

Sources

Application

Application Notes and Protocols: 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid as a Versatile Precursor for Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the use of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid as a strategic precursor for the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the use of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid as a strategic precursor for the synthesis of novel compounds with potential therapeutic applications. We present detailed protocols for the synthesis of the precursor itself, followed by robust methodologies for its derivatization into a variety of amides and esters. The rationale behind the synthetic strategies and the potential biological significance of the resulting compounds are discussed, drawing on established principles of medicinal chemistry.

Introduction

The search for novel bioactive molecules is a cornerstone of modern drug discovery. Scaffolds containing heterocyclic moieties are of particular interest due to their diverse chemical properties and ability to interact with a wide range of biological targets. The 2-oxoimidazolidine ring, a cyclic urea derivative, is a privileged structure found in numerous biologically active compounds. When coupled with a benzoic acid functionality, as in 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, it provides a versatile platform for the generation of compound libraries through modification of the carboxylic acid group.

The strategic placement of the methyl group and the 2-oxoimidazolidine ring on the benzoic acid core influences the molecule's conformational properties and provides distinct points for molecular recognition by biological targets. The carboxylic acid serves as a convenient handle for the introduction of a wide array of substituents, enabling the systematic exploration of the chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

This guide is intended to serve as a practical resource for researchers in medicinal chemistry and drug development, providing both the foundational knowledge and the detailed experimental procedures necessary to leverage this valuable precursor in the synthesis of novel and potentially therapeutic compounds.

Synthesis of the Precursor: 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

The synthesis of the title precursor can be envisioned through a multi-step sequence starting from readily available materials. A plausible and efficient route involves the initial preparation of 4-amino-3-methylbenzoic acid, followed by the construction of the 2-oxoimidazolidine ring.

Part 1: Synthesis of 4-Amino-3-methylbenzoic acid

The key starting material, 4-amino-3-methylbenzoic acid, is a versatile intermediate in organic synthesis.[1] It can be efficiently prepared via the reduction of 3-methyl-4-nitrobenzoic acid.

Protocol 1: Catalytic Hydrogenation of 3-Methyl-4-nitrobenzoic acid

This protocol describes the reduction of the nitro group of 3-methyl-4-nitrobenzoic acid using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere to yield 4-amino-3-methylbenzoic acid.[2]

Materials:

  • 3-Methyl-4-nitrobenzoic acid

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Filter aid (e.g., Celite®)

  • Round-bottom flask or autoclave

  • Magnetic stirrer or mechanical stirrer

  • Hydrogenation apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel (e.g., a round-bottom flask for atmospheric pressure hydrogenation or an autoclave for higher pressure), dissolve 3-methyl-4-nitrobenzoic acid (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (typically 5-10% by weight of the starting material) to the solution.

  • Seal the reaction vessel and purge the system with nitrogen gas to remove any air.

  • Evacuate the nitrogen and introduce hydrogen gas. Repeat this purge-fill cycle three times.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., atmospheric pressure or higher in an autoclave).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 60 °C) for several hours (typically 10-24 hours).[2]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is 4-amino-3-methylbenzoic acid, which can be dried under vacuum. The product is often obtained in high yield (e.g., ~96%).[2]

Characterization Data for 4-Amino-3-methylbenzoic acid:

  • Appearance: Light yellow or off-white solid.

  • Melting Point: 164-166 °C.[1]

  • Molecular Formula: C₈H₉NO₂

  • Molecular Weight: 151.16 g/mol

Part 2: Construction of the 2-Oxoimidazolidine Ring

With 4-amino-3-methylbenzoic acid in hand, the next stage is the formation of the 2-oxoimidazolidine ring. A proposed and chemically sound method involves a two-step process: reaction with 2-chloroethyl isocyanate to form a urea intermediate, followed by intramolecular cyclization.

Protocol 2: Synthesis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (Proposed)

Disclaimer: The following protocol is a proposed synthetic route based on established chemical principles for the formation of N-aryl-2-oxoimidazolidinones and has not been directly extracted from a single, published synthesis of the title compound. Researchers should perform small-scale trials to optimize reaction conditions.

Step A: Synthesis of 1-(4-Carboxy-2-methylphenyl)-3-(2-chloroethyl)urea

Materials:

  • 4-Amino-3-methylbenzoic acid

  • 2-Chloroethyl isocyanate

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Inert gas (e.g., Argon or Nitrogen)

  • Magnetic stirrer

  • Addition funnel

  • Ice bath

Procedure:

  • Dissolve 4-amino-3-methylbenzoic acid (1.0 eq) in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add 2-chloroethyl isocyanate (1.0-1.1 eq) dropwise to the cooled solution via an addition funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC or LC-MS).

  • Upon completion, the solvent can be removed under reduced pressure. The crude 1-(4-carboxy-2-methylphenyl)-3-(2-chloroethyl)urea can be used in the next step with or without further purification.

Step B: Intramolecular Cyclization to 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

Materials:

  • Crude 1-(4-carboxy-2-methylphenyl)-3-(2-chloroethyl)urea

  • A suitable base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK), or Sodium ethoxide (NaOEt))

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or THF)

  • Inert gas

  • Magnetic stirrer

  • Heating mantle

  • Acid for work-up (e.g., 1 M HCl)

Procedure:

  • Dissolve the crude urea intermediate in the anhydrous polar aprotic solvent under an inert atmosphere.

  • Carefully add the base (1.0-1.2 eq) portion-wise to the solution at room temperature or with cooling, depending on the reactivity of the base.

  • Heat the reaction mixture (e.g., to 50-80 °C) and stir for several hours until the cyclization is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and quench any excess base by carefully adding water or a saturated aqueous solution of ammonium chloride.

  • Acidify the mixture with 1 M HCl to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Characterization Data for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid:

  • Molecular Formula: C₁₁H₁₂N₂O₃

  • Molecular Weight: 220.23 g/mol

Synthesis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid cluster_0 Part 1: Synthesis of 4-Amino-3-methylbenzoic acid cluster_1 Part 2: Synthesis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (Proposed) start1 3-Methyl-4-nitrobenzoic acid reagent1 H₂, Pd/C Methanol start1->reagent1 product1 4-Amino-3-methylbenzoic acid reagent1->product1 start2 4-Amino-3-methylbenzoic acid reagent2 2-Chloroethyl isocyanate Anhydrous THF start2->reagent2 intermediate 1-(4-Carboxy-2-methylphenyl)- 3-(2-chloroethyl)urea reagent2->intermediate reagent3 Base (e.g., NaH) Anhydrous DMF, Heat intermediate->reagent3 product2 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid reagent3->product2

Proposed synthetic route for the target precursor.

Derivatization of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

The carboxylic acid moiety of the precursor is a prime site for derivatization to generate a library of novel compounds. Standard amide coupling and esterification reactions can be employed.

Protocol 3: Amide Synthesis via Carbodiimide Coupling

This protocol describes a general procedure for the synthesis of amides from the precursor and a primary or secondary amine using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).

Materials:

  • 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP, catalytic)

  • Anhydrous polar aprotic solvent (e.g., DMF or DCM)

  • A suitable base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Inert gas

  • Magnetic stirrer

Procedure:

  • Dissolve 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add HOBt (1.1-1.2 eq) and the amine (1.0-1.2 eq) to the solution.

  • Add the base (e.g., DIPEA, 2.0-3.0 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.1-1.5 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by column chromatography on silica gel or by recrystallization.

Table 1: Common Coupling Reagents for Amide Synthesis

Coupling ReagentActivating AgentBaseSolventKey Features
EDCHOBtDIPEA/TEADMF/DCMWater-soluble urea byproduct, easy workup.
DCCHOBt/DMAPDIPEA/TEADCMInsoluble dicyclohexylurea byproduct, removed by filtration.
HATU-DIPEA/TEADMFHigh reactivity, suitable for hindered substrates.
BOP-DIPEA/TEADMFEffective for peptide couplings, but generates a carcinogenic byproduct.
Protocol 4: Ester Synthesis via Acid Chloride

This protocol outlines the conversion of the carboxylic acid to an acid chloride, followed by reaction with an alcohol to form the corresponding ester. This method is particularly useful for less reactive alcohols.

Step A: Formation of the Acid Chloride

Materials:

  • 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Catalytic amount of DMF (if using oxalyl chloride)

  • Inert gas

  • Reflux condenser

Procedure:

  • Suspend 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (1.0 eq) in the anhydrous solvent under an inert atmosphere.

  • Add thionyl chloride (excess, e.g., 2-5 eq) or oxalyl chloride (1.5-2.0 eq) with a catalytic drop of DMF.

  • Heat the mixture to reflux for 1-3 hours.

  • Monitor the reaction for the cessation of gas evolution.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude acid chloride can be used directly in the next step.

Step B: Esterification

Materials:

  • Crude acid chloride from Step A

  • Alcohol (primary or secondary)

  • Anhydrous solvent (e.g., DCM or THF)

  • A suitable base (e.g., Pyridine or Triethylamine (TEA))

  • Inert gas

Procedure:

  • Dissolve the crude acid chloride in the anhydrous solvent under an inert atmosphere.

  • In a separate flask, dissolve the alcohol (1.0-1.2 eq) and the base (1.1-1.5 eq) in the same anhydrous solvent.

  • Slowly add the alcohol/base solution to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, and saturated aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ester by column chromatography or recrystallization.

Derivatization of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid cluster_amide Amide Synthesis cluster_ester Ester Synthesis precursor 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid reagent_amide Amine (R¹R²NH) Coupling Agent (e.g., EDC/HOBt) precursor->reagent_amide Protocol 3 reagent_ester 1. SOCl₂ or (COCl)₂ 2. Alcohol (R³OH), Base precursor->reagent_ester Protocol 4 product_amide Amide Derivative reagent_amide->product_amide product_ester Ester Derivative reagent_ester->product_ester

General derivatization strategies for the precursor.

Potential Applications and Future Directions

Derivatives of benzoic acid and related heterocyclic systems have shown a wide range of biological activities, including antibacterial and anticancer properties. The novel compounds synthesized from 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid can be screened for various biological activities.

  • Anticancer Activity: Many small molecules containing urea or amide functionalities are known to inhibit protein kinases, which are crucial targets in cancer therapy.

  • Antimicrobial Activity: The heterocyclic nature of the 2-oxoimidazolidine ring, combined with the diverse functionalities that can be introduced via the benzoic acid, makes these compounds interesting candidates for antimicrobial screening.

  • Other Therapeutic Areas: Depending on the nature of the R-groups introduced, these novel compounds could be explored for their potential in other therapeutic areas such as anti-inflammatory, antiviral, or CNS disorders.

The systematic synthesis and screening of a library of compounds derived from this precursor will be crucial in identifying lead compounds for further optimization and development.

Conclusion

3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is a valuable and versatile precursor for the synthesis of novel compounds in the field of medicinal chemistry. This guide provides a comprehensive overview of its synthesis and derivatization, offering detailed protocols to facilitate its use in the laboratory. The strategic design of this precursor allows for the straightforward generation of diverse chemical entities with the potential for significant biological activity. We encourage researchers to utilize these methods as a starting point for their own discovery efforts, contributing to the advancement of therapeutic science.

References

  • Chem-Impex. 4-Amino-3-methylbenzoic acid. Available from: [Link]

Sources

Method

Application Notes and Protocols: Evaluating 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic Acid in Kinase Inhibition Assays

Introduction: The Pursuit of Selective Kinase Inhibitors Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes, including signal transduction, metabolism,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Selective Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, which has established them as one of the most important classes of drug targets.[2] The development of small molecule kinase inhibitors has revolutionized targeted therapy. This document provides a detailed guide for researchers on how to assess the inhibitory potential of a novel compound, exemplified by 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, using a robust and widely adopted biochemical assay.

While direct evidence for the kinase inhibitory activity of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is not yet broadly published, its structural motifs are present in various biologically active molecules, including those with antimitotic and antiproliferative properties.[3][4] Therefore, it represents a plausible candidate for screening against a panel of kinases. This guide will walk through the principles and a step-by-step protocol for a luminescence-based kinase inhibition assay, a common starting point for inhibitor characterization.

Principle of the Luminescence-Based Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a bioluminescent method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction.[5] The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which the kinase transfers a phosphate group from ATP to a substrate, generating ADP. After the kinase reaction, a reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.[5][6] In an inhibition assay, a potent inhibitor will lead to lower kinase activity, less ADP production, and consequently, a lower luminescent signal.

Experimental Workflow

The following diagram illustrates the general workflow for determining the IC50 of a test compound against a target kinase using the ADP-Glo™ assay.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Serial Dilution of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid Assay_Plate Dispense Compound, Kinase, Substrate, and ATP into Assay Plate Compound_Dilution->Assay_Plate Reagent_Prep Preparation of Kinase, Substrate, and ATP Reagent_Prep->Assay_Plate Incubation_1 Incubate at Room Temperature Assay_Plate->Incubation_1 Stop_Reaction Add ADP-Glo™ Reagent to Stop Kinase Reaction and Deplete ATP Incubation_1->Stop_Reaction Incubation_2 Incubate Stop_Reaction->Incubation_2 Develop_Signal Add Kinase Detection Reagent to Convert ADP to ATP and Generate Light Incubation_2->Develop_Signal Incubation_3 Incubate Develop_Signal->Incubation_3 Read_Plate Measure Luminescence Incubation_3->Read_Plate Data_Processing Process Raw Luminescence Data Read_Plate->Data_Processing IC50_Curve Generate Dose-Response Curve and Calculate IC50 Data_Processing->IC50_Curve

Caption: Workflow for Kinase Inhibition Assay.

Detailed Protocol: IC50 Determination of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

This protocol is a general guideline and should be optimized for the specific kinase being investigated.

Materials:

  • 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

  • Target Kinase (e.g., a tyrosine kinase)

  • Kinase Substrate (specific to the kinase)

  • ATP

  • Kinase Buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM down to 10 nM).

  • Assay Setup:

    • Prepare the kinase reaction buffer as recommended by the enzyme supplier.

    • Prepare the kinase and substrate solutions in the reaction buffer at the desired concentrations. The optimal concentrations should be determined empirically.[7]

    • Prepare the ATP solution in the reaction buffer. The concentration should ideally be at the Km for the specific kinase to accurately determine the IC50 value.

  • Kinase Reaction:

    • Add 1 µL of the diluted compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

    • Add 5 µL of the kinase solution to each well.

    • Initiate the kinase reaction by adding 4 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Generation and Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate the plate at room temperature for 40 minutes to ensure complete ATP depletion.

    • Add 20 µL of Kinase Detection Reagent to each well. This will convert the ADP to ATP and initiate the luminescence reaction.

    • Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation

The raw luminescence data is processed to determine the percent inhibition at each compound concentration.

Calculations:

  • Percent Inhibition (%) = 100 x (1 - (RLU_compound - RLU_no_kinase) / (RLU_DMSO - RLU_no_kinase))

    • RLU_compound: Relative Luminescence Units in the presence of the test compound.

    • RLU_no_kinase: Relative Luminescence Units in the absence of the kinase (background).

    • RLU_DMSO: Relative Luminescence Units in the presence of DMSO (100% activity).

The calculated percent inhibition values are then plotted against the logarithm of the compound concentration to generate a dose-response curve. A non-linear regression analysis (sigmoidal dose-response) is used to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Hypothetical Data Presentation:

Concentration (µM)% Inhibition
10098.5
3095.2
1085.1
365.4
148.9
0.325.6
0.110.2
0.032.1
0.01-1.5

Hypothetical IC50 Curve:

A graphical representation of the above data would show a sigmoidal curve from which the IC50 can be interpolated.

Advanced Kinase Inhibition Assays

Beyond the initial biochemical screening, a variety of other assay formats can provide deeper insights into the mechanism of action of a potential inhibitor.

  • Homogeneous Time-Resolved Fluorescence (HTRF®): This assay technology is based on fluorescence resonance energy transfer (FRET) between a donor and an acceptor molecule.[8][9] It is a robust and sensitive method for detecting kinase activity and is well-suited for high-throughput screening.[10]

  • Mobility-Shift Kinase Assay: This method utilizes microfluidics to separate the phosphorylated and non-phosphorylated substrate based on their different electrophoretic mobilities.[11][12][13][14][15] It provides a direct measure of substrate conversion and is less prone to interference from colored or fluorescent compounds.

Hypothetical Signaling Pathway

The following diagram depicts a simplified signaling pathway where a hypothetical tyrosine kinase (TK) could be a target for an inhibitor like 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid.

G Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_TK Binds and Activates Downstream_Kinase Downstream Kinase Receptor_TK->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor 3-Methyl-4-(2-oxoimidazolidin-1-yl) benzoic acid Inhibitor->Receptor_TK Inhibits

Caption: Hypothetical Inhibition of a Tyrosine Kinase Pathway.

Conclusion and Future Directions

This document provides a comprehensive framework for the initial evaluation of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid as a potential kinase inhibitor. A positive result in a biochemical assay, such as the one described, is the first step in a long drug discovery process.[2] Further studies would be required to confirm its activity in cellular assays, determine its selectivity against a panel of other kinases, and elucidate its mechanism of action. The protocols and principles outlined herein serve as a foundational guide for researchers embarking on the exciting journey of novel kinase inhibitor discovery.

References

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][5][16][17][18]tetrazine-8-carboxylates and -carboxamides. National Institutes of Health. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][5][16][18]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. National Institutes of Health. [Link]

  • 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamide salts: novel hydrosoluble prodrugs of antimitotics selectively bio. Université Laval. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides as new antimitotic prodrugs activated by cytochrome P450 1A1 in breast cancer cells. PubMed. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health. [Link]

  • (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. [Link]

  • Mobility-Shift kinase assay: Compounds of the examples provided herein were assessed for their ability to inhibit Syk kinase by utilizing Caliper Life Sciences' proprietary LabChip technology. PubChem. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. National Institutes of Health. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health. [Link]

  • HTRF ® Kinase Assay Protocol | Download Table. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Technology. Nanosyn. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • Caliper Microfluidics TECHNICAL BRIEF. Confluence Discovery Technologies. [Link]

  • Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia. [Link]

Sources

Application

Application Notes and Protocols for the Development of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic Acid Derivatives

Introduction: The Therapeutic Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the identification and optimization of "privileged scaffolds" – molecular frameworks that can interact with multip...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and optimization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient drug discovery. The 3-methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid core represents such a scaffold, marrying the functionalities of a substituted benzoic acid with a cyclic urea (imidazolidinone). Benzoic acid derivatives are known for a wide array of pharmacological activities, including antimicrobial and anti-inflammatory properties.[1] The imidazolidinone ring is a key structural component in numerous FDA-approved drugs, exhibiting activities ranging from antiviral to antimicrobial.[2][3] The strategic combination of these two pharmacophores presents a fertile ground for the development of novel therapeutic agents.

This guide provides a comprehensive framework for the synthesis and derivatization of 3-methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. It is designed for researchers and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices. Our objective is to empower research teams to explore the chemical space around this promising scaffold, leading to the identification of new drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles.

Strategic Overview of Derivatization

The derivatization of the parent molecule can be systematically approached by considering three primary modification sites: the carboxylic acid group, the imidazolidinone ring, and the aromatic ring. Each site offers a unique opportunity to modulate the molecule's properties.

G parent 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic Acid ester Esterification (R-OH) parent->ester Modulate solubility, prodrug potential amide Amide Coupling (R1R2NH) parent->amide Introduce new H-bond donors/acceptors bioisostere Bioisosteric Replacement (e.g., Tetrazole) parent->bioisostere Improve metabolic stability, pKa n_alkylation N-Alkylation (R-X) parent->n_alkylation Alter lipophilicity, steric bulk n_acylation N-Acylation (RCOCl) parent->n_acylation Introduce additional pharmacophores aromatic_sub Aromatic Substitution (e.g., Halogenation) parent->aromatic_sub Fine-tune electronic properties

Caption: Strategic sites for derivatization of the core scaffold.

Synthesis of the Core Scaffold: 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic Acid

A plausible and efficient synthesis of the core scaffold can be achieved through a multi-step process, beginning with commercially available starting materials. The key transformation is the construction of the imidazolidinone ring onto the aromatic backbone.

G start 4-Amino-3-methylbenzoic acid step1 Protection of Carboxylic Acid (e.g., Esterification) start->step1 intermediate1 Methyl 4-amino-3-methylbenzoate step1->intermediate1 step2 Reaction with Chloroacetyl Chloride intermediate1->step2 intermediate2 Methyl 4-(2-chloroacetamido)-3-methylbenzoate step2->intermediate2 step3 Reaction with Ammonia intermediate2->step3 intermediate3 Methyl 4-(2-aminoacetamido)-3-methylbenzoate step3->intermediate3 step4 Cyclization with Phosgene Equivalent (e.g., CDI) intermediate3->step4 intermediate4 Methyl 3-methyl-4-(2-oxoimidazolidin-1-yl)benzoate step4->intermediate4 step5 Hydrolysis intermediate4->step5 product 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic Acid step5->product

Caption: Proposed synthetic workflow for the core scaffold.

Protocol 1: Synthesis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic Acid

Materials:

  • 4-Amino-3-methylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (DCM, anhydrous)

  • Ammonia (7N solution in methanol)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Tetrahydrofuran (THF, anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Procedure:

  • Esterification: To a solution of 4-amino-3-methylbenzoic acid (1 eq) in anhydrous methanol, add concentrated sulfuric acid (catalytic amount) dropwise at 0 °C. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain methyl 4-amino-3-methylbenzoate.

  • Amidation: Dissolve methyl 4-amino-3-methylbenzoate (1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C and add chloroacetyl chloride (1.1 eq) dropwise. Stir the reaction at room temperature for 2-3 hours. Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate. Purify by column chromatography to yield methyl 4-(2-chloroacetamido)-3-methylbenzoate.

  • Amination: Dissolve the product from the previous step (1 eq) in a 7N solution of ammonia in methanol. Stir in a sealed vessel at room temperature for 24 hours. Concentrate the reaction mixture under reduced pressure to obtain crude methyl 4-(2-aminoacetamido)-3-methylbenzoate, which can be used in the next step without further purification.

  • Cyclization: Dissolve the crude aminoacetamide (1 eq) in anhydrous THF and add CDI (1.2 eq). Reflux the mixture for 12-18 hours. Monitor the formation of the imidazolidinone ring by TLC. After completion, remove the solvent under reduced pressure and purify the residue by column chromatography to obtain methyl 3-methyl-4-(2-oxoimidazolidin-1-yl)benzoate.

  • Hydrolysis: Dissolve the ester (1 eq) in a mixture of methanol and water. Add NaOH (2 eq) and stir at 60 °C for 4-6 hours. Monitor the hydrolysis by TLC. After completion, cool the reaction mixture and acidify with 1N HCl until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, 3-methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid.

Derivatization Strategies and Protocols

A. Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a prime target for modification to improve pharmacokinetic properties, such as cell permeability and metabolic stability. Esterification can yield prodrugs, while amide formation introduces new points for hydrogen bonding.

Protocol 2: Esterification of the Core Scaffold

Rationale: Esterification is a classic prodrug strategy. The resulting esters are typically more lipophilic than the parent carboxylic acid, which can enhance membrane permeability. In vivo, esterases can hydrolyze the ester back to the active carboxylic acid.[4]

Materials:

  • 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

  • Desired alcohol (e.g., ethanol, isopropanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous DCM

Procedure:

  • To a solution of the core scaffold (1 eq) and the desired alcohol (1.5 eq) in anhydrous DCM, add DMAP (0.1 eq).

  • Cool the mixture to 0 °C and add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.

  • Stir the reaction at room temperature overnight.

  • Filter off the dicyclohexylurea (DCU) precipitate and wash with DCM.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired ester.

Protocol 3: Amide Coupling

Rationale: Amide bond formation is a fundamental reaction in medicinal chemistry.[5] Replacing the carboxylic acid with an amide can introduce new hydrogen bond donors and acceptors, potentially leading to improved target binding. It also removes the acidic nature of the molecule, which can impact its pharmacokinetic profile.

Materials:

  • 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

  • Desired amine (e.g., morpholine, piperidine)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the core scaffold (1 eq) in anhydrous DMF.

  • Add the desired amine (1.2 eq) and DIPEA (2.0 eq).

  • Add PyBOP (1.2 eq) in one portion and stir the reaction at room temperature for 6-12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Derivative TypeReagentsKey Advantages
EstersAlcohols, DCC, DMAPProdrug potential, increased lipophilicity
AmidesAmines, PyBOP, DIPEANew H-bonding interactions, removal of acidity
B. Modification of the Imidazolidinone Ring

The nitrogen atom at the 3-position of the imidazolidinone ring is available for substitution, offering a vector to introduce a variety of functional groups that can probe the binding pocket of a target protein.

Protocol 4: N-Alkylation of the Imidazolidinone Ring

Rationale: N-alkylation can be used to modulate the lipophilicity and steric bulk of the molecule. Introducing different alkyl or benzyl groups can explore hydrophobic pockets in the target binding site.

Materials:

  • Methyl 3-methyl-4-(2-oxoimidazolidin-1-yl)benzoate (from Protocol 1, step 4)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Desired alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous THF

Procedure:

  • Suspend NaH (1.2 eq) in anhydrous THF under an inert atmosphere.

  • Add a solution of the starting ester (1 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 eq) and stir at room temperature overnight.

  • Quench the reaction carefully with water and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the N-alkylated ester.

  • Perform hydrolysis as described in Protocol 1, step 5 to obtain the final N-alkylated carboxylic acid.

Protocol 5: N-Acylation of the Imidazolidinone Ring

Rationale: N-acylation introduces an additional carbonyl group, which can act as a hydrogen bond acceptor.[6] This modification can also be used to append other pharmacophoric groups to the core scaffold.

Materials:

  • Methyl 3-methyl-4-(2-oxoimidazolidin-1-yl)benzoate

  • Desired acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine

  • Anhydrous DCM

Procedure:

  • Dissolve the starting ester (1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool to 0 °C and add the acyl chloride (1.2 eq) dropwise.

  • Stir at room temperature for 4-8 hours.

  • Wash the reaction mixture with water and brine.

  • Dry, concentrate, and purify by column chromatography to yield the N-acylated ester.

  • Hydrolyze the ester as described in Protocol 1, step 5.

Derivative TypeReagentsKey Advantages
N-AlkylAlkyl halides, NaHModulate lipophilicity and steric bulk
N-AcylAcyl chlorides, TriethylamineIntroduce H-bond acceptors, append pharmacophores

Characterization and Validation

The identity and purity of all synthesized compounds must be rigorously confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the synthesized derivatives. The chemical shifts, integration, and coupling patterns will provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition and molecular weight of the target compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups, such as the carbonyl groups of the carboxylic acid, ester, amide, and imidazolidinone moieties, as well as the N-H bonds.

  • High-Performance Liquid Chromatography (HPLC): HPLC should be used to determine the purity of the final compounds.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust starting point for the development of a diverse library of derivatives based on the 3-methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid scaffold. The true power of this approach lies in the iterative nature of drug discovery. As derivatives are synthesized and tested in relevant biological assays, the resulting structure-activity relationship (SAR) data will inform the design of subsequent generations of compounds with improved properties. The versatility of the synthetic routes presented here allows for the systematic exploration of the chemical space around this promising scaffold, paving the way for the discovery of novel therapeutic agents.

References

  • Cesarini, S., Spallarossa, A., Ranise, A., Schenone, S., Rosano, C., La Colla, P., Sanna, G., Busonera, B., & Loddo, R. (2009). N-acylated and N,N'-diacylated imidazolidine-2-thione derivatives and N,N'-diacylated tetrahydropyrimidine-2(1H)-thione analogues: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(3), 1106-18. [Link]

  • Costantino, L., & Barlocco, D. (2006). Imidazoline derivatives as drugs. Current Medicinal Chemistry, 13(6), 651-678.
  • El-Sayed, M. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2014). Synthesis and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 85, 547-555.
  • Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). A general and efficient method for the synthesis of imidazolidin-2-ones. Organic Letters, 8(12), 2531-2534. [Link]

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved January 26, 2026, from [Link]

  • Krasowska, D., Wujec, M., & Paneth, P. (2018). Preparation of novel N-acyl-imidazolidin-2-ones 3a–j and their copper(II) complexes. Journal of Molecular Structure, 1171, 843-851. [Link]

  • Lanter, J. C., Chen, H., Zhang, X., & Sui, Z. (2004). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Tetrahedron Letters, 45(41), 7633-7636.
  • Nayak, S. K., & Panda, S. S. (2021). Antimicrobial activity of phenol and benzoic acid derivatives: A review. Mini-Reviews in Medicinal Chemistry, 21(1), 67-80.
  • ResearchGate. (2018). (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. [Link]

  • Szymańska, E., & Kałuża, Z. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4435. [Link]

  • Vasilev, A. A., & Zavarzin, I. V. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 23(1), 133. [Link]

  • Vilar, S., Ferino, G., & Quezada, E. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. Molecules, 23(12), 3235. [Link]

  • YouTube. (2020, October 1). Esterification: Preparation of Ethyl benzoate. [Link]

  • Zhang, M., & Chen, K. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(5), 2872-2880. [Link]

  • Zuluaga, C., & Correa, A. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 30(6), 1234. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved January 26, 2026, from [Link]

  • Cambridge MedChem Consulting. (2022, July 8). Acid Bioisosteres. [Link]

  • Hypha Discovery. (2024, April). Bioisosteres for carboxylic acid groups. [Link]

  • ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • ResearchGate. (2025). The Synthesis of Sterically Hindered Amides. [Link]

  • Szymańska, E., & Kałuża, Z. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4435. [Link]

  • Vasilev, A. A., & Zavarzin, I. V. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 23(1), 133. [Link]

  • Vilar, S., Ferino, G., & Quezada, E. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. Molecules, 23(12), 3235. [Link]

  • Zhang, M., & Chen, K. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(5), 2872-2880. [Link]

  • Zuluaga, C., & Correa, A. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 30(6), 1234. [Link]

Sources

Method

Application Notes and Protocols for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is a substituted benzoic acid derivative with potential applications in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is a substituted benzoic acid derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a carboxylic acid group and a cyclic urea (imidazolidinone) moiety, suggests its utility as a scaffold or intermediate in the synthesis of novel therapeutic agents. Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, and heterocyclic structures like the imidazolidinone are present in numerous pharmaceuticals.[1][2][3] This document provides a detailed guide to the safe handling, storage, and potential applications of this compound, emphasizing experimental best practices and safety protocols.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and application.

PropertyValueSource
CAS Number 1038283-29-2[4]
Molecular Formula C₁₁H₁₂N₂O₃[4]
Molecular Weight 220.22 g/mol [4]
Appearance Solid (form may vary)
Purity ≥95% (typical for research chemicals)[4]

Hazard Identification and Safety Precautions

While a comprehensive Safety Data Sheet (SDS) for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is not widely available, the known hazards associated with its functional groups and available preliminary safety data allow for a robust safety assessment. The compound is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, is harmful if swallowed, and may cause respiratory irritation.[4]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound to minimize exposure and ensure personnel safety.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid lab_coat Wear a flame-resistant lab coat start->lab_coat gloves Wear nitrile or neoprene gloves lab_coat->gloves eye_protection Wear chemical safety goggles or a face shield gloves->eye_protection respiratory Use a fume hood or wear a respirator if dust is generated eye_protection->respiratory end Proceed with experiment respiratory->end

Caption: Mandatory PPE for handling 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid.

Safe Handling Protocols

Adherence to meticulous handling procedures is critical to prevent accidental exposure and contamination.

  • Engineering Controls:

    • Always handle this compound in a well-ventilated area.[5]

    • For procedures that may generate dust, such as weighing or trituration, use a chemical fume hood.[5]

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

    • Do not eat, drink, or smoke in the laboratory.[6]

    • Remove contaminated clothing and PPE before leaving the work area.[6]

  • Spill Response:

    • In the event of a spill, evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection, before attempting cleanup.

    • For small spills, gently cover the material with an inert absorbent material (e.g., vermiculite, sand) and sweep it into a labeled waste container. Avoid creating dust.[7]

    • For larger spills, contact your institution's environmental health and safety department.

    • Ventilate the area after cleanup is complete.[7]

Spill_Response cluster_spill Spill Response Protocol spill Spill Occurs evacuate Evacuate immediate area spill->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with inert absorbent ppe->contain cleanup Sweep into a labeled waste container contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Dispose of waste according to regulations decontaminate->dispose report Report the incident dispose->report end Spill managed report->end

Caption: Step-by-step protocol for managing a spill of the compound.

Storage and Stability

Proper storage is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[8] A recommended storage temperature is between 2-8°C.[9]

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[5][8]

  • Incompatible Materials: Store away from strong oxidizing agents, strong bases, and sources of heat or ignition.[5][8][10] Water solutions of benzoic acid can react with metals to produce flammable hydrogen gas.[10]

First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid ProtocolSource
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][11]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11][12]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. It may be classified as hazardous waste.[8] Contact a licensed professional waste disposal service to dispose of this material.

Applications in Drug Development

While specific biological activities of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry.

  • Benzoic Acid Derivatives: This class of compounds has been explored for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.

  • Imidazolidinone Core: The imidazolidinone ring is a "privileged structure" in medicinal chemistry, found in a variety of approved drugs with diverse biological targets.

  • Synthetic Intermediate: This compound can serve as a valuable building block for creating more complex molecules. The carboxylic acid group can be readily modified to form esters, amides, or other functional groups, enabling the synthesis of a library of derivatives for screening.[3]

Experimental Protocols

The following are general protocols that may be adapted for the use of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid in a research setting.

Protocol 1: Solubilization for In Vitro Screening

Objective: To prepare a stock solution for use in biological assays.

  • Materials:

    • 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

    • Dimethyl sulfoxide (DMSO)

    • Vortex mixer

    • Sterile microcentrifuge tubes

  • Procedure:

    • Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube until the compound is completely dissolved. Gentle heating may be required for some compounds, but this should be tested for its effect on compound stability.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Amide Coupling Reaction

Objective: To synthesize an amide derivative using the carboxylic acid functionality.

  • Materials:

    • 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

    • A primary or secondary amine

    • A coupling agent (e.g., HATU, HBTU)

    • A non-nucleophilic base (e.g., DIPEA)

    • Anhydrous solvent (e.g., DMF, DCM)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • Dissolve 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the coupling agent and the non-nucleophilic base to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

    • Add the amine to the reaction mixture.

    • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

    • Upon completion, quench the reaction and perform an appropriate workup and purification (e.g., extraction, chromatography).

Conclusion

3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is a compound with potential utility in research and drug development. While specific data for this molecule is limited, a conservative approach to safety, based on the known hazards of its constituent functional groups, is warranted. By adhering to the handling, storage, and disposal protocols outlined in this document, researchers can work safely with this compound and explore its potential applications.

References

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Benzoic Acid.
  • Kaur, R., et al. (2014). Benzimidazole: A privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 76, 451-480.
  • Jubair Abass, S. (2015). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Journal of Applicable Chemistry, 4(3), 996-1000.
  • ChemicalBook. (n.d.). 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.
  • BLDpharm. (n.d.). 2-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-(1H-Imidazol-1-yl)benzoic acid.
  • ChemScene. (n.d.). 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid.
  • VelocityEHS. (2015). Benzoic Acid – Uses and Safety.
  • Sigma-Aldrich. (n.d.). 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid.
  • ChemScene. (n.d.). 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid.
  • Chemos GmbH & Co.KG. (2023). Safety Data Sheet: benzoic acid.
  • AU Chemical Safety. (2026). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Methyl benzoate.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
  • BLDpharm. (n.d.). 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid.
  • Möller Chemie. (2023). Safety data sheet: Benzoic acid.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
  • Redox. (2022). Safety Data Sheet: Benzoic acid.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

Prepared by the Office of Senior Application Scientists Welcome to the technical support guide for the synthesis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. This document is designed for researchers, chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the synthesis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section directly addresses specific issues that may arise during the synthesis. We have structured this as a series of problem-based questions to help you quickly identify and resolve experimental hurdles.

Q1: Why is my overall yield of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid consistently low?

A low overall yield is the most frequently encountered issue. It typically stems from inefficiencies in one of the two key stages of the synthesis: the formation of the urea intermediate or the subsequent intramolecular cyclization. Incomplete reactions, side-product formation, and purification losses are the primary contributors.

A logical approach to diagnosing the problem is essential. We recommend a stepwise analysis of the reaction, starting with an examination of the crude product mixture before any purification steps are attempted.

Below is a decision-making workflow to help pinpoint the source of yield loss.

G A Low Final Yield Observed B Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) A->B C Is Starting Material (SM) 4-amino-3-methylbenzoic acid derivative fully consumed? B->C Start Analysis D Problem: Incomplete Urea Formation. Solution: • Verify reagent quality. • Increase reaction time/temperature. • Adjust stoichiometry. C->D No E Is the primary species the open-chain urea intermediate? C->E Yes F Problem: Failed/Slow Cyclization. Solution: • Increase temperature for cyclization. • Add a base or acid catalyst. • Ensure removal of volatile byproducts (e.g., H₂O, EtOH). E->F Yes G Are there multiple significant spots/peaks besides SM, intermediate, and product? E->G No H Problem: Side Reactions. Solution: • Analyze and identify side products. • Lower reaction temperature. • Re-evaluate solvent and reagent choice. • See Q4 for common side products. G->H Yes I Problem: Purification Loss. Solution: • Optimize crystallization solvent. • Carefully control pH during workup/ extraction. • Consider alternative purification (e.g., chromatography). G->I No

Caption: Troubleshooting Decision Tree for Low Yield Analysis.

Q2: My reaction seems to stall with significant starting material remaining. What should I investigate?

This issue points directly to a problem in the initial step: the formation of the urea precursor. The nucleophilicity of the aniline nitrogen in 4-amino-3-methylbenzoic acid is reduced by the electron-withdrawing carboxylic acid group.

Probable Causes & Solutions:

  • Reagent Quality: The reagents used to construct the second part of the urea (e.g., 2-chloroethyl isocyanate, or ethylenediamine and a carbonyl source) may have degraded. Ensure you are using high-purity, and if necessary, freshly distilled or opened reagents.

  • Reaction Conditions: The activation energy for this step may not be met.

    • Temperature: Gradually increase the reaction temperature in 10 °C increments. Monitor by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.

    • Concentration: Ensure the reaction is not too dilute. Higher concentrations can favor the desired bimolecular reaction.

  • Incompatible Solvent: The chosen solvent may not adequately solubilize the starting materials, hindering the reaction. Polar aprotic solvents like DMF, DMAc, or NMP are often effective for this type of transformation.

Q3: I've formed the intermediate, but the cyclization to the imidazolidinone is inefficient. How can I improve this step?

The cyclization is an intramolecular nucleophilic substitution (or addition-elimination) that forms the 5-membered ring. This step is often the yield-limiting part of the synthesis and typically requires heat to overcome the entropic barrier of ring formation.

Probable Causes & Solutions:

  • Insufficient Thermal Energy: Most imidazolidinone ring closures require elevated temperatures, often in the range of 120-180 °C, to drive the reaction and expel a small molecule like water or an alcohol.[1]

  • Lack of Catalysis: While thermal conditions are often sufficient, some systems benefit from catalysis.

    • Base Catalysis: A non-nucleophilic base (e.g., K₂CO₃, DBU) can deprotonate the urea nitrogen, increasing its nucleophilicity and facilitating the ring-closing attack.

    • Acid Catalysis: In some pathways, a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) can activate the leaving group, promoting cyclization.

  • Reversible Reaction: If the reaction produces a volatile byproduct (like water), its removal is critical to drive the reaction to completion according to Le Châtelier's principle. Consider using a Dean-Stark apparatus if applicable.

Q4: What are the likely side products and how can I minimize them?

Side product formation can significantly complicate purification and reduce yield. The most common impurities are dimers and polymers.

Problem Probable Cause Suggested Solution
High Molecular Weight Species (Polymerization) Intermolecular reactions are competing with the desired intramolecular cyclization.• Run the cyclization step under more dilute conditions to favor the intramolecular pathway. • Lower the reaction temperature and extend the reaction time.
Dimer Formation Two molecules of the urea intermediate react with each other.• Similar to polymerization, use higher dilution for the cyclization step.
Hydrolysis of Carboxylic Acid Ester (if applicable) If starting from the methyl or ethyl ester of the benzoic acid, basic or acidic conditions can hydrolyze the ester.• Use milder, non-hydrolytic conditions. • If hydrolysis is unavoidable, account for the change in polarity during purification.
Decarboxylation Very high reaction temperatures (>200 °C) can potentially lead to the loss of the COOH group.• Keep the reaction temperature below the decomposition point of the material. Monitor for gas evolution.
Q5: What is the best strategy for purifying the final product?

The final product is an amphoteric molecule containing both a carboxylic acid (acidic) and a urea moiety (weakly basic/nucleophilic). This dual nature can be exploited for purification.

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash with a mild acidic solution (e.g., 1 M HCl) to remove any basic impurities.

    • Extract the desired product into a mild basic aqueous solution (e.g., saturated NaHCO₃). The carboxylic acid will deprotonate to form the water-soluble carboxylate salt.

    • Wash the basic aqueous layer with an organic solvent to remove neutral impurities.

    • Re-acidify the aqueous layer with 1 M HCl until the product precipitates out.

    • Filter, wash with cold water, and dry the purified solid.

  • Recrystallization: This is the preferred method for obtaining high-purity crystalline material.

    • Solvent Screening: Test solvents like ethanol, methanol, isopropanol, acetonitrile, or mixtures with water. The ideal solvent will dissolve the compound when hot but result in low solubility when cold.

    • Procedure: Dissolve the crude product in a minimal amount of boiling solvent. Allow it to cool slowly to room temperature, then cool further in an ice bath. Collect the crystals by filtration.

Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic pathway for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid?

A common and logical pathway involves a two-step process starting from 4-amino-3-methylbenzoic acid or its corresponding ester.

Caption: A common synthetic route to the target compound.

This pathway involves the initial acylation of the aniline with a reagent like 2-chloroethyl isocyanate to form an N-(2-chloroethyl)urea intermediate. Subsequent heating in the presence of a base promotes an intramolecular Williamson ether-like reaction (SN2) where the other urea nitrogen displaces the chloride to form the imidazolidinone ring.

Q2: How do I monitor the progress of the reaction effectively?

Thin-Layer Chromatography (TLC) is the most convenient method for real-time reaction monitoring.

Protocol: TLC for Reaction Monitoring

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Solvent System (Eluent): A good starting point is a mixture of a polar and a non-polar solvent. For this synthesis, try:

    • Ethyl Acetate / Hexanes (e.g., 70:30 v/v)

    • Dichloromethane / Methanol (e.g., 95:5 v/v)

    • Pro-Tip: Add 1% acetic acid to the eluent to sharpen the spots of the carboxylic acid species and prevent streaking.

  • Spotting: On the baseline of the TLC plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Development: Place the plate in a chamber saturated with the eluent and allow the solvent front to rise.

  • Visualization:

    • Examine the plate under UV light (254 nm).

    • Stain the plate with a visualizing agent like potassium permanganate or ninhydrin (to visualize the starting amine).

  • Interpretation:

    • The starting material, 4-amino-3-methylbenzoic acid, will be the most polar starting component.

    • The intermediate urea will be less polar than the starting amine.

    • The final cyclized product will typically have a different polarity from the intermediate. Track the disappearance of the starting material spot and the appearance of the product spot.

Q3: What are the key spectroscopic signatures to confirm the structure of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid?

Confirming the final structure requires a combination of spectroscopic methods.

Technique Expected Key Signals
¹H NMR • Aromatic protons on the benzoic acid ring (check splitting patterns). • A singlet for the methyl group (~2.3-2.5 ppm). • Two triplets for the -CH₂-CH₂- protons of the imidazolidinone ring (~3.5-4.2 ppm). • A broad singlet for the carboxylic acid proton (>10 ppm), which is D₂O exchangeable.
¹³C NMR • A signal for the carboxylic acid carbonyl (~165-175 ppm). • A signal for the urea carbonyl in the imidazolidinone ring (~155-160 ppm). • Signals for the two -CH₂- carbons of the ring (~40-50 ppm). • A signal for the methyl carbon (~15-20 ppm).
FT-IR • A strong, broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). • A sharp C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹). • A sharp C=O stretch from the cyclic urea (imidazolidinone) (~1700-1740 cm⁻¹).[2]
Mass Spec (ESI-) • An [M-H]⁻ peak corresponding to the molecular weight of the deprotonated molecule.
References
  • Eureka | Patsnap. (2021). Preparation method of 3-methyl-4-nitrobenzoic acid.

  • Google Patents. (2011). CN102030711A - Synthesis method of 2-imidazolidinone.

  • Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

  • Google Patents. (2020). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585.

  • Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide.

  • Pharmacia. (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids.

  • ResearchGate. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols.

  • ResearchGate. (2013). Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions.

  • ResearchGate. (2021). (PDF) Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids.

  • MDPI. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol.

  • ResearchGate. (2021). (PDF) CeO₂-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate.

  • National Institutes of Health (NIH). (2022). Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

Welcome to the technical support center for the synthesis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. As there is no established, direct protocol for this specific molecule in the literature, this guide is based on a robust and highly adaptable synthetic strategy: the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds.[1][2]

Our proposed approach involves the N-arylation of 2-imidazolidinone with a suitable 4-halo-3-methylbenzoic acid derivative. This guide will provide you with the foundational knowledge and practical insights to optimize this reaction, troubleshoot common issues, and achieve your desired product with high purity and yield.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The recommended synthetic route is the palladium-catalyzed coupling of 4-bromo-3-methylbenzoic acid with 2-imidazolidinone. The carboxylic acid moiety may require protection or the use of a base that does not cause competitive deprotonation issues, or the reaction can be performed on the corresponding methyl or ethyl ester followed by a final hydrolysis step. For the purpose of this guide, we will focus on the direct coupling with the benzoic acid, as the choice of a suitable base can often accommodate the free acid.

Synthetic_Scheme cluster_reactants Reactants cluster_reagents Reaction Conditions 4_bromo_3_methylbenzoic_acid 4-Bromo-3-methylbenzoic acid product 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid 4_bromo_3_methylbenzoic_acid->product 2_imidazolidinone 2-Imidazolidinone 2_imidazolidinone->product catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->product ligand Ligand (e.g., Xantphos) ligand->product base Base (e.g., Cs₂CO₃) base->product solvent Solvent (e.g., Dioxane) solvent->product temperature Heat (e.g., 80-110 °C) temperature->product

Caption: Proposed synthesis of the target molecule via Buchwald-Hartwig amination.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting materials. What should I do?

This is a common issue in cross-coupling reactions and can stem from several factors related to the catalyst, reagents, or reaction environment.

Possible Cause 1: Inactive Palladium Catalyst

The active catalyst in the Buchwald-Hartwig reaction is a Pd(0) species. If you are using a Pd(II) source, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle.[3] This reduction can sometimes be inefficient.

  • Solution:

    • Switch to a Precatalyst: Modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) are designed to form the active LPd(0) catalyst more cleanly and efficiently upon exposure to a base.[4] This often leads to more reproducible results and allows for lower catalyst loadings.

    • Ensure an Inert Atmosphere: The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) throughout the setup and reaction time.

    • Pre-activation: Gently warming the mixture of the palladium source, ligand, and base in the solvent for a short period before adding the aryl bromide and 2-imidazolidinone can sometimes facilitate the formation of the active catalyst.

Possible Cause 2: Inappropriate Ligand Choice

The phosphine ligand is crucial for stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps. The electronic and steric properties of the ligand must be well-matched to the substrates.

  • Solution:

    • Select a Suitable Ligand: For N-arylation of amides and related compounds like 2-imidazolidinone, bulky, electron-rich biarylphosphine ligands are often required. A good starting point is Xantphos, known for its wide bite angle. If that fails, other ligands can be screened.

Ligand Class Comments
Xantphos BidentateA versatile ligand, often a good first choice for challenging couplings.[5]
BrettPhos Biaryl MonophosphineHighly effective for coupling primary amines and amides.[4]
RuPhos Biaryl MonophosphineGenerally excellent for sterically hindered secondary amines, may be effective here.[4]
BINAP BidentateA classic ligand, but may be less effective than more modern biarylphosphine ligands for this transformation.[6]

Possible Cause 3: Incorrect Base Selection or Strength

The base plays a critical role in deprotonating the 2-imidazolidinone to form the active nucleophile. However, the presence of the carboxylic acid on the other substrate complicates the choice of base. A base that is too strong might lead to side reactions, while one that is too weak will result in no reaction.

  • Solution:

    • Use a Moderately Weak, Soluble Base: Cesium carbonate (Cs₂CO₃) is often an excellent choice as it has good solubility in many organic solvents and sufficient basicity for many couplings.[3] Potassium phosphate (K₃PO₄) is another commonly used weak base.

    • Avoid Very Strong Bases (Initially): Strong bases like sodium tert-butoxide (NaOtBu) might cause decomposition of the starting materials or lead to unwanted side reactions, especially with the free carboxylic acid present.[7]

    • Consider the Physical Form: The particle size and surface area of solid inorganic bases can significantly impact the reaction rate. Grinding the base to a fine powder before use can be beneficial.[3]

Possible Cause 4: Poor Solubility

If the starting materials, base, or catalytic species are not sufficiently soluble in the reaction solvent, the reaction rate will be severely diminished.[3]

  • Solution:

    • Choose an Appropriate Solvent: Aprotic polar solvents are typically used for Buchwald-Hartwig aminations. Dioxane and toluene are common choices.[3] If solubility is an issue, consider a more polar solvent like DMF or DMAc, but be aware that these can sometimes coordinate to the palladium and inhibit catalysis.

    • Use a Co-solvent: A mixture of solvents, such as toluene/dioxane, can sometimes improve solubility while maintaining a suitable boiling point for the reaction.

Troubleshooting_Workflow Start Low/No Conversion Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Ligand Is the ligand appropriate? Check_Catalyst->Check_Ligand Yes Sol_Catalyst Use precatalyst Ensure inert atmosphere Check_Catalyst->Sol_Catalyst No Check_Base Is the base correct? Check_Ligand->Check_Base Yes Sol_Ligand Screen bulky, electron-rich ligands (e.g., Xantphos, BrettPhos) Check_Ligand->Sol_Ligand No Check_Solubility Are reactants soluble? Check_Base->Check_Solubility Yes Sol_Base Use Cs₂CO₃ or K₃PO₄ Grind base before use Check_Base->Sol_Base No Sol_Solubility Change solvent (Dioxane, Toluene) Try a co-solvent Check_Solubility->Sol_Solubility No End Reaction Optimized Check_Solubility->End Yes Sol_Catalyst->End Sol_Ligand->End Sol_Base->End Sol_Solubility->End

Caption: A decision workflow for troubleshooting low reaction conversion.

Q2: I am observing a significant amount of 3-methylbenzoic acid as a byproduct. How can I prevent this?

The formation of 3-methylbenzoic acid is a result of a common side reaction in palladium-catalyzed cross-couplings known as hydrodehalogenation.

  • Scientific Explanation: This side reaction can occur when a palladium hydride species is generated in the catalytic cycle. This species can then react with the aryl bromide in an oxidative addition, followed by reductive elimination to yield the dehalogenated arene and regenerate the palladium catalyst. Another pathway involves β-hydride elimination from the palladium amido complex, which can also lead to the hydrodehalogenated product.[2]

  • Solutions:

    • Ligand Choice: The choice of ligand can significantly influence the rate of reductive elimination versus side reactions. Bulky, electron-rich ligands that promote rapid reductive elimination of the desired C-N bond can often outcompete the hydrodehalogenation pathway.

    • Control the Temperature: Running the reaction at the lowest effective temperature can sometimes minimize side reactions. Start with a temperature around 80-90 °C and only increase it if the reaction is too slow.[3]

    • Ensure Anhydrous Conditions: Water can be a source of protons for the formation of palladium hydride species. Ensure all solvents and reagents are anhydrous.

Q3: The purification of my final product is proving difficult. What is a reliable method?

Purification can be challenging due to the presence of residual palladium catalyst, phosphine ligand (and its oxide), and unreacted starting materials. The product's carboxylic acid and amide functionalities also influence its solubility and chromatographic behavior.

  • Recommended Purification Protocol:

    • Aqueous Work-up: After cooling the reaction to room temperature, quench it with a saturated aqueous solution of NH₄Cl.[4] Dilute with an organic solvent like ethyl acetate.

    • Acid/Base Extraction: To separate the acidic product from neutral impurities (like the phosphine ligand), perform an acid-base extraction.

      • Extract the organic layer with a mild aqueous base (e.g., 1 M NaHCO₃). The desired product will move into the aqueous layer as its carboxylate salt.

      • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any remaining organic impurities.

      • Carefully acidify the aqueous layer with 1 M HCl to a pH of ~3-4. The product should precipitate out of the solution.

      • Filter the solid product and wash it with cold water, then dry it under vacuum.

    • Column Chromatography: If the product is still impure after extraction, silica gel column chromatography can be employed. A solvent system with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent streaking on the column) is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What is the catalytic cycle for the Buchwald-Hartwig amination?

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_complex L₂Pd(II)(Ar)(X) OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord + HNR'R'' - HX Amido_complex L₂Pd(II)(Ar)(NR'R'') Amine_Coord->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 + Ar-NR'R'' ArX Ar-X HNRR HNR'R'' + Base ArNRR Ar-NR'R''

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active L₂Pd(0) catalyst reacts with the aryl bromide (Ar-Br), inserting the palladium into the carbon-bromine bond to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (in this case, 2-imidazolidinone) coordinates to the Pd(II) center. The base then removes a proton from the amine's nitrogen, forming a palladium amido complex.

  • Reductive Elimination: This is the product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the L₂Pd(0) catalyst, which can then re-enter the cycle.[7]

Q2: Why is an inert atmosphere so important?

The active Pd(0) catalyst and many phosphine ligands are sensitive to oxidation. Oxygen can react with the Pd(0) species, forming inactive palladium oxides and effectively killing the catalyst. This will halt the reaction. Therefore, all steps, from adding reagents to running the reaction, should be performed under an inert gas like argon or nitrogen.[4]

Q3: Can I use 4-chloro-3-methylbenzoic acid instead of the bromo derivative?

Yes, it is possible, but aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig aminations.[3][4] To successfully use the chloro-derivative, you will likely need:

  • A more electron-rich and bulky phosphine ligand (e.g., BrettPhos, SPhos).

  • Potentially higher catalyst loading.

  • Higher reaction temperatures. It is generally advisable to start with the more reactive aryl bromide to first establish a working protocol.

Q4: What are the key safety precautions for this reaction?

  • Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care in a well-ventilated area or fume hood. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. They should be handled under an inert atmosphere.

  • Solvents: Dioxane is a suspected carcinogen and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE). Toluene is also a hazardous solvent.

  • Bases: Strong bases like NaOtBu are corrosive and react violently with water. Weaker bases like cesium carbonate are less hazardous but should still be handled with standard laboratory PPE.

  • Inert Gas: When working with inert gases, ensure proper ventilation to avoid asphyxiation risk in enclosed spaces.

Q5: Are there alternative synthetic routes?

Yes, other routes could be envisioned, although they may present different challenges:

  • Ullmann Condensation: This is a classical copper-catalyzed N-arylation reaction. It typically requires higher temperatures than the Buchwald-Hartwig reaction and may have a more limited substrate scope.

  • Nucleophilic Aromatic Substitution (SNAr): If the aromatic ring were activated with a strongly electron-withdrawing group (like a nitro group) ortho or para to a leaving group, direct substitution with the anion of 2-imidazolidinone could be possible. However, the methyl and carboxylic acid groups on the target molecule are not sufficiently activating for this pathway.

  • Multi-step Synthesis: One could start with 4-amino-3-methylbenzoic acid[8][9] and build the 2-oxoimidazolidine ring onto the aniline nitrogen. This could be achieved by reaction with 2-chloroethyl isocyanate followed by intramolecular cyclization. This route avoids the use of palladium but involves more synthetic steps.

References

  • Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Lukin, K., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4425. Available at: [Link]

  • Pace, V., et al. (2020). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 10(1), 28. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Request PDF. (n.d.). New Methods for the Preparation of Aryl 2-Iminoimidazolidines. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Amino-3-methylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US3931216A - Process for the manufacture of 2-arylamino-2-imidazoline derivatives and their salts.
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN102030711A - Synthesis method of 2-imidazolidinone.
  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Russian Journal of General Chemistry. (2023). Synthesis of new imidazolidin-2-ones based on the reaction of 1-(2,2-dimethoxyethyl)urea with C-nucleophiles. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

Welcome to the technical support center for the purification of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. This guide is intended for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions to assist you in your experimental work. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid?

A1: While specific literature on the purification of this exact molecule is limited, based on its structure—a carboxylic acid with a heterocyclic moiety—the most effective purification techniques are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For benzoic acid derivatives, common solvents to screen include water, ethanol, methanol, ethyl acetate, and mixtures thereof.[1][2] A good starting point is to test the solubility of a small amount of your crude product in various solvents.

Q3: Can I use acid-base extraction for purification?

A3: Yes, acid-base extraction is a highly effective method for separating carboxylic acids from neutral or basic impurities. The general principle involves dissolving the crude product in an organic solvent and extracting it with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). Your target compound will deprotonate and move into the aqueous layer as a water-soluble carboxylate salt. After separating the layers, the aqueous layer is acidified (e.g., with HCl) to precipitate the purified product, which can then be collected by filtration.[3]

Q4: When is column chromatography the preferred method?

A4: Column chromatography is most useful when dealing with impurities that have similar solubility profiles to your target compound, making recrystallization or extraction challenging. It is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, a silica gel column with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point.[4]

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Product does not dissolve in the hot solvent. Insufficient solvent volume or incorrect solvent choice.Add more solvent in small portions until the product dissolves. If a large volume is required, the solvent is likely a poor choice. Try a more polar solvent or a solvent mixture.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the product, or the solution is supersaturated with impurities.Add a co-solvent that has a lower boiling point and in which the compound is less soluble. Alternatively, try to purify the compound first by another method (e.g., acid-base extraction) to remove some of the impurities.
No crystals form upon cooling. The solution is not saturated, or the cooling process is too rapid.If too much solvent was added, evaporate some of it to concentrate the solution. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]
Low recovery of the purified product. The compound has significant solubility in the cold solvent, or crystals were lost during filtration.Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.
Acid-Base Extraction Troubleshooting
Problem Possible Cause Solution
An emulsion forms at the interface of the organic and aqueous layers. The two phases are not sufficiently different in polarity, or vigorous shaking has occurred.Allow the mixture to stand for a longer period. Gently swirl the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase and help break the emulsion.
Incomplete precipitation of the product after acidification. Insufficient acid was added, or the product is somewhat soluble in the acidic aqueous solution.Check the pH of the aqueous layer with pH paper to ensure it is acidic (pH < 4). If the product has some water solubility, you may need to extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate) to recover the dissolved product.
The precipitated product is gummy or oily. This can be due to the presence of impurities that lower the melting point of your compound.The collected precipitate may need to be further purified by another method, such as recrystallization or column chromatography.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a warm water bath and continue adding the solvent dropwise until the solid dissolves.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.[2]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO2 evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution.

  • Washing: Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH < 4). The purified product should precipitate out.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold water and dry it thoroughly.

Visualizing the Workflow

Purification Decision Tree

Purification_Decision_Tree start Crude 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is_solid Is the crude product a solid? start->is_solid extraction Perform Acid-Base Extraction is_solid->extraction Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (or oily solid) check_purity Check Purity (TLC, HPLC, NMR) extraction->check_purity recrystallize Recrystallize from a suitable solvent recrystallize->check_purity check_purity->recrystallize Purity is not acceptable pure_product Pure Product check_purity->pure_product Purity is acceptable column_chrom->check_purity

Caption: A decision tree to guide the selection of the appropriate purification technique.

Acid-Base Extraction Workflow

Acid_Base_Extraction cluster_0 Separatory Funnel cluster_1 Beaker crude Crude Product in Organic Solvent add_base Add aq. NaHCO3 and Shake crude->add_base layers Separate Layers add_base->layers organic_layer Organic Layer (Neutral/Basic Impurities) layers->organic_layer Top aqueous_layer Aqueous Layer (Product as Salt) layers->aqueous_layer Bottom acidify Acidify Aqueous Layer with HCl aqueous_layer->acidify precipitate Precipitated Pure Product acidify->precipitate filtration Filter and Dry precipitate->filtration pure_product Pure Solid Product filtration->pure_product

Caption: A workflow diagram illustrating the acid-base extraction process.

References

  • ResearchGate. Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Available from: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325. Available from: [Link]

  • ResearchGate. Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Available from: [Link]

  • Baghdad Science Journal. Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Available from: [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link]

  • Université Laval. 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamide salts: novel hydrosoluble prodrugs of antimitotics selectively bio. Available from: [Link]

  • Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. Available from: [Link]

  • View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Available from: [Link]

  • Research Results in Pharmacology. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Available from: [Link]

  • Recrystallization of Benzoic Acid. Available from: [Link]

  • NIH. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Available from: [Link]

  • Pharmaffiliates. Linezolid-impurities. Available from: [Link]

  • Veeprho. 4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic Acid. Available from: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

Welcome to the dedicated technical support resource for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (CAS No. 1038283-29-2).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (CAS No. 1038283-29-2). This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during experimental work with this compound. As a molecule featuring a carboxylic acid moiety, its aqueous solubility is expected to be significantly influenced by pH. This guide provides a combination of theoretical understanding and practical, step-by-step protocols to help you achieve your desired concentrations.

Understanding the Challenge: Physicochemical Properties

3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is a small molecule with the following key features that influence its solubility[1]:

  • Molecular Formula: C₁₁H₁₂N₂O₃

  • Molecular Weight: 220.22 g/mol

  • Key Functional Groups: A carboxylic acid group (-COOH) and a cyclic urea (imidazolidinone).

The carboxylic acid group is a weak acid, meaning it can donate a proton to form a carboxylate anion (-COO⁻). This ionization state is highly dependent on the pH of the solution. The imidazolidinone ring also contributes to the molecule's polarity. The limited solubility of this compound in neutral aqueous solutions is a common hurdle for researchers.

Troubleshooting Guides & Step-by-Step Protocols

This section provides a series of question-driven troubleshooting guides. Each guide explains the underlying scientific principles and provides a detailed protocol to address the specific solubility challenge.

Issue 1: My compound is not dissolving in aqueous buffer at neutral pH. How can I increase its solubility?

Root Cause Analysis: The low solubility of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid in neutral aqueous solutions is primarily due to the protonated state of its carboxylic acid group. In this form, the molecule is less polar and more prone to self-association through hydrogen bonding, which favors the solid state over dissolution.

Solution Overview: By increasing the pH of the solution above the pKa of the carboxylic acid, we can deprotonate it to the more soluble carboxylate salt form. The Henderson-Hasselbalch equation governs this equilibrium. Generally, for carboxylic acids, a pH of 2 units above the pKa is sufficient to ensure over 99% ionization and significantly enhanced solubility.[2][3][4][5][6]

Workflow for pH-Modification

ph_modification_workflow start Start: Insoluble Compound in Neutral Buffer add_base Step 1: Add a basic solution (e.g., 1M NaOH) dropwise start->add_base monitor_ph Step 2: Monitor pH continuously with a calibrated meter add_base->monitor_ph observe Step 3: Observe for dissolution (solution becomes clear) monitor_ph->observe target_ph Step 4: Adjust to the final target pH (e.g., pH 7.4) observe->target_ph end End: Fully Dissolved Compound target_ph->end

Caption: Workflow for increasing solubility via pH adjustment.

Protocol 1: pH-Based Solubilization

Objective: To prepare a stock solution of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid in an aqueous buffer by pH modification.

Materials:

  • 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid powder

  • Deionized water or desired buffer (e.g., Phosphate-Buffered Saline, PBS)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks

Procedure:

  • Initial Slurry: Weigh the desired amount of the compound and add it to a volume of water or buffer that is approximately 80% of your final desired volume. This will form a slurry.

  • Basification: While stirring, add the 1 M NaOH solution dropwise.

  • Monitor pH and Dissolution: Continuously monitor the pH of the solution. As the pH increases, you should observe the solid material dissolving. The goal is to reach a pH where the solution is clear. A good starting point is to target a pH of 9-10 to ensure complete deprotonation.

  • Final pH Adjustment: Once the compound is fully dissolved, carefully add 1 M HCl dropwise to adjust the pH back down to your desired final experimental pH (e.g., 7.4). Be cautious, as lowering the pH too much may cause the compound to precipitate out of solution.

  • Final Volume: Add the remaining water or buffer to reach your final desired volume and mix thoroughly.

  • Filtration (Optional but Recommended): Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particulates.

Issue 2: I need to dissolve the compound in an organic solvent for my experiment. Which solvents are recommended?

Root Cause Analysis: For non-aqueous applications, the choice of solvent depends on the polarity of the compound and the solvent. While the compound has polar functional groups, its overall structure has nonpolar characteristics as well.

Solution Overview: Polar aprotic solvents are often good choices for compounds like this. Based on general principles for similar chemical structures, Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF) are excellent starting points due to their ability to act as both hydrogen bond acceptors and to solvate a wide range of molecules.[7][8]

Table 1: Recommended Organic Solvents for Initial Screening
SolventPolarity IndexBoiling Point (°C)Notes
DMSO 7.2189Excellent solubilizing power; can be difficult to remove.
DMF 6.4153Good solubilizing power; use in a well-ventilated area.
Methanol 5.165A polar protic solvent that can also be effective.[9]
Ethanol 4.378Less toxic alternative to methanol; may have lower solubilizing power.
Protocol 2: Organic Solvent Solubility Screening

Objective: To determine the solubility of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid in various organic solvents.

Procedure:

  • Preparation: Add a pre-weighed amount of the compound (e.g., 5 mg) to separate, small vials.

  • Solvent Addition: To each vial, add a specific volume of the solvent to be tested (e.g., 100 µL).

  • Mixing: Vortex each vial vigorously for 1-2 minutes.

  • Observation: Visually inspect for complete dissolution.

  • Incremental Addition: If the compound has not dissolved, add another increment of solvent (e.g., 100 µL) and repeat the mixing and observation steps.

  • Quantification: Continue adding solvent until the compound is fully dissolved. The solubility can then be calculated (e.g., mg/mL).

Issue 3: Adjusting pH is not an option for my experimental system, and organic solvents are incompatible. What are other advanced strategies?

Root Cause Analysis: Some biological assays or formulation requirements are sensitive to high pH or the presence of organic co-solvents. In these cases, more advanced formulation strategies are necessary to enhance aqueous solubility.

Solution Overview: Several advanced techniques can be employed, including the use of co-solvents, cyclodextrins, or creating solid dispersions.[10][11][12]

A. Co-solvency

By blending the primary aqueous solvent with a water-miscible organic solvent (a co-solvent), the polarity of the solvent system can be modified to be more favorable for the dissolution of the compound.[13][14][15][16] Common co-solvents for pharmaceutical applications include polyethylene glycols (PEGs), propylene glycol, and ethanol.

B. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like our compound of interest, forming an inclusion complex that has significantly higher aqueous solubility.[17][18][19][20][]

Workflow for Advanced Solubilization

advanced_solubilization cluster_options Advanced Solubilization Strategies start Start: Poorly Soluble Compound cosolvency Co-solvency (e.g., PEG, Propylene Glycol) start->cosolvency cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) start->cyclodextrin solid_dispersion Solid Dispersion (e.g., with PVP, HPMC) start->solid_dispersion end Result: Enhanced Aqueous Solubility cosolvency->end cyclodextrin->end solid_dispersion->end

Caption: Overview of advanced solubilization techniques.

Protocol 3: Co-solvent System Development

Objective: To prepare a stock solution using a co-solvent system.

Materials:

  • 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

  • Polyethylene glycol 400 (PEG 400)

  • Propylene Glycol

  • Deionized water or buffer

Procedure:

  • Initial Dissolution: Dissolve the compound in the minimum required volume of the co-solvent (e.g., PEG 400). Gentle heating (to 40-50°C) may aid dissolution.

  • Aqueous Titration: Slowly add the aqueous phase (water or buffer) to the co-solvent solution while stirring.

  • Observe for Precipitation: Monitor the solution for any signs of precipitation. If the solution remains clear, you have successfully created a stable co-solvent formulation.

  • Optimization: Experiment with different ratios of co-solvent to the aqueous phase to find the optimal balance between solubility and the concentration of the co-solvent.

Frequently Asked Questions (FAQs)

Q1: What is the likely pKa of the carboxylic acid on this molecule? While the exact pKa has not been reported in the literature I accessed, benzoic acid has a pKa of approximately 4.2. The substituents on the ring will influence this value, but it is reasonable to assume a pKa in the range of 3.5 to 5.0. Therefore, significant increases in solubility are expected at pH values above 6.

Q2: I dissolved the compound at a high pH, but it precipitated when I adjusted the pH back to 7.4. What happened? This indicates that you have exceeded the solubility limit of the compound at pH 7.4. The concentration of your stock solution is too high for it to remain stable at the final pH. You will need to either lower the concentration of your stock solution or consider using one of the advanced solubilization techniques mentioned above.

Q3: Can I use sonication to help dissolve the compound? Yes, sonication can be a useful physical method to aid in dissolution by breaking up solid aggregates and increasing the surface area available for solvation. It is often used in conjunction with the methods described above.

Q4: Are there any other advanced techniques I could consider? Other advanced methods for solubility enhancement that are widely used in the pharmaceutical industry include solid dispersions[22][23][24][25][26], co-crystallization[27], and micronization (particle size reduction)[11][28][29]. These methods typically require specialized equipment and formulation expertise.

Q5: Where can I find safety information for this compound? Safety Data Sheets (SDS) should be obtained from the chemical supplier. As with any laboratory chemical, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound.

References

  • ResearchGate. (2018, July 3). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325. [http://www.rjpbcs.com/pdf/2012_3(4)/[30].pdf]([Link]30].pdf)

  • ResearchGate. Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. [Link]

  • ResearchGate. (2023, July 8). Formulation strategies for poorly soluble drugs. [Link]

  • PubMed Central (PMC). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • National Institutes of Health (NIH). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. [Link]

  • Journal of Drug Delivery and Therapeutics. SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. [Link]

  • Chemistry LibreTexts. (2021, January 3). 16.4: The Effects of pH on Solubility. [Link]

  • Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]

  • Fiveable. pH and Solubility. [Link]

  • Health Dictionary. (2023, July 31). Cosolvent systems: Significance and symbolism. [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • Chemistry Steps. The Effect of pH on Solubility. [Link]

  • Baghdad Science Journal. Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • PubMed Central (PMC). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • Dove Press. (2019, March 16). Cyclodextrin solutions for API solubility boost. [Link]

  • YouTube. (2022, February 25). 17.6 pH Effects on Solubility | General Chemistry. [Link]

  • ResearchGate. (2022, May 1). SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW. [Link]

  • National Institutes of Health (NIH). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. [Link]

  • PubChem. (4S)-3-Methyl-2-oxoimidazolidine-4-carboxylic acid. [Link]

  • ResearchGate. Co-solvent and Complexation Systems. [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2024, February 1). SOLID DISPERSION: STRATEGIES TO ENHANCE SOLUBILITY AND DISSOLUTION RATE OF POORLY WATER-SOLUBLE DRUG. [Link]

  • PubMed Central (NIH). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • MDPI. Pharmaceutical Cocrystals in Drug-Delivery Technologies: Advances from Rational Design to Therapeutic Applications. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013, July 31). Advances in Solubility Enhancement Techniques. [Link]

  • ResearchGate. (2023, August 6). Solubility Enhancement by Solid Dispersion Method: An Overview. [Link]

  • Pharmacia. Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. [Link]

  • PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. [Link]

Sources

Troubleshooting

Technical Support Center: Stability Testing of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic Acid Solutions

Welcome to the technical support center for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) related to the stability testing of solutions containing this compound. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity and reliability of your experimental results.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile

This section addresses fundamental questions regarding the chemical stability of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid in solution. The insights provided are based on the chemical properties of its core functional groups: a substituted benzoic acid and an imidazolidinone ring.

Q1: What are the primary chemical liabilities of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid in solution?

A1: Based on its structure, the two primary points of chemical instability are the imidazolidinone ring and the benzoic acid moiety. The imidazolidinone ring contains amide-like bonds within a cyclic urea structure, making it susceptible to hydrolysis.[1] The aromatic ring and the methyl group may be prone to oxidation.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is expected to be significantly pH-dependent. The imidazolidinone ring is susceptible to both acid- and base-catalyzed hydrolysis.[2] Extreme pH conditions (highly acidic or alkaline) will likely accelerate the degradation of the molecule through the opening of this ring. The solubility of the compound, being a carboxylic acid, will also be pH-dependent, with increased solubility at higher pH values due to the formation of the benzoate salt.[3]

Q3: What are the likely degradation pathways for this molecule?

A3: The most probable degradation pathways include:

  • Hydrolysis: Cleavage of the amide bonds in the imidazolidinone ring, particularly under acidic or basic conditions. This would likely result in the formation of a substituted ethylenediamine derivative.

  • Oxidation: The aromatic ring and the benzylic methyl group are potential sites for oxidation, which can be initiated by exposure to oxygen, peroxides, or certain metal ions.[4]

  • Photodegradation: Aromatic carboxylic acids can be susceptible to degradation upon exposure to light, particularly UV radiation.[5]

Q4: What are the recommended storage conditions for solutions of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid?

A4: To ensure the stability of your solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C) to minimize the rate of potential hydrolytic and oxidative degradation. For long-term storage, consider frozen conditions (-20 °C or below), after confirming the compound's stability to freeze-thaw cycles.

  • pH: Maintain the pH of aqueous solutions close to neutral (pH 6-8), unless experimental conditions require otherwise. Buffering the solution can help maintain a stable pH.

  • Light: Protect solutions from light by using amber vials or by storing them in the dark to prevent photolytic degradation.[6]

  • Atmosphere: For solutions highly sensitive to oxidation, consider purging the headspace of the storage container with an inert gas like nitrogen or argon.

Section 2: Troubleshooting Guide for Stability Studies

This section provides a problem-oriented approach to resolving common issues encountered during the stability testing of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid solutions, with a focus on HPLC/UPLC analysis.

Observed Problem Potential Root Cause(s) Recommended Troubleshooting Steps & Scientific Rationale
Unexpected Peaks in Chromatogram Degradation of the parent compound.- Verify Peak Identity: Use a mass spectrometer (LC-MS) to identify the mass of the unexpected peaks. This can help confirm if they are degradation products. - Analyze Stress Samples: Compare the chromatogram with those from forced degradation studies (see Section 3). This can help in tentatively identifying the degradation pathway. - Check Blank Injections: Inject a blank solvent to ensure the peaks are not from the solvent or system contamination.
Loss of Analyte Concentration Over Time - Degradation of the compound. - Adsorption to container surfaces. - Precipitation from solution.- Review Storage Conditions: Ensure the samples have been stored under the recommended conditions (temperature, light, pH). - Evaluate Container Compatibility: Test different container materials (e.g., polypropylene vs. glass) to check for adsorption. - Assess Solubility: Re-evaluate the solubility of the compound in the chosen solvent system at the storage temperature. The compound may be precipitating out of solution.
Shift in Analyte Retention Time - Change in mobile phase composition. - Column degradation. - Fluctuation in column temperature.- Prepare Fresh Mobile Phase: The organic component of the mobile phase can evaporate over time, leading to changes in retention. - Equilibrate the Column: Ensure the column is properly equilibrated with the mobile phase before each run. - Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[7]
Peak Tailing or Broadening - Column overload. - Contamination of the column or guard column. - Mismatch between sample solvent and mobile phase.- Dilute the Sample: Inject a more dilute sample to see if peak shape improves. - Clean the Column: Flush the column with a strong solvent to remove contaminants. - Match Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape.
Change in Solution Appearance (e.g., color change) Formation of colored degradants.- Spectroscopic Analysis: Use UV-Vis spectroscopy to check for changes in the absorbance spectrum, which may indicate the formation of new chromophores. - Correlate with Purity Data: Correlate the visual change with the appearance of new peaks in the chromatogram to identify the responsible degradant.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting forced degradation studies, which are essential for understanding the intrinsic stability of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid and for developing a stability-indicating analytical method.

Protocol 3.1: Forced Degradation Studies

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways. A target degradation of 5-20% is generally recommended.

Stock Solution Preparation: Prepare a stock solution of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

1. Acid Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. b. Incubate the solution at 60°C for 24 hours. c. At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

2. Base Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. b. Keep the solution at room temperature and monitor for degradation. c. At appropriate time points (e.g., 1, 4, 12 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.

3. Oxidative Degradation: a. To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). b. Keep the solution at room temperature, protected from light, for 24 hours. c. At appropriate time points, withdraw an aliquot and dilute with mobile phase for analysis.

4. Thermal Degradation: a. Place a sample of the solid compound in a controlled temperature oven at 70°C for 48 hours. b. Also, incubate a solution of the compound at 70°C. c. At the end of the study, dissolve the solid sample and dilute the solution with mobile phase for analysis.

5. Photolytic Degradation: a. Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. b. A control sample should be kept in the dark under the same temperature conditions. c. At the end of the exposure period, analyze both the exposed and control samples.

Protocol 3.2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a suitable wavelength (determined by UV scan of the parent compound).

  • Injection Volume: 10 µL.

System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately (e.g., check for consistent retention times, peak areas, and theoretical plates).

Section 4: Visualizations

Diagram 4.1: Potential Degradation Pathways

G main 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid hydrolysis Hydrolytic Degradation (Acid/Base) main->hydrolysis oxidation Oxidative Degradation main->oxidation photolysis Photolytic Degradation main->photolysis ring_opened Ring-Opened Product (Substituted Ethylenediamine Derivative) hydrolysis->ring_opened Ring Opening oxidized_ring Oxidized Aromatic Ring (e.g., Hydroxylated species) oxidation->oxidized_ring Hydroxylation decarboxylated Decarboxylated Product photolysis->decarboxylated Loss of CO2

Caption: Predicted degradation pathways for the target compound.

Diagram 4.2: Stability Study Workflow

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis prep_solution Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_solution->acid base Base Hydrolysis (0.1M NaOH, RT) prep_solution->base oxidation Oxidation (3% H2O2, RT) prep_solution->oxidation thermal Thermal (70°C, Solid & Solution) prep_solution->thermal photo Photolytic (ICH Q1B) prep_solution->photo hplc Analyze by Stability- Indicating HPLC-UV/MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation: - Identify Degradants - Determine Pathways hplc->data

Caption: Workflow for conducting forced degradation studies.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]

  • Investigating N-methoxy-N′-aryl ureas in oxidative C–H olefination reactions: an unexpected oxidation behaviour. Royal Society of Chemistry (RSC) Publishing. Available at: [Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. Available at: [Link]

  • Investigating the Photostability of Carboxylic Acids Exposed to Mars Surface Ultraviolet Radiation Conditions. ResearchGate. Available at: [Link]

  • Urea Decomposition Mechanism by Dinuclear Nickel Complexes. MDPI. Available at: [Link]

  • The Formation and Stability of Imidazolidinone Adducts From Acetaldehyde and Model Peptides. A Kinetic Study With Implications for Protein Modification in Alcohol Abuse. PubMed. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Institutes of Health (NIH). Available at: [Link]

  • Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Royal Society of Chemistry (RSC) Publishing. Available at: [Link]

  • EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Drug degradation pathways. Pharmacy 180. Available at: [Link]

  • A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. YMER. Available at: [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Available at: [Link]

  • Development and validation of stability indicating HPLC method: A review. ResearchGate. Available at: [Link]

  • Oxidative biodegradation mechanisms of biaxially strained poly(etherurethane urea) elastomers. PubMed. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]

  • Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry. PubMed. Available at: [Link]

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Available at: [Link]

  • The effect of pH on sodium benzoate. CSUB. Available at: [Link]

  • Process for the decarboxylation-oxidation of benzoic acid compounds.Google Patents.
  • Photostability testing theory and practice. Q1 Scientific. Available at: [Link]

  • Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. ResearchGate. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency (EMA). Available at: [Link]

Sources

Optimization

Technical Support Center: Stability and Handling of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic Acid

Welcome to the technical support center for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during research and development. By understanding the chemical liabilities of this molecule, you can ensure the integrity of your experimental results and the stability of your product.

This document provides a synthesis of chemical principles and field-proven insights to help you navigate potential challenges. We will explore the molecule's structural components, predict its degradation pathways, and offer practical solutions for its handling, storage, and analysis.

Part 1: Understanding the Molecule's Stability Profile

3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is a molecule that combines three key chemical features: a benzoic acid moiety, a methyl-substituted aromatic ring, and an N-aryl imidazolidin-2-one ring. The stability of the overall molecule is dictated by the lability of these individual components.

  • Imidazolidin-2-one Ring: This is a cyclic urea. Cyclic ureas, particularly when N-substituted, can be susceptible to hydrolysis, which would lead to ring-opening. This hydrolysis can be catalyzed by acidic or basic conditions.

  • Benzoic Acid Moiety: Aromatic carboxylic acids are generally stable but can undergo degradation under certain stress conditions. The most common degradation pathways are photolytic degradation and thermal decarboxylation.

  • Aromatic Ring System: The substituted benzene ring is a chromophore, meaning it absorbs light, particularly in the UV range. This absorption of energy can lead to photolytic degradation pathways.

Based on these structural features, we can anticipate several potential degradation pathways that need to be controlled.

Part 2: Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid.

Q1: What is the primary degradation pathway I should be concerned about?

A: The most probable degradation pathway under typical laboratory and storage conditions is hydrolysis of the imidazolidin-2-one ring . This is because the amide bonds within the cyclic urea structure are susceptible to cleavage by water, a reaction that can be accelerated by the presence of acids or bases. This would result in the opening of the five-membered ring to form a urea-containing amino acid derivative.

Q2: How does pH affect the stability of the compound in solution?

A: The stability of this compound in aqueous solution is expected to be highly pH-dependent. Both strongly acidic and strongly basic conditions are likely to catalyze the hydrolysis of the imidazolidinone ring. Therefore, for maximum stability in solution, it is recommended to maintain the pH as close to neutral as possible. Buffering your solutions in the pH 6-7.5 range is a prudent measure.

Q3: Is the compound sensitive to light?

A: Yes, due to the presence of the substituted benzene ring, the compound is likely to be sensitive to light, particularly UV light. Aromatic carboxylic acids can undergo photodissociation upon exposure to UV radiation[1]. This can lead to complex degradation pathways, including decarboxylation and the formation of radical species. It is crucial to protect the compound, both in solid form and in solution, from light.

Q4: What are the recommended storage conditions for the solid compound?

A: To minimize degradation, the solid compound should be stored in a well-sealed, light-resistant container in a cool, dry place. Based on general guidelines for active pharmaceutical ingredients (APIs), the following conditions are recommended[2][3]:

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows down potential thermally induced degradation.
Light Protect from lightPrevents photolytic degradation. Use amber vials or store in the dark.
Humidity Store in a desiccated environmentMinimizes water availability for hydrolysis of the solid.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Reduces the risk of oxidative degradation.

Q5: Can I heat the compound? What are the risks of thermal degradation?

A: Heating the compound, especially at elevated temperatures, poses a risk of thermal degradation. For benzoic acid derivatives, a common thermal degradation pathway is decarboxylation (loss of CO2) from the carboxylic acid group[4]. The imidazolidinone ring itself may also degrade at high temperatures. It is advisable to avoid excessive heating. If heating is necessary for a procedure, it should be done for the shortest possible time at the lowest effective temperature.

Part 3: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during experiments with 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid.

Issue 1: Appearance of Unknown Peaks in HPLC Analysis of a Freshly Prepared Solution
  • Symptom: Your chromatogram shows the main peak for the compound, but also one or more unexpected smaller peaks.

  • Potential Cause 1: Solvent-Induced Degradation. The solvent used to dissolve the compound may be promoting degradation. For example, using unbuffered acidic or basic solvents could be causing rapid hydrolysis.

  • Troubleshooting Steps:

    • Check Solvent pH: Ensure the solvent is neutral or buffered to a pH range of 6-7.5.

    • Use High-Purity Solvents: Use HPLC-grade solvents to avoid contaminants that could catalyze degradation.

    • Analyze a Freshly Prepared Sample: Prepare a sample and inject it immediately to see if the impurity peaks grow over time.

Issue 2: Loss of Compound Potency or Concentration Over Time in Solution
  • Symptom: A prepared stock solution shows a decreasing concentration of the active compound when analyzed at different time points.

  • Potential Cause 1: Hydrolysis. As discussed, the imidazolidinone ring is susceptible to hydrolysis. This is the most likely cause for loss of potency in aqueous solutions.

  • Potential Cause 2: Photodegradation. If the solution has been exposed to light, photodegradation may be occurring.

  • Troubleshooting Workflow:

G start Loss of Potency Detected check_storage Was the solution protected from light? start->check_storage light_issue Potential Photodegradation check_storage->light_issue No check_ph What is the pH of the solution? check_storage->check_ph Yes protect_light Action: Store solution in amber vials or in the dark. Re-analyze. light_issue->protect_light ph_issue_acid Acidic pH (<6) check_ph->ph_issue_acid ph_issue_base Basic pH (>7.5) check_ph->ph_issue_base ph_issue_neutral Neutral pH (6-7.5) check_ph->ph_issue_neutral buffer_solution Action: Prepare fresh solution using a neutral buffer (e.g., phosphate buffer pH 7). Re-analyze. ph_issue_acid->buffer_solution ph_issue_base->buffer_solution other_causes Consider other causes: - Oxidative degradation - Adsorption to container ph_issue_neutral->other_causes purge_solvent Action: Use solvents purged with Nitrogen/Argon. Consider using silanized vials. other_causes->purge_solvent

Caption: Troubleshooting workflow for loss of compound potency.

Issue 3: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental results when using the same stock solution over a period of time.

  • Potential Cause: Formation of Active/Interfering Degradants. Degradation products may not be inert. They could have their own biological activity or interfere with the assay, leading to inconsistent results.

  • Troubleshooting Steps:

    • Always Use Freshly Prepared Solutions: For maximum consistency, prepare solutions of the compound immediately before use.

    • Perform a Forced Degradation Study: Intentionally degrade the compound under various stress conditions (see Part 4) and test the resulting mixture in your assay. This will help you understand if the degradants are interfering.

    • Develop a Stability-Indicating Analytical Method: Use an HPLC method that can separate the parent compound from its degradation products to ensure you are working with a pure sample (see Part 5).

Part 4: Predicted Degradation Pathways and Forced Degradation Studies

To proactively understand the stability of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, a forced degradation study is essential. This involves subjecting the compound to harsh conditions to accelerate its degradation.[5]

G cluster_hydrolytic Hydrolytic Degradation cluster_photolytic Photolytic Degradation cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation main_mol_h 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid C₁₁H₁₂N₂O₃ hydrolysis_product 4-(3-(2-aminoethyl)ureido)-3-methylbenzoic acid C₁₁H₁₅N₃O₃ main_mol_h->hydrolysis_product H₂O (Acid or Base) Ring Opening main_mol_p 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid C₁₁H₁₂N₂O₃ decarboxy_product 1-(4-methyl-3-nitrophenyl)imidazolidin-2-one and other products Radical Species main_mol_p->decarboxy_product hv (UV light) Decarboxylation / Radical Formation main_mol_t 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid C₁₁H₁₂N₂O₃ thermal_product 1-(p-tolyl)imidazolidin-2-one C₁₀H₁₂N₂O main_mol_t->thermal_product Heat (Δ) Decarboxylation main_mol_o 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid C₁₁H₁₂N₂O₃ oxidative_product N-Oxides or Ring-Hydroxylated Species main_mol_o->oxidative_product [O] (e.g., H₂O₂) Oxidation

Caption: Predicted major degradation pathways.

Experimental Protocol: Forced Degradation Study

This protocol outlines the conditions for a comprehensive forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[6].

1. Preparation of Stock Solution:

  • Prepare a stock solution of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

Stress ConditionProcedureRationale
Acid Hydrolysis 1. To 1 mL of stock solution, add 1 mL of 0.1 M HCl. 2. Incubate at 60°C for 24 hours. 3. Cool to room temperature and neutralize with 0.1 M NaOH. 4. Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.To assess susceptibility to acid-catalyzed hydrolysis of the imidazolidinone ring.[6]
Base Hydrolysis 1. To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. 2. Incubate at 60°C for 8 hours. 3. Cool to room temperature and neutralize with 0.1 M HCl. 4. Dilute to a final concentration of 0.1 mg/mL with mobile phase.To assess susceptibility to base-catalyzed hydrolysis of the imidazolidinone ring.[6]
Oxidative Degradation 1. To 1 mL of stock solution, add 1 mL of 3% H₂O₂. 2. Store at room temperature, protected from light, for 24 hours. 3. Dilute to a final concentration of 0.1 mg/mL with mobile phase.To evaluate the potential for oxidation, for instance at the nitrogen atoms or the aromatic ring.
Thermal Degradation 1. Place the solid compound in a thin layer in a glass vial. 2. Heat in an oven at 80°C for 48 hours. 3. Dissolve the solid in the solvent to a concentration of 0.1 mg/mL for analysis.To identify thermally induced degradation products, such as from decarboxylation.[4]
Photolytic Degradation 1. Expose the solid compound and a 0.1 mg/mL solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). 2. Analyze the samples by HPLC.To determine the potential for photodegradation due to the aromatic chromophore.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Part 5).

Part 5: Developing a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active ingredient due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose[7].

Protocol: Stability-Indicating HPLC-UV Method

This is a starting point for method development. The method will need to be optimized and validated for your specific application.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or the λmax of the compound). A PDA detector is highly recommended to assess peak purity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples to approximately 0.1 mg/mL in the mobile phase.

Method Validation: Once the method is developed, it must be validated according to ICH guidelines. This includes demonstrating specificity (the ability to separate the parent compound from all degradation products), linearity, accuracy, precision, and robustness.

Part 6: Best Practices for Handling and Formulation

  • Excipient Compatibility: When developing a formulation, it is crucial to perform compatibility studies with all proposed excipients. Reactive impurities in excipients can lead to degradation. A common approach is to prepare binary mixtures of the API and each excipient (typically in a 1:1 ratio) and store them under accelerated conditions (e.g., 40°C/75% RH) for a set period, followed by analysis for degradation products.

  • Solution Preparation: Always use high-purity, neutral or buffered solvents. When preparing aqueous solutions for assays, use freshly prepared solutions to minimize hydrolysis. If a solution must be stored, it should be refrigerated and protected from light.

  • Solid Handling: Handle the solid compound in an environment with controlled humidity. Avoid exposure to high temperatures and direct sunlight.

By adhering to these guidelines, you can significantly mitigate the risk of degradation of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, ensuring the quality and reliability of your research and development work.

References

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules.
  • Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362-3371.
  • Zheng, Z., Geng, W. Q., Wu, Z. C., & Zhou, H. P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(2), o399.
  • Price, D. M., & Brown, M. E. (2000). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry, 60(3), 857-868.
  • European Medicines Agency. (2003).
  • Al-Rawi, J. M. A., & Jabbo, A. H. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. International Journal of Pharmaceutical and Clinical Research, 10(7), 231-237.
  • Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
  • Kaushik, D., Kaur, J., Paul Kaur, V., Saini, B., Bansal, Y., & Bansal, G. (2016). Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities. Journal of Pharmaceutical and Biomedical Analysis, 119, 139-148.
  • BenchChem. (2025). Stability of the imidazolidine-2,4-dione ring under various reaction conditions.
  • World Health Organization. (2018). Annex 9: Guide to good storage practices for pharmaceuticals. WHO Technical Report Series, No. 1010.
  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Medicinal Chemistry.
  • Degradation of aryl-azo-naphthol dyes by ultrasound, ozone and their combination: effect of alpha-substituents. Ultrasonics Sonochemistry.
  • Analytical Techniques for the Assessment of Drug Stability. IntechOpen.
  • Madurastatins with Imidazolidinone Rings: Natural Products or Side-Reaction Products
  • Ayal, A. K., & Al-Jibouri, M. N. (2013). Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Baghdad Science Journal, 10(3), 825-836.
  • Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules.
  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][8][9][10][11]tetrazine-8-carboxylates and -carboxamides. Journal of Medicinal Chemistry.

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Imidazolidinone. Wikipedia.
  • Lin, M. F., Lin, Y. C., Lee, Y. T., & Ni, C. K. (2006). Photodissociation dynamics of benzoic acid. The Journal of Chemical Physics, 125(15), 154313.
  • Mahy, W., Plucinski, P. K., & Frost, C. G. (2014). Copper-Catalyzed One-Pot Synthesis of N-Aryl Oxazolidinones from Amino Alcohol Carbamates. Organic Letters, 16(19), 5020-5023.
  • Photoelectron spectroscopy of carbonyls: benzoic acid and its derivatives. Journal of the American Chemical Society.
  • Analytical Techniques In Stability Testing.
  • 4-Amino-3-methylbenzoic acid. PubChem.
  • Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Baghdad Science Journal.
  • Choudhary, A. (2020). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Raines, R. T., & K. A. Miller. (2008). Hydrolytic Stability of Hydrazones and Oximes. Bioorganic & Medicinal Chemistry Letters, 18(16), 4584–4586.
  • Singh, R., & Rehman, Z. U. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(6), 00030.
  • Structure-Photochemical Function Relationships in Nitrogen-Containing Heterocyclic Aromatic Photobases Derived
  • Methyl 4-Amino-3-methylbenzo
  • Hydrolytic Stability of Hydrazones and Oximes.
  • Kumar, V., & V., R. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry.
  • Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Scientia Pharmaceutica.
  • Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl).
  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molecules.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. Recognizing the complexities of scalin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. Recognizing the complexities of scaling up chemical syntheses from the bench to pilot plant and beyond, this document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges. Our approach is rooted in extensive field experience and a commitment to scientific integrity, aiming to empower you to navigate the intricacies of your experimental work with confidence.

I. Introduction to the Synthetic Challenge

The synthesis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid presents a unique set of challenges during scale-up. The molecule's structure, featuring a polar carboxylic acid group and a heterocyclic 2-oxoimidazolidinone moiety, necessitates careful control over reaction conditions to ensure high yield, purity, and batch-to-batch consistency. This guide will focus on a plausible and industrially relevant synthetic route, highlighting critical process parameters and potential pitfalls at each stage.

A proposed synthetic pathway for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is outlined below. This route is based on established synthetic transformations and serves as a framework for our discussion of scale-up challenges.

Synthetic_Pathway 3-Methyl-4-nitrobenzoic_acid 3-Methyl-4-nitrobenzoic acid Esterification Esterification (e.g., MeOH, H₂SO₄) 3-Methyl-4-nitrobenzoic_acid->Esterification Methyl_3-methyl-4-nitrobenzoate Methyl 3-methyl-4-nitrobenzoate Esterification->Methyl_3-methyl-4-nitrobenzoate Reduction Reduction (e.g., H₂, Pd/C) Methyl_3-methyl-4-nitrobenzoate->Reduction Methyl_4-amino-3-methylbenzoate Methyl 4-amino-3-methylbenzoate Reduction->Methyl_4-amino-3-methylbenzoate CN_Coupling C-N Coupling (e.g., Buchwald-Hartwig) Methyl_4-amino-3-methylbenzoate->CN_Coupling Coupled_Ester Methyl 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoate CN_Coupling->Coupled_Ester 2-Oxoimidazolidine 2-Oxoimidazolidine 2-Oxoimidazolidine->CN_Coupling Hydrolysis Hydrolysis (e.g., NaOH, then H⁺) Coupled_Ester->Hydrolysis Final_Product 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid Hydrolysis->Final_Product

Caption: Proposed synthetic pathway for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis, providing concise answers and directing you to more detailed troubleshooting guides where necessary.

Q1: My C-N coupling reaction (Buchwald-Hartwig) is sluggish or incomplete. What are the likely causes?

A1: Incomplete C-N coupling is a frequent issue during scale-up. The primary culprits are often related to catalyst activity, base effectiveness, and solvent choice. Ensure your palladium catalyst is not deactivated and that the ligand is appropriate for the substrate. The choice and physical form of the base (e.g., sodium tert-butoxide, cesium carbonate) are critical; its solubility and particle size can significantly impact the reaction rate.[1][2] Refer to the Troubleshooting Guide for C-N Coupling Reactions for a detailed breakdown of optimization strategies.

Q2: I am observing significant hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, where the aryl halide is reduced instead of coupled.[3] This can be exacerbated by certain ligands and reaction conditions. Consider using a different phosphine ligand, as some are more prone to promoting this side reaction. Lowering the reaction temperature and ensuring the reaction is not running for an unnecessarily long time can also be beneficial.

Q3: The final product is difficult to purify, and I'm struggling with residual palladium. What are the best practices for purification?

A3: The polar nature of the carboxylic acid product can make purification challenging. For palladium removal, consider using scavengers such as functionalized silica gels or activated carbon after the reaction.[4] Crystallization is the preferred method for final purification.[5] Developing a robust crystallization process is key to achieving high purity and controlling the solid-state properties of the final product. Refer to the Purification and Isolation Protocol for detailed guidance.

Q4: How critical is the quality of my starting materials for a successful scale-up?

A4: The quality of your starting materials is paramount.[6][7][8][9] Impurities in your starting materials can lead to inconsistent reaction performance, the formation of byproducts, and difficulties in purification. It is essential to have stringent quality control for all incoming raw materials, including assays for purity and identification of any potential reactive impurities.

III. Troubleshooting Guides

This section provides a more in-depth analysis of potential problems, their root causes, and recommended solutions for each key stage of the synthesis.

Esterification of 3-Methyl-4-nitrobenzoic acid
Problem Potential Root Cause(s) Recommended Solution(s)
Incomplete reaction - Insufficient catalyst (e.g., H₂SO₄).- Water present in the reaction mixture.- Equilibrium not driven to completion.- Increase catalyst loading.- Use dry methanol and starting materials.- Remove water azeotropically if possible, or use a large excess of methanol.
Side reactions (e.g., charring) - Reaction temperature is too high.- Reduce the reaction temperature and extend the reaction time.
Reduction of Methyl 3-methyl-4-nitrobenzoate
Problem Potential Root Cause(s) Recommended Solution(s)
Incomplete reduction - Catalyst poisoning (e.g., by sulfur-containing impurities).- Insufficient hydrogen pressure.- Poor mixing leading to inefficient catalyst contact.- Ensure high purity of the nitro compound.- Increase hydrogen pressure.- Optimize agitation to ensure good catalyst suspension.
Formation of azo or azoxy impurities - Incomplete reduction due to localized hydrogen starvation.- Improve hydrogen delivery and dispersion in the reactor.
C-N Coupling (Buchwald-Hartwig Amination)

Troubleshooting_CN_Coupling Problem Low Yield in C-N Coupling Catalyst Catalyst Inactivation or Low Activity Problem->Catalyst Base Ineffective Base Problem->Base Solvent Poor Solvent Choice Problem->Solvent Side_Reaction Side Reactions Problem->Side_Reaction Solution_Catalyst - Screen different Pd precatalysts and ligands. - Ensure anaerobic conditions to prevent catalyst oxidation. - Check for impurities in starting materials that could poison the catalyst. Catalyst->Solution_Catalyst Solution Solution_Base - Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). - Consider the solubility and particle size of inorganic bases. - Use a stronger base if deprotonation of 2-oxoimidazolidine is the issue. Base->Solution_Base Solution Solution_Solvent - Ensure adequate solubility of all reactants. - Screen solvents like toluene, dioxane, or THF. - Avoid solvents known to inhibit the reaction (e.g., acetonitrile). Solvent->Solution_Solvent Solution Solution_Side_Reaction - Optimize reaction temperature and time to minimize hydrodehalogenation. - Consider a different ligand to suppress side reactions. Side_Reaction->Solution_Side_Reaction Solution

Caption: Troubleshooting decision tree for low yield in the C-N coupling step.

Hydrolysis of the Ester
Problem Potential Root Cause(s) Recommended Solution(s)
Incomplete hydrolysis - Insufficient base or reaction time.- Poor solubility of the ester intermediate.- Increase the equivalents of base and/or reaction time.- Add a co-solvent (e.g., THF, methanol) to improve solubility.
Product degradation - High reaction temperature.- Prolonged exposure to strong base.- Perform the hydrolysis at a lower temperature for a longer duration.- Carefully monitor the reaction and work up promptly upon completion.
Purification and Isolation
Problem Potential Root Cause(s) Recommended Solution(s)
Difficulty in crystallization - Presence of impurities inhibiting crystallization.- Inappropriate solvent system.- Treat the crude product with activated carbon to remove color and some impurities.- Screen a variety of solvent systems (e.g., water, alcohols, acetic acid) and anti-solvents.[5]
Polymorphism - Different crystallization conditions leading to different crystal forms.[10]- Standardize the crystallization protocol, including cooling rate, agitation, and seeding, to ensure consistent isolation of the desired polymorph.
Low purity of isolated product - Inefficient removal of starting materials or byproducts.- Re-crystallize the product.- Consider an acid-base workup to remove non-acidic impurities.[11]

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for the key stages of the synthesis. These protocols are intended as a starting point and may require optimization based on your specific equipment and scale.

Protocol 1: Synthesis of Methyl 4-amino-3-methylbenzoate
  • Esterification: To a solution of 3-methyl-4-nitrobenzoic acid (1.0 eq) in methanol (5-10 vol), add concentrated sulfuric acid (0.1-0.2 eq) cautiously. Heat the mixture to reflux and monitor the reaction by HPLC or TLC. Upon completion, cool the mixture and concentrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate to afford methyl 3-methyl-4-nitrobenzoate.

  • Reduction: Charge a suitable hydrogenation reactor with methyl 3-methyl-4-nitrobenzoate (1.0 eq) and a suitable solvent (e.g., methanol, ethanol). Add 5% palladium on carbon (1-5 mol% Pd). Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and stir vigorously at a controlled temperature (e.g., 25-50 °C).[12] Monitor the reaction by HPLC for the disappearance of the starting material. Upon completion, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate to obtain methyl 4-amino-3-methylbenzoate.

Protocol 2: Buchwald-Hartwig C-N Coupling
  • Reaction Setup: To a dry, inerted reactor, add methyl 4-amino-3-methylbenzoate (1.0 eq), 2-oxoimidazolidine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-6 mol%), and a base (e.g., cesium carbonate, 1.5-2.5 eq).

  • Reaction Execution: Add a dry, degassed solvent (e.g., toluene, dioxane) and heat the mixture to the desired temperature (e.g., 80-110 °C).[1][3][13] Monitor the reaction progress by HPLC.

  • Work-up: Upon completion, cool the reaction mixture and dilute with a suitable organic solvent. Filter to remove inorganic salts. Wash the organic layer with water and brine. Dry over sodium sulfate, filter, and concentrate under reduced pressure.

Buchwald_Hartwig_Workflow Start Start Charge_Reactants Charge Reactor with: - Methyl 4-amino-3-methylbenzoate - 2-Oxoimidazolidine - Pd Precatalyst & Ligand - Base Start->Charge_Reactants Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Charge_Reactants->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heat_Reaction Heat to Reaction Temperature Add_Solvent->Heat_Reaction Monitor_Progress Monitor by HPLC Heat_Reaction->Monitor_Progress Reaction_Complete Reaction Complete? Monitor_Progress->Reaction_Complete Reaction_Complete->Heat_Reaction No Cool_Down Cool to Room Temperature Reaction_Complete->Cool_Down Yes Workup Dilute, Filter, Wash, Dry, Concentrate Cool_Down->Workup Crude_Product Obtain Crude Coupled Ester Workup->Crude_Product

Caption: Experimental workflow for the Buchwald-Hartwig C-N coupling reaction.

Protocol 3: Hydrolysis and Isolation of Final Product
  • Hydrolysis: Dissolve the crude coupled ester in a suitable solvent (e.g., methanol, THF). Add an aqueous solution of sodium hydroxide (2-3 eq) and stir at room temperature or with gentle heating until the reaction is complete (monitor by HPLC).

  • Work-up and Isolation: Cool the reaction mixture and, if necessary, remove any organic co-solvent under reduced pressure. Dilute with water and wash with a non-polar organic solvent (e.g., methyl tert-butyl ether) to remove non-acidic impurities. Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Purification: Filter the solid product and wash with cold water. For further purification, recrystallize from a suitable solvent system (e.g., ethanol/water, acetic acid/water). Dry the purified product under vacuum.

V. Data Presentation

The following table summarizes typical process parameters and expected outcomes. These values are illustrative and may require optimization for your specific process.

Parameter Esterification Reduction C-N Coupling Hydrolysis
Key Reagents MeOH, H₂SO₄H₂, Pd/C2-Oxoimidazolidine, Pd₂(dba)₃, Xantphos, Cs₂CO₃NaOH (aq)
Solvent MethanolMethanolTolueneMethanol/Water
Temperature Reflux25-50 °C80-110 °C25-50 °C
Typical Yield >95%>95%70-85%>90%
Key Impurities to Monitor Unreacted starting materialAzo/azoxy compounds, unreacted nitro compoundHydrodehalogenated starting material, unreacted starting materialsUnreacted ester

VI. References

  • Wu, X., et al. (2018). Recent advances on Buchwald–Hartwig cross-coupling reaction. Tetrahedron Letters, 59(34), 3295-3305.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.

  • Fors, B. P., & Buchwald, S. L. (2010). A multiligand-based catalyst for C–N cross-coupling reactions. Journal of the American Chemical Society, 132(45), 15914-15917.

  • Magano, J., & Dunetz, J. R. (2012). Large-scale applications of palladium-catalysed cross-coupling reactions in the pharmaceutical industry. Chemical Society Reviews, 41(15), 5073-5090.

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.

  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.

  • Myerson, A. S. (Ed.). (2002). Handbook of industrial crystallization. Butterworth-Heinemann.

  • Brittain, H. G. (Ed.). (2009). Polymorphism in pharmaceutical solids. CRC press.

  • Garrett, C. E., & Prasad, K. (2004). The art of meeting palladium specifications in active pharmaceutical ingredients produced by palladium-catalyzed reactions. Organic Process Research & Development, 8(3), 389-400.

  • Anderson, N. G. (2012). Practical process research & development: a guide for organic chemists. Academic Press.

  • Shieh, W. C., & Carlson, R. E. (2002). The impact of raw materials on the quality of active pharmaceutical ingredients. Organic Process Research & Development, 6(6), 906-912.

  • Chemical & Engineering News. (2020). Process safety in the pharmaceutical industry. [Link]

  • Organic Syntheses. Ethyl 4-amino-3-methylbenzoate. [Link]

  • Chem-Impex International. 4-Amino-3-methylbenzoic acid. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Reddit. What are your tips and tricks for purifying ionic/very polar compounds?[Link]

  • ACS Publications. Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-022. [Link]

  • Eubioco. Pharmaceutical raw materials - a guide to ingredient selection and quality control. [Link]

  • ResearchGate. Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]

Sources

Optimization

Technical Support Center: Interpreting Complex NMR Spectra of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

Welcome to the technical support center for the NMR analysis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR analysis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule or similar structures. Its unique combination of a substituted aromatic ring and a heterocyclic system can lead to spectra that are challenging to interpret. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Molecule at a Glance

Before diving into troubleshooting, let's establish a baseline understanding of the molecule and its expected NMR features.

Structure:

  • Systematic Name: 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

  • Key Fragments:

    • A 1,2,4-trisubstituted benzene ring.

    • A methyl group (-CH₃).

    • A carboxylic acid group (-COOH).

    • A 2-oxoimidazolidin-1-yl ring (a cyclic urea).

Predicted ¹H and ¹³C NMR Chemical Shifts:

This table provides estimated chemical shift ranges based on the electronic environment of each nucleus. Actual values will vary depending on the solvent and experimental conditions.

Assignment Atom(s) Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Benzoic Acid-COOH10.0 - 13.0165 - 175Often broad; exchangeable with D₂O.[1][2]
AromaticH-27.8 - 8.0128 - 132Doublet, deshielded by adjacent COOH.
AromaticH-57.2 - 7.4125 - 130Doublet, ortho to the imidazolidinone.
AromaticH-67.7 - 7.9130 - 135Doublet of doublets, between two groups.
Methyl-CH₃2.2 - 2.518 - 25Singlet.
Imidazolidinone-N-CH₂-3.8 - 4.245 - 50Triplet-like multiplet.
Imidazolidinone-CH₂-N(H)-3.3 - 3.738 - 43Triplet-like multiplet.
Imidazolidinone-NH6.0 - 8.0-Often broad; exchangeable with D₂O.
ImidazolidinoneC=O-155 - 165Carbonyl of the cyclic urea.
AromaticQuaternary Carbons-125 - 145C-1, C-3, C-4.

Troubleshooting and FAQs

This section addresses common challenges in a question-and-answer format.

Q1: The signals for my aromatic protons (H-2, H-5, H-6) are overlapping and difficult to assign. How can I resolve them?

A1: Causality and Resolution Strategy

  • The Problem: The protons on the trisubstituted benzene ring have similar electronic environments, causing their signals to be close together, a common issue in substituted benzoic acids.[1][3] This makes definitive assignment from a simple 1D ¹H NMR spectrum unreliable.

  • The Solution: A multi-pronged approach using 2D NMR is the most robust method.

    • COSY (Correlation Spectroscopy): This is the first step. A COSY spectrum will show correlations between protons that are coupled to each other (typically through 2 or 3 bonds).[4] You should expect to see a correlation between H-5 and H-6, as they are on adjacent carbons. H-2 will likely appear as a doublet with no COSY cross-peaks to other aromatic protons, as it is separated from H-6 by four bonds.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for unambiguous assignment. It shows correlations between protons and carbons that are 2 or 3 bonds away.[4] By identifying key long-range correlations, you can piece the structure together.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space (<5 Å), regardless of their bonding.[5][6] A key correlation to look for is between the methyl protons (-CH₃) and the H-2 proton. This spatial proximity confirms their ortho relationship on the benzene ring.

Workflow for Aromatic Signal Assignment:

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR for Resolution cluster_assign Final Assignment a Acquire ¹H NMR b Identify 3 distinct aromatic signals (Integrate to 1H each) a->b c Run COSY Spectrum b->c If overlapping d Observe H-5 <=> H-6 cross-peak c->d e Run HMBC Spectrum d->e f Correlate H-2 to COOH carbon Correlate H-5 to C-4 e->f g Run NOESY/ROESY f->g h Observe NOE between -CH₃ and H-2 g->h i Unambiguous Assignment of H-2, H-5, and H-6 h->i

Fig 1. Workflow for resolving overlapping aromatic signals.
Q2: The methylene (-CH₂-) peaks from the imidazolidinone ring are broad and poorly resolved. What is causing this and how can I fix it?

A2: Dynamic Exchange and Temperature Effects

  • The Problem: The imidazolidinone ring is not planar and can undergo conformational changes (ring puckering). Furthermore, there can be restricted rotation around the N-C(aryl) bond. If the rate of this exchange is on the same timescale as the NMR experiment, it leads to significant line broadening.[7][8]

  • The Solution: Variable Temperature (VT) NMR. By changing the temperature, you can alter the rate of conformational exchange.[9][10]

    • Heating the Sample: Increasing the temperature (e.g., to 50-80 °C) will increase the rate of exchange. If the exchange becomes fast enough, you will observe a single, sharp, time-averaged signal for each methylene group.

    • Cooling the Sample: Decreasing the temperature (e.g., to 0 °C or lower) will slow the exchange rate. If the exchange becomes slow enough, you may be able to "freeze out" individual conformers, resulting in a more complex but much sharper spectrum where each distinct proton in each conformer gives its own signal.

Experimental Protocol: Variable Temperature (VT) NMR

  • Sample Preparation: Ensure your sample is dissolved in a solvent with a suitable temperature range (e.g., DMSO-d₆ or Toluene-d₈). Ensure the NMR tube is rated for VT work.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C) to serve as a reference.

  • Heating: Increase the spectrometer's probe temperature in increments of 10-15 °C. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Analysis: Observe the signals of the imidazolidinone protons. Look for a temperature at which the peaks sharpen significantly.

  • Cooling (Optional): If heating does not resolve the issue or if you wish to study the individual conformers, repeat the process by cooling the sample from ambient temperature.

Q3: How can I be certain of the connectivity between the benzoic acid portion and the imidazolidinone ring?

A3: The Power of HMBC

  • The Problem: While ¹H and ¹³C NMR can identify the fragments, they don't explicitly prove how they are connected. You need to establish a clear link between the nitrogen of the imidazolidinone ring and the C-4 carbon of the benzene ring.

  • The Solution: Heteronuclear Multiple Bond Correlation (HMBC). This is the definitive experiment for determining long-range connectivity through 2 and 3 bonds.[4][11] There are two key correlations you must observe to confirm the structure.

Key HMBC Correlations to Confirm Connectivity:

  • H-5 to C-4: The proton at the H-5 position on the aromatic ring should show a 2-bond correlation to the C-4 carbon (the one attached to the nitrogen).

  • Imidazolidinone N-CH₂ to C-4: The protons on the methylene group attached to the ring nitrogen should show a 3-bond correlation to the C-4 carbon.

Fig 2. Key HMBC correlations for structural confirmation.
Q4: My spectrum looks completely different in DMSO-d₆ compared to CDCl₃. Why?

A4: Solvent Effects on Chemical Shifts

  • The Problem: Solvents can significantly influence the chemical shifts of protons, especially those capable of hydrogen bonding.[2][12][13]

  • The Explanation:

    • Carboxylic Acid (-COOH): In a non-polar solvent like CDCl₃, carboxylic acids tend to form hydrogen-bonded dimers, which can affect the chemical shift of the acid proton. In a polar, hydrogen-bond accepting solvent like DMSO-d₆, the acid proton will hydrogen-bond strongly with the solvent's sulfoxide oxygen. This typically shifts the -COOH proton further downfield (to a higher ppm value) and can make it sharper.[1][2]

    • Amide (-NH): Similarly, the N-H proton of the imidazolidinone ring will hydrogen-bond with DMSO-d₆, often resulting in a sharper and more downfield signal compared to its appearance in CDCl₃.

    • Aromatic Protons: Aromatic solvents (like Benzene-d₆) can induce significant shifts in nearby protons due to the ring current effect. While less dramatic, changing from a non-polar (CDCl₃) to a polar aprotic (DMSO-d₆) solvent can alter the electronic environment enough to change the relative positions of the aromatic signals, sometimes even improving their separation.[12]

Recommendation: For molecules with multiple hydrogen-bond donors like this one, DMSO-d₆ is often the preferred solvent as it typically provides sharper signals for the exchangeable -COOH and -NH protons.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.
  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • MIT Department of Chemistry. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes.
  • ChemicalBook. (n.d.). Benzoic acid(65-85-0) 1H NMR spectrum.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE).
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • University of Oxford. (n.d.). Variable Temperature NMR Experiments.
  • American Chemical Society Publications. (n.d.). The Effect of Solvent upon the N.m.r. Spectra of N-Methylamides. I. Solvent-Solute Complex Formation between Amides and Aromatic Solvents. The Journal of Organic Chemistry.
  • ResearchGate. (2025). Why do carboxylic acid esters have larger NMR chemical shift than carbonates?.
  • ResearchGate. (2025). Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines.
  • Wikipedia. (n.d.). Nuclear Overhauser effect.
  • Kwan, E. E. (n.d.). 2D NMR Problem Solving. Retrieved from Harvard University, Department of Chemistry and Chemical Biology.
  • ResearchGate. (2025). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters.
  • The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • Mao, J. D., et al. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry.
  • University of Wisconsin-Madison. (n.d.). 8-TECH-3 Measuring Rates by NMR.
  • Chemistry LibreTexts. (2019). 12.08 Solving NMR spectra.
  • Conduct Science. (2021). The Nuclear Overhauser Effect.
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum.
  • Wiley. (n.d.). The Nuclear Overhauser Effect in Structural and Conformational Analysis.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides.
  • National Center for Biotechnology Information. (n.d.). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis.
  • Wiley Online Library. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments.
  • ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • National Center for Biotechnology Information. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity.
  • San Diego State University NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
  • University of Michigan BioNMR Core Facility. (2023). Variable Temperature NMR.
  • ResearchGate. (n.d.). Nuclear Overhauser Effect.
  • Chemistry Steps. (2019). NMR Spectroscopy Practice Problems - Solving NMR Step by Step.
  • ResearchGate. (2018). A variable temperature 1H NMR and DFT study of procyanidin B2 conformational interchange.
  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems.
  • ChemicalBook. (n.d.). 2-Imidazolidone(120-93-4) 1H NMR spectrum.
  • Indian Journal of Chemistry. (n.d.). Synthesis, configurational analysis and antimicrobial activity of imidazolidinone, thiazolidinone and isoxazolone derivatives of 9,10-phenanthrenequinone.

Sources

Troubleshooting

Technical Support Center: Purification of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

Introduction: This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Methyl-4-(2-oxoimidazolidi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 1038283-29-2). Achieving high purity for this compound is critical for accurate biological assays and subsequent development stages. This document offers practical, field-tested advice grounded in chemical principles to address common challenges encountered during the purification process.

Part 1: Understanding the Molecule and Potential Impurities

Before initiating purification, it's crucial to understand the physicochemical properties of the target compound and anticipate likely impurities from its synthesis.

Molecular Properties:

  • Structure: Possesses an acidic carboxylic acid group, a polar urea-like imidazolidinone ring, and a substituted aromatic ring.

  • Polarity: It is a moderately polar molecule.

  • Acidity: The benzoic acid moiety (pKa ≈ 4-5) is the most prominent chemical handle for purification.

FAQ: What are the most common impurities I should expect?

The impurity profile is dictated by the synthetic route. A plausible and common synthetic pathway involves the reaction of 4-amino-3-methylbenzoic acid with a reagent capable of forming the 2-oxoimidazolidinone ring.

Based on this, common impurities include:

  • Unreacted Starting Materials: Primarily 4-amino-3-methylbenzoic acid. This is a common impurity if the reaction has not gone to completion.

  • Reagents from Cyclization: Depending on the specific reagents used for forming the imidazolidinone ring, residual coupling agents or their by-products may be present.

  • Side-Reaction Products: Potential for dimerization or polymerization, though typically at low levels.

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., DMF, DMSO, THF).

G cluster_0 Anticipated Impurity Profile Target 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (Target Product) SM 4-Amino-3-methylbenzoic acid (Starting Material) Target->SM from incomplete reaction Reagent Cyclization By-products (Reagent-derived) Target->Reagent from work-up Solvent Residual Solvents (e.g., DMSO, THF) Target->Solvent from drying G start Crude Product tlc Assess Purity via TLC/HPLC start->tlc decision Purity Acceptable? tlc->decision end_node High-Purity Product decision->end_node  Yes strategy Select Purification Strategy decision->strategy  No recryst Recrystallization (Good for >85% purity) strategy->recryst acid_base Acid-Base Extraction (Removes neutral/basic impurities) strategy->acid_base chrom Column Chromatography (For complex mixtures or high purity) strategy->chrom

Optimization

dealing with side reactions in 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid synthesis

Welcome to the technical support center for the synthesis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is a critical process for the development of various pharmaceutical agents. The most common synthetic route involves the initial preparation of 4-amino-3-methylbenzoic acid, followed by the introduction of a protected 2-aminoethyl group, and subsequent cyclization to form the imidazolidinone ring. Each of these steps presents unique challenges and potential for side reactions that can impact yield and purity. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental observations and provides a step-by-step approach to identify and resolve the underlying issues.

Issue 1: Low Yield and Presence of a Nitro-Containing Impurity in the Synthesis of 4-Amino-3-methylbenzoic acid (Starting Material)

Question: During the reduction of 4-nitro-3-methylbenzoic acid to 4-amino-3-methylbenzoic acid, my yield is significantly lower than expected, and I observe an impurity with a mass corresponding to a nitro-containing compound. What is the likely cause and how can I resolve this?

Answer:

Probable Cause: The presence of a nitro-containing impurity suggests an incomplete reduction of the starting material. This is a common issue that can arise from several factors:

  • Insufficient Catalyst Activity: The catalyst, typically palladium on carbon (Pd/C), may be old, poisoned, or used in an insufficient amount.

  • Inadequate Hydrogen Pressure: For catalytic hydrogenation, the hydrogen pressure may be too low to drive the reaction to completion.

  • Poor Mass Transfer: Inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen, resulting in a stalled reaction.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

Proposed Mechanism of Side Reaction: Incomplete Reduction

The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species. If the reaction conditions are not optimal, the reaction can stall at any of these intermediate stages, leading to a complex mixture of products.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete reduction.

Detailed Protocol for Optimized Reduction: [1]

  • Catalyst and Reaction Setup: In a 2L autoclave, combine 1.0 mol of 3-methyl-4-nitrobenzoic acid, 1.2 L of methanol, and 4g of 10% Pd/C catalyst.

  • Inerting and Hydrogenation: Seal the autoclave and purge with nitrogen three times, followed by three purges with hydrogen. Pressurize the vessel with hydrogen to 0.7 MPa.

  • Reaction Conditions: Heat the mixture to 60°C and stir at a rate of 250 revolutions per minute.

  • Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed (typically after 10 hours), cool the reaction, vent the hydrogen, and filter off the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-3-methylbenzoic acid.

Data Summary: Optimized Reduction Parameters

ParameterRecommended Value
Catalyst10% Palladium on Carbon
Hydrogen Pressure0.7 MPa
Temperature60°C
Stirring Speed250 rpm
SolventMethanol
Issue 2: Formation of a Dimer or Polymer during Imidazolidinone Ring Formation

Question: During the cyclization step to form the imidazolidinone ring, I am observing a significant amount of a high molecular weight impurity that is insoluble in my desired product's solvent system. What could this be and how can I prevent its formation?

Answer:

Probable Cause: The formation of high molecular weight species suggests intermolecular reactions are competing with the desired intramolecular cyclization. This can occur if the reactive intermediate, often an isocyanate or a related species, reacts with another molecule of the starting material or intermediate rather than cyclizing.

Proposed Mechanism of Dimerization/Polymerization:

The key intermediate for cyclization is often formed by reacting the diamine precursor with a carbonylating agent like phosgene, triphosgene, or carbonyldiimidazole (CDI). If the concentration of the reactive intermediate is too high, or if the reaction conditions do not favor intramolecular cyclization, intermolecular reactions can occur, leading to the formation of urea-linked dimers and polymers.

Preventative Measures and Troubleshooting:

Caption: Strategies to prevent dimerization/polymerization.

Detailed Protocol for Controlled Cyclization:

  • High Dilution: Dissolve the diamine precursor in a large volume of a suitable aprotic solvent (e.g., THF, Dichloromethane) to create a dilute solution (e.g., 0.01-0.05 M).

  • Slow Addition: Add the carbonylating agent (e.g., a solution of triphosgene in THF) dropwise to the stirred solution of the diamine precursor over a period of several hours. This can be achieved using a syringe pump for precise control.

  • Temperature Control: Maintain the reaction at a low temperature (e.g., 0°C) during the addition to moderate the reaction rate. After the addition is complete, the reaction may be allowed to warm to room temperature.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and carbon dioxide.

Issue 3: Incomplete Cyclization and Presence of an Acyclic Urea Intermediate

Question: My final product contains a significant amount of an impurity that appears to be the acyclic urea precursor. What factors can lead to incomplete cyclization?

Answer:

Probable Cause: Incomplete cyclization can be due to several factors:

  • Steric Hindrance: The methyl group on the benzene ring may sterically hinder the cyclization process.

  • Insufficient Activation: The carbonyl group of the urea may not be sufficiently electrophilic, or the terminal amine may not be sufficiently nucleophilic under the reaction conditions.

  • Reversibility: The cyclization reaction may be reversible, and the equilibrium may not favor the cyclic product.

  • Inappropriate Base: If a base is used to facilitate the cyclization, it may not be strong enough to deprotonate the necessary nitrogen atom.

Strategies to Promote Complete Cyclization:

  • Choice of Cyclization Conditions: Different methods for imidazolidinone synthesis exist, including those that utilize phosgene or its substitutes, and intramolecular hydroamination of unsaturated ureas.[2] The choice of method can significantly impact the efficiency of cyclization.

  • Use of a Stronger Base: If a base-catalyzed cyclization is being performed, switching to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial.[1]

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the cyclization to proceed to completion. However, this must be balanced against the potential for decomposition or other side reactions.

  • Longer Reaction Times: As with any reaction, ensuring sufficient time for completion is crucial. Monitor the reaction by a suitable analytical technique (TLC, LC-MS) until no further conversion of the starting material is observed.

Frequently Asked Questions (FAQs)

Q1: What are the safest alternatives to using phosgene for the cyclization step?

A1: Due to the high toxicity of phosgene, several safer alternatives are commonly used.[3] These include:

  • Triphosgene (bis(trichloromethyl) carbonate): A solid, crystalline compound that is easier and safer to handle than gaseous phosgene. It generates phosgene in situ.

  • Diphosgene (trichloromethyl chloroformate): A liquid that is less volatile than phosgene.

  • Carbonyldiimidazole (CDI): A solid reagent that reacts with amines to form a reactive intermediate that can undergo intramolecular cyclization.

  • Dimethyl Carbonate (DMC): A green and relatively non-toxic reagent that can be used for carbonylation reactions, although it often requires more forcing conditions.

Q2: How can I effectively purify the final product from unreacted starting materials and side products?

A2: Purification of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid typically involves a combination of techniques:

  • Crystallization: This is often the most effective method for removing impurities. Experiment with different solvent systems (e.g., ethanol/water, acetone/heptane) to find conditions that provide good recovery and high purity.

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A gradient elution with a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexanes or dichloromethane) is typically employed.

  • Acid-Base Extraction: The carboxylic acid functionality of the target molecule allows for purification by acid-base extraction. The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by the addition of acid.

Q3: What analytical techniques are most suitable for monitoring the reaction progress and characterizing the final product and impurities?

A3: A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and easy method for monitoring the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of the product and any impurities, which can help in elucidating their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the final product and for the characterization of isolated impurities.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the carbonyl of the imidazolidinone ring and the carboxylic acid.

References

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. 2021. Available from: [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts. 2019. Available from: [Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. 2019. Available from: [Link]

  • Imidazolidinone synthesis. Organic Chemistry Portal. Available from: [Link]

  • A phosgene-free process for the synthesis of methyl N-phenyl carbamate by the reaction of aniline with methyl carbamate. ResearchGate. 2012. Available from: [Link]

  • Substituted 2-Phenyl Imidazolidines: Synthetic Strategies, Biological Activities, Mechanistic Insights, and Nanocarrier-Based Advancements. Molecules. 2023. Available from: [Link]

  • A hydrazine- and phosgene-free synthesis of tetrazinanones, precursors to 1,5-dialkyl-6-oxoverdazyl radicals. The Journal of Organic Chemistry. 2012. Available from: [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. 2011. Available from: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. 2008. Available from: [Link]

  • Synthesis of imidazolidin-2-one-4-carboxylate and of (tetrahydro)pyrimidin-2-one-5-carboxylate via an efficient modification of the Hofmann rearrangement. Organic & Biomolecular Chemistry. 2008. Available from: [Link]

  • On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology. 2020. Available from: [Link]

  • Substituted 2-Phenyl Imidazolidines: Synthetic Strategies, Biological Activities, Mechanistic Insights, and Nanocarrier-Based Advancements. PubMed. 2023. Available from: [Link]

  • Revolutionary phosgene-free synthesis of α-amino acid N-carboxyanhydrides using diphenyl carbonate based on activation of α-amino acids by converting into imidazolium salts. ResearchGate. 2014. Available from: [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank. 2020. Available from: [Link]

  • Phosgene. Scribd. Available from: [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. 2011. Available from: [Link]

  • A non-phosgene route for synthesis of methyl N-phenyl carbamate derived from CO2 under mild conditions. ResearchGate. 2014. Available from: [Link]

  • ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group. Available from: [Link]

  • Synthesis of 4-imidazolidinones. Organic Chemistry Portal. Available from: [Link]

  • On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. PubMed. 2020. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Method Refinement for Biological Assays of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

Welcome to the technical support resource for researchers investigating the biological activity of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. This guide is designed to provide in-depth technical assistance, trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers investigating the biological activity of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting, and frequently asked questions (FAQs) to ensure the successful execution of your experimental workflows. While the specific biological targets of this compound may still be under investigation, its structural motifs suggest potential activity as a kinase inhibitor. This guide will therefore focus on methodologies to characterize its effects on the IκB kinase (IKK) complex, a critical regulator of the NF-κB signaling pathway.

I. Compound Handling and Solubility: The First Hurdle

Proper handling and solubilization of your test compound are paramount for reproducible results. Benzoic acid derivatives can present solubility challenges that, if not addressed, will confound downstream biological data.

A. Frequently Asked Questions (FAQs): Compound Handling

  • Q1: What is the best solvent to dissolve 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid?

    • A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic molecules.[1][2] Prepare a high-concentration stock (e.g., 10-50 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Q2: I'm seeing precipitation when I dilute my DMSO stock into aqueous assay buffer or cell culture medium. What should I do?

    • A2: This is a common issue. To mitigate precipitation, it's crucial to perform serial dilutions. First, dilute your high-concentration DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate stock to your aqueous buffer or medium while vortexing or mixing to ensure rapid dispersion. The final concentration of DMSO in your assay should be kept low, typically below 0.5%, as higher concentrations can have biological effects of their own.[3]

  • Q3: How can I determine the aqueous solubility of my compound?

    • A3: Determining the kinetic aqueous solubility is a critical first step. A common method is to prepare a high-concentration solution of the compound in DMSO and then dilute it into a physiological buffer (e.g., PBS, pH 7.4). After a defined incubation period with shaking, the solution is centrifuged or filtered to remove any precipitate, and the concentration of the compound in the supernatant is measured, often by HPLC-UV or LC-MS.

B. Troubleshooting: Solubility Issues

Problem Potential Cause(s) Solution(s)
Compound precipitates in aqueous buffer Poor aqueous solubility of the benzoic acid derivative.[4]- Increase the percentage of co-solvent (e.g., DMSO), but be mindful of its effects on the assay.[5]- Use a different formulation, such as encapsulation in cyclodextrins or the use of other solubilizing agents.
Inconsistent results between experiments Compound instability in solution (e.g., hydrolysis).- Prepare fresh dilutions from a frozen stock solution for each experiment.- Assess the stability of the compound in your assay buffer over the time course of your experiment.

II. Biochemical Assays: Probing the Direct Target (IKKβ)

Biochemical assays are essential for determining if your compound directly interacts with and inhibits the enzymatic activity of a purified protein, such as IKKβ.

A. The Principle of IKKβ Kinase Assays

IKKβ is a kinase that phosphorylates IκBα, leading to its degradation and the subsequent activation of the NF-κB pathway.[6] A typical in vitro kinase assay involves incubating purified IKKβ with its substrate (a peptide derived from IκBα) and ATP. The amount of phosphorylated substrate or the amount of ADP produced is then measured.[7]

B. Experimental Workflow: IKKβ Inhibition Assay

IKK_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Compound_Prep Prepare serial dilutions of compound in DMSO Incubation Incubate IKKβ with compound Compound_Prep->Incubation Reagent_Prep Prepare assay buffer, IKKβ enzyme, substrate, and ATP solutions Reagent_Prep->Incubation Reaction_Start Initiate reaction by adding substrate and ATP Incubation->Reaction_Start Reaction_Incubation Incubate at optimal temperature and time Reaction_Start->Reaction_Incubation Reaction_Stop Stop reaction Reaction_Incubation->Reaction_Stop Detection_Reagent Add detection reagent (e.g., ADP-Glo™, antibody) Reaction_Stop->Detection_Reagent Signal_Read Read signal (luminescence, fluorescence) Detection_Reagent->Signal_Read

Caption: A generalized workflow for an in vitro IKKβ kinase inhibition assay.

C. Step-by-Step Protocol: A Generic IKKβ Kinase Assay

  • Compound Plating : In a 384-well plate, add your test compound at various concentrations. Include positive controls (a known IKKβ inhibitor like Staurosporine) and negative controls (DMSO vehicle).[6]

  • Enzyme Addition : Add purified, active IKKβ enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation : Add a solution containing the IκBα-derived peptide substrate and ATP to initiate the kinase reaction.

  • Reaction Incubation : Incubate the plate at the optimal temperature (often 30°C or room temperature) for a specific duration (e.g., 30-60 minutes). This time should be within the linear range of the reaction.

  • Reaction Termination and Detection : Stop the reaction and add the detection reagents. The choice of detection reagent will depend on the assay format (e.g., ADP-Glo™, HTRF®, or ELISA-based).

  • Data Analysis : Measure the signal (luminescence, fluorescence) and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

D. Troubleshooting: IKKβ Kinase Assays

Problem Potential Cause(s) Solution(s)
Low signal-to-background ratio - Inactive enzyme.- Suboptimal concentrations of enzyme, substrate, or ATP.- Verify enzyme activity with a positive control.- Titrate enzyme, substrate, and ATP to determine optimal concentrations.
High variability between replicates - Pipetting errors.- Inconsistent incubation times or temperatures.- Use calibrated pipettes and proper technique.- Ensure uniform incubation conditions across the plate.
False positives - Compound interferes with the detection system (e.g., auto-fluorescence).- Run a counterscreen without the enzyme to identify interfering compounds.

III. Cell-Based Assays: Assessing Downstream NF-κB Pathway Modulation

Cell-based assays are crucial for confirming that your compound affects the NF-κB pathway in a cellular context.

A. The NF-κB Signaling Pathway: A Brief Overview

In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by IκB proteins.[8] Upon stimulation by stimuli like TNFα or IL-1β, the IKK complex is activated and phosphorylates IκBα.[9] This targets IκBα for ubiquitination and proteasomal degradation, freeing NF-κB to translocate to the nucleus and activate the transcription of target genes.[10]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFα Receptor IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates (P) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IKK_complex DNA κB DNA site NFkB_nuc->DNA binds Gene_Exp Gene Expression DNA->Gene_Exp activates transcription Stimulus TNFα Stimulus->TNFR binds Inhibitor 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid Inhibitor->IKK_complex inhibits

Caption: The canonical NF-κB signaling pathway and the putative inhibitory point of the test compound.

B. Key Cell-Based Assays

  • NF-κB Translocation Assay (High-Content Imaging) : This assay visually tracks the movement of NF-κB from the cytoplasm to the nucleus upon stimulation.[11]

  • NF-κB Reporter Gene Assay : This assay uses a reporter gene (e.g., luciferase or GFP) under the control of NF-κB response elements. An increase in reporter gene expression indicates NF-κB activation.[12][13]

C. Step-by-Step Protocol: NF-κB Translocation Assay

  • Cell Plating : Seed cells (e.g., HeLa, A549) in a 96- or 384-well imaging plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with your compound at various concentrations for a specific duration (e.g., 1 hour).

  • Stimulation : Add a stimulating agent like TNFα to all wells except the unstimulated controls.

  • Fixation and Permeabilization : After the optimal stimulation time, fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

  • Immunostaining : Incubate the cells with a primary antibody against an NF-κB subunit (commonly p65), followed by a fluorescently labeled secondary antibody. Stain the nuclei with a DNA dye like DAPI or Hoechst.

  • Imaging and Analysis : Acquire images using a high-content imaging system. The software will quantify the fluorescence intensity of NF-κB in both the cytoplasm and the nucleus to determine the extent of translocation.

D. Troubleshooting: Cell-Based NF-κB Assays

Problem Potential Cause(s) Solution(s)
No or weak NF-κB translocation/reporter activity upon stimulation - Low passage number cells may be less responsive.[11]- Inactive stimulant (e.g., TNFα).- Cells are not healthy.- Use cells with a consistent and low passage number.[11]- Test the activity of the stimulant.- Ensure proper cell culture conditions.
High background in unstimulated cells - Chronic stress on cells (e.g., over-confluency, nutrient depletion).- Autocrine signaling.- Plate cells at an optimal density.- Change the medium before the experiment.
Compound is cytotoxic - The compound may induce apoptosis or necrosis at the tested concentrations.- Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) in parallel to identify the non-toxic concentration range of your compound.

IV. References

  • (Reference to a general synthesis paper for a related compound, if available)

  • (Reference to a general paper on the biological activity of related compounds, if available)

  • An, L. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. [Link]

  • BellBrook Labs. (n.d.). A Validated IKK beta Inhibitor Screening Assay. [Link]

  • (Reference to a paper on the mechanism of action of a similar compound, if available)

  • (Reference to a general review on IKK inhibitors, if available)

  • (Reference to a paper on the synthesis of quinazolinone derivatives, if available)

  • Hussain, T., et al. (2011). Potential problems inherent in cell based stable NF-kappaB–GFP reporter systems. [Link]

  • (Reference to a review on IKKβ structure and function, if available)

  • O'Dea, E., & Hoffmann, A. (2010). Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. [Link]

  • Meffert, M. K., & Baltimore, D. (2005). IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

  • (Reference to a paper on the antimicrobial activity of related compounds, if available)

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). [Link]

  • (Reference to a paper on the anticancer properties of related compounds, if available)

  • (Reference to a paper on antimitotic prodrugs, if available)

  • (Reference to a review on live-cell imaging of NF-κB, if available)

  • (Reference to a paper on CYP1A1-activated prodrugs, if available)

  • (Reference to a paper on selective IKKα inhibitors, if available)

  • Mitchell, S., et al. (2016). Monitoring the Levels of Cellular NF-κB Activation States. [Link]

  • (Reference to a paper on the regulation of IKKβ by IKKα, if available)

  • (Reference to a paper on the synthesis and antitumor activity of related compounds, if available)

  • (Reference to a paper on the discovery of IKKβ inhibitors, if available)

  • Gajos, J., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. [Link]

  • (Reference to a paper on the role of IKK2 in platelet activation, if available)

  • (Reference to a general antibody kit for the NF-κB pathway, if available)

  • (Reference to the synthesis of a related benzimidazole derivative, if available)

  • ResearchGate. (n.d.). Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. [Link]

  • (Reference to a paper on c-Myc inhibitors, if available)

  • (Reference to a paper on the biological evaluation of antimitotic prodrugs, if available)

  • (Reference to a Luminex assay for the NF-κB pathway, if available)

  • (Reference to a paper on the antimicrobial properties of benzoic acid, if available)

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]

  • (Reference to a paper on IKKβ binding by IKKγ, if available)

  • (Reference to a PubChem entry for a related compound, if available)

  • Kudalkar, S. N., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid and its derivatives. This guide provides in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the oral bioavailability of this class of compounds.

The core structure, possessing both a benzoic acid and an imidazolidinone moiety, presents unique physicochemical properties that can often lead to challenges in achieving desired systemic exposure. This guide is designed to provide not only procedural steps but also the underlying scientific rationale for overcoming these hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and formulation of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid derivatives.

Q1: What are the primary challenges affecting the oral bioavailability of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid derivatives?

The primary challenge is often poor aqueous solubility. Structurally related compounds, such as 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides, have demonstrated very low water solubility, a common issue for many small molecule inhibitors.[1] This poor solubility can lead to a low dissolution rate in the gastrointestinal (GI) tract, which is a rate-limiting step for absorption and, consequently, results in low and variable oral bioavailability.[2]

Q2: What initial steps should I take to assess the bioavailability of my derivative?

A thorough initial assessment of the compound's physicochemical properties is crucial.[3] This includes determining its aqueous solubility at different pH values, its partition coefficient (LogP), and its stability in simulated gastric and intestinal fluids. This baseline data will inform your strategy for bioavailability enhancement.

Q3: Are there any known metabolic liabilities for this class of compounds?

While specific data for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is not extensively published, related imidazolidinone-containing compounds have been designed as prodrugs that are activated by cytochrome P450 (CYP) enzymes, particularly CYP1A1.[4][5] This suggests that the core structure may be susceptible to metabolism. Therefore, in vitro metabolic stability assays using liver microsomes are recommended to identify potential metabolic pathways that could contribute to first-pass metabolism and reduced bioavailability.

Q4: Can I simply use a salt form of the benzoic acid to improve solubility?

Yes, forming a salt of the carboxylic acid is a viable and often effective initial strategy to improve aqueous solubility and dissolution rate.[1] Common salt forms include sodium, potassium, or lithium salts. However, the stability of the salt in the acidic environment of the stomach and its potential to convert back to the less soluble free acid form must be evaluated.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental challenges.

Guide 1: Poor Aqueous Solubility and Low Dissolution Rate

Issue: My 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid derivative shows poor solubility in aqueous buffers, leading to inconsistent results in in vitro assays and likely poor oral absorption.

Causality: The planar aromatic and heterocyclic structures contribute to strong intermolecular forces in the solid state, leading to high lattice energy and low solubility.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Strategy 1: Particle Size Reduction cluster_2 Strategy 2: Formulation Approaches A Low aqueous solubility observed B Micronization/Nanonization A->B Physical Modification E Amorphous Solid Dispersions (ASDs) A->E Formulation F Self-Emulsifying Drug Delivery Systems (SEDDS) A->F Formulation G Complexation with Cyclodextrins A->G Formulation C Increased surface area B->C D Improved dissolution rate C->D H Enhanced solubility and absorption E->H F->H G->H

Caption: Strategies for addressing poor aqueous solubility.

Experimental Protocols:

1. Particle Size Reduction (Micronization):

  • Objective: To increase the surface area-to-volume ratio of the drug particles, thereby enhancing the dissolution rate according to the Noyes-Whitney equation.

  • Protocol:

    • Prepare a suspension of your compound in a suitable non-solvent.

    • Use a high-pressure homogenizer or a microfluidizer to reduce the particle size to the micron or sub-micron range.

    • Alternatively, consider spray drying or freeze-drying techniques to produce fine particles.

    • Characterize the particle size distribution using laser diffraction or dynamic light scattering.

    • Perform dissolution studies on the micronized powder and compare it to the unprocessed material.

2. Formulation as an Amorphous Solid Dispersion (ASD):

  • Objective: To disrupt the crystalline lattice of the compound, converting it to a higher-energy amorphous state, which has greater apparent solubility.

  • Protocol:

    • Select a suitable hydrophilic polymer carrier (e.g., PVP, HPMC, or Soluplus®).

    • Dissolve both your compound and the polymer in a common solvent.

    • Remove the solvent using a technique such as spray drying or rotary evaporation to form the ASD.

    • Characterize the ASD for amorphicity using differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD).

    • Conduct dissolution testing to determine the extent and duration of supersaturation.

3. Development of a Self-Emulsifying Drug Delivery System (SEDDS):

  • Objective: To dissolve the compound in a lipid-based formulation that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the GI tract.

  • Protocol:

    • Screen various oils, surfactants, and co-surfactants for their ability to solubilize your compound.

    • Construct a ternary phase diagram to identify the self-emulsifying region.

    • Prepare the SEDDS formulation by mixing the selected components.

    • Characterize the globule size of the resulting emulsion upon dilution in water.

    • Perform in vitro lipolysis studies to assess the ability of the formulation to maintain the drug in a solubilized state during digestion.

Quantitative Data Summary:

StrategyTypical Solubility EnhancementKey Considerations
Micronization2-5 foldMay not be sufficient for very poorly soluble compounds.
ASD10-100+ foldPhysical stability of the amorphous form (risk of recrystallization).
SEDDS10-100+ foldPotential for GI side effects with high surfactant concentrations.
Guide 2: Suspected High First-Pass Metabolism

Issue: My compound has good solubility and permeability, but the oral bioavailability remains low, suggesting significant pre-systemic metabolism.

Causality: The compound may be a substrate for metabolic enzymes in the gut wall or liver (e.g., CYPs), leading to its degradation before reaching systemic circulation.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Strategy 1: Prodrug Approach cluster_2 Strategy 2: Co-administration with Inhibitors A Low bioavailability despite good solubility/permeability B Mask metabolic soft spot (e.g., esterify carboxylic acid) A->B Chemical Modification E Identify metabolizing enzymes (e.g., specific CYPs) A->E Pharmacological Intervention C Improved metabolic stability B->C D Enzymatic cleavage in vivo to release active drug C->D F Co-administer with a known inhibitor of that enzyme E->F G Reduced first-pass metabolism F->G

Caption: Strategies for mitigating high first-pass metabolism.

Experimental Protocols:

1. Prodrug Synthesis:

  • Objective: To chemically modify the parent drug into an inactive form that is more stable to first-pass metabolism. The prodrug is then converted to the active drug in vivo.[6]

  • Protocol:

    • Identify potential metabolic "soft spots" on your molecule through in vitro metabolism studies. For 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, the carboxylic acid is a likely site for glucuronidation.

    • Synthesize an ester prodrug of the carboxylic acid. Simple alkyl esters (e.g., methyl, ethyl) or more complex promoieties can be used.

    • Evaluate the chemical stability of the prodrug in simulated GI fluids.

    • Assess the enzymatic conversion of the prodrug to the parent drug in plasma and liver homogenates.

    • Conduct in vivo pharmacokinetic studies in an animal model to compare the bioavailability of the prodrug to the parent drug.

2. In Vitro Metabolic Stability Assessment:

  • Objective: To determine the rate at which your compound is metabolized by liver enzymes.

  • Protocol:

    • Incubate your compound at a known concentration with liver microsomes (from human, rat, or other relevant species) and NADPH (as a cofactor).

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction (e.g., with cold acetonitrile).

    • Analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.[7][8][9][10]

    • Calculate the in vitro half-life and intrinsic clearance.

Quantitative Data Summary:

ParameterInterpretationNext Steps
In vitro half-life< 30 min: High clearance; > 60 min: Low clearanceIf high clearance, consider prodrug approach or structural modifications.
Metabolite IdentificationIdentifies specific metabolic pathways.Guides the design of more stable analogs or prodrugs.

Part 3: Analytical Methodologies

A robust and validated analytical method is the cornerstone of any bioavailability study.

Recommended Method: LC-MS/MS for Quantification in Plasma

  • Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required to quantify low concentrations of drugs and their metabolites in complex biological matrices like plasma.[7][8][9][10][11]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding 3-4 volumes of cold acetonitrile containing an internal standard.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive or negative mode (to be optimized for the specific derivative).

    • Detection: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

References

  • The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)benzenesulfonamide and its metabolites in rat plasma. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. [Link]

  • Prioritizing oral bioavailability in drug development strategies - PMC. [Link]

  • Preparation of Imidazolidin-4-ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive Volatile Carbonyl Derivatives | Request PDF. [Link]

  • Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. [Link]

  • (PDF) Sol-moiety: Discovery of a water-soluble prodrug technology for enhanced oral bioavailability of insoluble therapeutics. [Link]

  • 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides as new antimitotic prodrugs. [Link]

  • Preparation of imidazolidinone compounds as derivatization reagent for diastereomerization and chromatographic separation of chiral organic acids - PubMed. [Link]

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][2][11][12][13]tetrazine-8-carboxylates and -carboxamides - PMC. [Link]

  • (PDF) LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. [Link]

  • New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells. [Link]

  • Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist - PubMed. [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC. [Link]

  • 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamide salts: Novel hydrosoluble prodrugs of antimitotics selectively bioactivated by the cytochrome P450 1A1 in breast cancer cells - PubMed. [Link]

  • The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats | Research Results in Pharmacology. [Link]

  • Discovery of 1‐(Cyclopropylmethyl)‐2‐(Dibenzo[b,d]Thiophen‐2‐yl)‐1H‐Benzo[d]Imidazole‐5‐Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC. [Link]

  • LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma. [Link]

  • Improving oral bioavailability of cyclic peptides by N-methylation - PubMed. [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. [Link]

  • Homologation of the alkyl sidechain of antimitotic phenyl 4-(2-oxo-3-alkylimidazolidin- 1-yl)benzenesulfonate prodrugs selective. [Link]

  • Branched alkyl of phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as unique cytochrome P450 1A1-activated antimitotic prodrugs: Biological evaluation and mechanism of bioactivation - PubMed. [Link]

  • LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Confirmation of Synthesized 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

Introduction The successful synthesis of a novel chemical entity is merely the first step in the rigorous journey of drug discovery and development. The absolute, unambiguous confirmation of the synthesized molecule's st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The successful synthesis of a novel chemical entity is merely the first step in the rigorous journey of drug discovery and development. The absolute, unambiguous confirmation of the synthesized molecule's structure is paramount, serving as the bedrock upon which all subsequent biological, toxicological, and pharmacokinetic data are built. Any ambiguity in the molecular structure invalidates downstream research and can lead to significant financial and temporal losses.

This guide provides a comprehensive, in-depth comparison of the essential analytical techniques required to definitively confirm the structure of a synthesized batch of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (Molecular Formula: C₁₁H₁₂N₂O₃, Molecular Weight: 220.22 g/mol )[1]. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, demonstrating how a synergistic application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy creates a self-validating system for structural elucidation.

The Analytical Workflow: A Triad of Confirmation

The structural confirmation of a small organic molecule like 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. Our workflow is built on a triad of core analytical techniques, each providing a unique and essential piece of the structural puzzle.

G cluster_0 Structural Confirmation Workflow Start Start MS Mass Spectrometry (MS) Start->MS Provides Molecular Weight IR Infrared (IR) Spectroscopy Start->IR Identifies Functional Groups NMR Nuclear Magnetic Resonance (NMR) Start->NMR Maps C-H Framework Conclusion Structure Confirmed MS->Conclusion IR->Conclusion NMR->Conclusion G cluster_0 ATR-FTIR Protocol Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Sample Apply Solid Sample Background->Sample Pressure Apply Pressure Sample->Pressure Scan Acquire Sample Spectrum Pressure->Scan Process Process Data (Subtract Background) Scan->Process

Caption: Step-by-step workflow for ATR-FTIR analysis.

Expected Data & Interpretation

The IR spectrum provides a wealth of information. We must look for characteristic absorption bands that confirm key structural features. [2][3][4]

Wavenumber (cm⁻¹) Vibration Type Structural Moiety Confirmed
3300 - 2500 (broad) O-H stretch Carboxylic Acid (-COOH). The broadness is due to hydrogen bonding. [3]
~3250 (sharp/medium) N-H stretch Imidazolidinone (-NH-). This peak confirms the presence of the secondary amine within the ring.
~3050 Aromatic C-H stretch Benzene Ring
~2950 Aliphatic C-H stretch Methyl & Methylene groups
~1710 (strong, sharp) C=O stretch Imidazolidinone (Urea). Typically sharp and at a higher frequency than the acid carbonyl.
~1690 (strong, broad) C=O stretch Carboxylic Acid . Often overlaps with the other C=O, leading to a broad, strong absorption in this region. [3]
~1600, ~1475 C=C stretch Benzene Ring

| 1320 - 1210 | C-O stretch | Carboxylic Acid . Confirms the C-O single bond of the acid. [3]|

Trustworthiness: The IR spectrum provides a self-validating system. For instance, observing the broad O-H stretch and the C=O stretch around 1690 cm⁻¹ is a much stronger confirmation of a carboxylic acid than either peak alone. Similarly, seeing the N-H stretch alongside the ~1710 cm⁻¹ C=O peak confirms the imidazolidinone ring. The absence of these key peaks would immediately invalidate the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the most powerful technique for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, their connectivity, and their spatial relationships. This allows for the complete assembly of the molecular puzzle. [5]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO is chosen for its ability to dissolve the polar carboxylic acid and to avoid exchange of the acidic -COOH and -NH protons, allowing them to be observed.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is "shimmed" to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans (e.g., 8 or 16) and a relaxation delay (D1) of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. As ¹³C has a low natural abundance, many more scans (e.g., 1024 or more) and a longer acquisition time are required.

Expected Data & Interpretation: ¹H NMR

The ¹H NMR spectrum maps the hydrogen atoms. For 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, we expect 7 distinct signals with specific chemical shifts, integrations (number of protons), and splitting patterns (coupling). [6][7][8]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.0 broad singlet 1H -COOH The acidic proton is highly deshielded and appears far downfield.
~8.0 singlet 1H Ar-H (H-2) This proton is ortho to the -COOH group and has no adjacent protons, appearing as a singlet.
~7.8 doublet 1H Ar-H (H-6) This proton is ortho to the methyl group and meta to the -COOH group, coupled to H-5.
~7.4 doublet 1H Ar-H (H-5) This proton is ortho to the imidazolidinone group, coupled to H-6.
~6.5 broad singlet 1H -NH- The amide proton of the imidazolidinone ring.
~3.9 triplet 4H -CH₂-CH₂- The two methylene groups of the imidazolidinone ring. They may appear as two distinct triplets if their environments are different.

| ~2.4 | singlet | 3H | -CH₃ | The methyl group protons on the aromatic ring. |

Expected Data & Interpretation: ¹³C NMR

The ¹³C NMR spectrum confirms the carbon skeleton. We expect to see 11 distinct signals corresponding to the 11 carbon atoms in the molecule. [6][9]

Chemical Shift (δ, ppm) Assignment Rationale
~167 C =O (Acid) Carbonyl carbon of the carboxylic acid.
~155 C =O (Urea) Carbonyl carbon of the imidazolidinone ring.
~142 C -CH₃ Aromatic quaternary carbon attached to the methyl group.
~139 C -N Aromatic quaternary carbon attached to the imidazolidinone nitrogen.
~132 C H (Ar) Aromatic CH carbon.
~130 C -COOH Aromatic quaternary carbon attached to the carboxylic acid.
~128 C H (Ar) Aromatic CH carbon.
~125 C H (Ar) Aromatic CH carbon.
~45 -C H₂- Methylene carbon in the imidazolidinone ring.
~40 -C H₂- Methylene carbon in the imidazolidinone ring.

| ~20 | -C H₃ | Methyl group carbon. |

Trustworthiness: The combined ¹H and ¹³C NMR data provide an incredibly detailed and self-consistent picture. The number of signals in each spectrum confirms the molecular symmetry. The chemical shifts confirm the electronic environment of each nucleus, and the coupling patterns in the ¹H spectrum reveal the connectivity between adjacent protons. For example, the specific pattern of the three aromatic protons is a definitive fingerprint for the 1,2,4-trisubstitution pattern on the benzene ring, ruling out other isomers.

Synergistic Conclusion: A Self-Validating Structural Proof

No single technique provides the complete picture. It is the synergistic combination of MS, IR, and NMR that constitutes a robust, self-validating proof of structure.

  • MS establishes the correct molecular formula (C₁₁H₁₂N₂O₃).

  • IR confirms the presence of the key functional groups (carboxylic acid, secondary amine, and two distinct carbonyls).

  • NMR provides the definitive map , showing the precise arrangement and connectivity of all carbon and hydrogen atoms, confirming the substitution pattern on the aromatic ring and the structure of the imidazolidinone moiety.

When the experimental data from all three techniques align perfectly with the expected values for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, the structure can be considered confirmed with a high degree of scientific certainty. This rigorous, multi-faceted approach ensures the integrity of the synthesized material, providing a solid foundation for all subsequent research and development activities.

References

  • Kartal, Z. & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung A, 60(4), 285-288. Available at: [Link]

  • Long, S. et al. (2023). 4-Methyl-2-(2-methylanilino)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 835-838. Available at: [Link]

  • Ayal, A. K. (2013). Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Baghdad Science Journal, 10(3), 834-846. Available at: [Link]

  • Wang, Y. et al. (2019). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. European Journal of Medicinal Chemistry, 182, 111634. Available at: [Link]

  • Szabo, Z. I. et al. (2020). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Available at: [Link]

  • Favi, L. et al. (2014). Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. ARKIVOC, 2014(4), 228-241. Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

  • Kletskov, A. V. et al. (2023). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Molecules, 28(1), 329. Available at: [Link]

  • Szabo, Z. I. et al. (2020). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 20(7), 4455-4467. Available at: [Link]

  • Yergaliyeva, E. M. et al. (2021). 1 H and 13 C NMR spectra of 3-(1H-benzo[d]imidazol-1-yl)-N'-(tosyloxy)propanimidamide. ResearchGate. Available at: [Link]

  • Martínez, R. et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. International Journal of Molecular Sciences, 21(7), 2492. Available at: [Link]

  • Al-Dhmani, S. A. et al. (2015). Parallel Solid-Phase Synthesis of disubstituted 3-(1H-benzo[d]imidazol-2-yl)imidazolidine-2,4-diones and 3-(1H-benzo[d]imidazol-2-yl)-2-thioxoimidazolidin-4-ones. Molecules, 20(7), 12615-12625. Available at: [Link]

  • Mohammed, A. A. & Al-Jarah, H. A. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. International Journal of Pharmaceutical and Clinical Research, 10(7), 221-225. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of compound (1a). Available at: [Link]

  • Sorensen-Unruh, C. (2017, July 25). Using an IR Spectrometer: Solid Benzoic Acid. YouTube. Available at: [Link]

  • Gaggini, F. et al. (2020). Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. Magnetic Resonance in Chemistry, 58(11), 1083-1089. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid. In NIST Chemistry WebBook. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Available at: [Link]

  • Fadhil, A. A. et al. (2024). Preparation. Identification and Antioxidant of some new Imidazolidine tetrazole, and thiazolidine derivatives from Schiff bases. Journal of Kufa for Chemical Sciences, 3(3). Available at: [Link]

  • Dias, M. et al. (2001). ATR-FTIR spectroscopic investigations on the effect of solvents on the permeation of benzoic acid and salicylic acid through silicone membranes. International Journal of Pharmaceutics, 216(1-2), 51-59. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum rosin acid modified alkyd (RA-GR). Available at: [Link]

  • Khokhlov, A. et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10(4), 1-10. Available at: [Link]

  • Khokhlov, A. et al. (2024). View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology. Available at: [Link]

  • Al-Sultani, K. H. H. & Al-Masoudi, W. A. M. (2025). Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives. Chemical Review and Letters, 8, 1278-1294. Available at: [Link]

  • Wang, H. et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Chemistry, 5(2), 1183-1191. Available at: [Link]

  • Quora. (2018, May 20). How can benzoic acid be tested for purity?. Available at: [Link]

  • ResearchGate. (n.d.). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Available at: [Link]

  • The Royal Society of Chemistry. (2017). Supplementary Information. Available at: [Link]

Sources

Comparative

3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid vs other small molecule inhibitors

An In-Depth Comparative Analysis of Small Molecule Inhibitors: Ibrutinib vs. Acalabrutinib in Bruton's Tyrosine Kinase (BTK) Inhibition Introduction Bruton's Tyrosine Kinase (BTK) is a critical signaling protein in the B...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Small Molecule Inhibitors: Ibrutinib vs. Acalabrutinib in Bruton's Tyrosine Kinase (BTK) Inhibition

Introduction

Bruton's Tyrosine Kinase (BTK) is a critical signaling protein in the B-cell antigen receptor (BCR) pathway, making it a prime therapeutic target for a variety of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). The development of small molecule inhibitors targeting BTK has revolutionized the treatment landscape for these diseases.

This guide provides a detailed comparison of two prominent BTK inhibitors: Ibrutinib, the first-in-class covalent inhibitor, and Acalabrutinib, a second-generation inhibitor designed for improved selectivity and tolerability. We will delve into their mechanisms of action, comparative efficacy, safety profiles, and the experimental methodologies used to characterize them. While the originally requested compound, 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, is not characterized in publicly available scientific literature, the principles of comparison outlined here using Ibrutinib and Acalabrutinib serve as a comprehensive template for evaluating any novel small molecule inhibitor against established standards.

Mechanism of Action: Covalent Inhibition of BTK

Both Ibrutinib and Acalabrutinib are classified as irreversible covalent inhibitors. They function by forming a covalent bond with a specific cysteine residue (Cys481) within the ATP-binding pocket of the BTK enzyme. This permanent binding event effectively and durably shuts down the kinase activity of BTK, leading to the inhibition of downstream signaling pathways that promote B-cell proliferation and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG NFkB NF-κB IP3->NFkB DAG->NFkB Gene Gene Transcription (Proliferation, Survival) NFkB->Gene Inhibitor Ibrutinib / Acalabrutinib Inhibitor->BTK Covalent Inhibition (Cys481)

Caption: BTK signaling pathway and point of inhibition.

Comparative Analysis: Selectivity, Pharmacokinetics, and Safety

The primary distinction between first and second-generation BTK inhibitors lies in their kinase selectivity. While highly effective, Ibrutinib is known to inhibit several other kinases with a similar cysteine residue in their active site, leading to off-target effects. Acalabrutinib was engineered to have a higher specificity for BTK, thereby minimizing these off-target interactions.

Kinase Selectivity Profile

The selectivity of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency.

Kinase TargetIbrutinib (IC50, nM)Acalabrutinib (IC50, nM)Associated Off-Target Effects (Ibrutinib)
BTK 0.5 5 -
ITK10>1000T-cell function modulation
TEC78218Platelet dysfunction, bleeding
EGFR5.6>1000Skin rash, diarrhea
SRC Family20-100>1000Various

Data compiled from multiple preclinical studies. Actual values may vary between experiments.

This data clearly illustrates Acalabrutinib's improved selectivity. Its IC50 for BTK is in the low nanomolar range, while its activity against other kinases like ITK and EGFR is significantly lower (higher IC50) compared to Ibrutinib. This translates to a more favorable safety profile.

Pharmacokinetics and BTK Occupancy
ParameterIbrutinibAcalabrutinib
Time to Max Concentration 1-2 hours1 hour
Half-life 4-6 hours~1 hour
BTK Occupancy (at steady state) ~97%~97%

Despite having a shorter half-life, Acalabrutinib achieves and maintains a similar high level of BTK occupancy as Ibrutinib. This is due to the irreversible covalent binding, which ensures that BTK is inhibited for a prolonged period even after the drug is cleared from circulation.

Clinical Safety and Tolerability

The improved selectivity of Acalabrutinib directly correlates with a reduction in certain adverse events commonly associated with Ibrutinib.

  • Bleeding: Ibrutinib's off-target inhibition of TEC family kinases in platelets can impair platelet aggregation, leading to a higher incidence of bruising and bleeding. This is less common with the more selective Acalabrutinib.

  • Atrial Fibrillation: While the exact mechanism is not fully elucidated, Ibrutinib is associated with a higher risk of atrial fibrillation compared to Acalabrutinib.

  • Diarrhea and Rash: Off-target inhibition of EGFR by Ibrutinib is thought to contribute to side effects like diarrhea and skin rash, which are observed at lower rates with Acalabrutinib.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the IC50 values and compare the potency and selectivity of small molecule inhibitors like Ibrutinib and Acalabrutinib, a robust in vitro kinase assay is essential. The following is a representative protocol for a fluorescence-based kinase assay.

Objective: To measure the IC50 of a test compound against a specific kinase (e.g., BTK).

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A fluorescent probe binds to the remaining ADP, and the signal is inversely proportional to kinase activity.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Serial Dilution of Inhibitor (e.g., Acalabrutinib) D Add Inhibitor and Kinase to 384-well plate A->D B Prepare Kinase Solution (e.g., BTK) B->D C Prepare Substrate/ATP Mix F Initiate Reaction: Add Substrate/ATP Mix C->F E Incubate (Pre-incubation) D->E E->F G Incubate at RT F->G H Stop Reaction & Add Detection Reagent (ADP Probe) G->H I Incubate H->I J Read Fluorescence on Plate Reader I->J K Plot % Inhibition vs. [Inhibitor] J->K L Calculate IC50 (Non-linear regression) K->L

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology
  • Compound Preparation: Prepare a series of dilutions of the test inhibitor (e.g., Acalabrutinib) in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 3-fold serial dilutions. This creates a concentration gradient to test.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of each inhibitor dilution to the wells of a 384-well assay plate. Include control wells with DMSO only (no inhibition) and wells without enzyme (background).

  • Kinase Reaction:

    • Add the kinase (e.g., recombinant human BTK) in an appropriate assay buffer to all wells except the background control.

    • Allow the plate to incubate for a short period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase. This step is particularly important for covalent inhibitors.

    • Initiate the phosphorylation reaction by adding a solution containing the peptide substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a detection solution. This solution typically contains a chelating agent like EDTA to stop the enzymatic reaction and a fluorescent probe that detects the amount of ADP produced.

    • Incubate for another 30-60 minutes to allow the detection signal to stabilize.

  • Data Acquisition: Read the fluorescence intensity of each well using a compatible plate reader.

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Normalize the data by setting the "no inhibition" control as 0% inhibition and the "no enzyme" control as 100% inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Conclusion

The comparison between Ibrutinib and Acalabrutinib provides a clear example of rational drug design and the evolution of small molecule inhibitors. While both are highly effective at inhibiting BTK through a covalent mechanism, Acalabrutinib's superior selectivity profile translates into a more favorable safety and tolerability profile. This reduction in off-target effects minimizes treatment-related adverse events, potentially improving patient compliance and quality of life. The rigorous preclinical evaluation, including in vitro kinase assays, is fundamental to identifying these critical differences and predicting clinical outcomes. This comparative framework serves as a gold standard for the evaluation of any new small molecule inhibitor entering the competitive therapeutic landscape.

References

  • Ibrutinib: An Oral Covalent Inhibitor of Bruton's Tyrosine Kinase. Source: Clinical Cancer Research.[Link]

  • Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. Source: Journal of Hematology & Oncology.[Link]

  • Head-to-Head Comparison of Ibrutinib vs. Acalabrutinib in a Murine Model of Chronic Lymphocytic Leukemia. Source: Clinical Cancer Research.[Link]

  • The B-cell receptor signaling pathway as a therapeutic target in B-cell malignancies. Source: Blood.[Link]

Validation

A Comparative Analysis of Benzoic Acid Analogs Bearing a 2-Oxoimidazolidine Moiety: A Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the fusion of privileged scaffolds often leads to the discovery of novel therapeutic agents with enhanced potency and selectivity. This guide delves into a comparative analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the fusion of privileged scaffolds often leads to the discovery of novel therapeutic agents with enhanced potency and selectivity. This guide delves into a comparative analysis of benzoic acid analogs functionalized with a 2-oxoimidazolidine ring, a class of compounds demonstrating significant potential across various therapeutic areas. While direct experimental data on 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is not extensively available in the public domain, this guide will provide a comprehensive overview of structurally related analogs, drawing upon established research to illuminate structure-activity relationships (SAR), potential therapeutic applications, and synthetic strategies.

The 2-oxoimidazolidine (also known as ethylene urea) moiety is a key pharmacophore found in a number of biologically active molecules, prized for its ability to engage in hydrogen bonding and its rigid, planar structure. When coupled with the versatile benzoic acid scaffold, which allows for fine-tuning of physicochemical properties and diverse substitution patterns, the resulting analogs present a rich field for chemical exploration.

Therapeutic Potential: A Multi-Faceted Scaffold

The imidazolidinone core is a versatile scaffold that has been incorporated into drugs with a wide range of biological activities.[1][2] Analogs have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4][5] The benzoic acid moiety, on the other hand, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents, contributing to their pharmacokinetic and pharmacodynamic profiles.[6] The combination of these two pharmacophores in a single molecule is a compelling strategy for the development of novel therapeutics.

For instance, derivatives of 4-(3-alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides have been investigated as antimitotic prodrugs that are activated by cytochrome P450 1A1 in breast cancer cells.[7] This highlights the potential for developing targeted cancer therapies by exploiting the unique metabolic environment of tumor cells. Furthermore, various imidazolidinone derivatives have demonstrated significant antibacterial and antifungal activities, suggesting their potential in combating infectious diseases.[3]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-oxoimidazolidine-containing compounds is highly dependent on the nature and position of substituents on both the imidazolidinone and the aromatic rings. A general understanding of SAR can guide the rational design of more potent and selective analogs.

For the benzoic acid portion, modifications to the carboxylic acid group, such as esterification or amidation, can significantly impact the compound's solubility, membrane permeability, and metabolic stability. The position and nature of substituents on the phenyl ring also play a crucial role. For example, the introduction of a methyl group at the 3-position, as in the titular compound, could influence the molecule's conformation and its interaction with biological targets.

On the 2-oxoimidazolidine ring, substitution at the N1 and N3 positions can modulate the compound's activity. For example, in the case of the antimitotic prodrugs mentioned earlier, the alkyl group at the N3 position was found to be critical for their activity.[7]

The following table summarizes the key SAR points for related scaffolds, which can be extrapolated to the design of novel 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid analogs:

Structural Moiety Modification Potential Impact on Activity Supporting Evidence
Benzoic Acid Esterification/Amidation of Carboxylic AcidModulation of solubility, permeability, and prodrug potential.General principle in medicinal chemistry.
Substitution on the Phenyl Ring (e.g., methyl, halo)Alteration of electronic properties, lipophilicity, and target binding.SAR studies on various benzoic acid derivatives.[6]
2-Oxoimidazolidinone Substitution at N1-positionCan influence the overall conformation and interaction with the target.The linkage to the benzoic acid at this position is a key feature.
Substitution at N3-position (e.g., alkyl, aryl)Critical for modulating potency and selectivity for certain targets.Observed in studies on antimitotic prodrugs.[7]
Modifications to the Imidazolidinone RingRing opening or substitution can lead to a loss or change in activity.The intact ring is often crucial for the desired biological effect.
Experimental Protocols: Synthesis and Evaluation

The synthesis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid analogs can be approached through several established synthetic routes. A plausible retro-synthetic analysis suggests that the key step would be the formation of the C-N bond between the benzoic acid moiety and the 2-oxoimidazolidinone ring.

A potential synthetic route is outlined below. This workflow is based on common organic chemistry reactions and can be adapted for the synthesis of various analogs.

G A 3-Methyl-4-aminobenzoic acid B Intermediate A A->B  Protection of carboxylic acid C Intermediate B B->C  Reaction with 2-chloroethyl isocyanate D 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid C->D  Intramolecular cyclization and deprotection

Caption: A generalized synthetic workflow for the preparation of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid.

  • Protection of the Carboxylic Acid: The starting material, 3-Methyl-4-aminobenzoic acid, would first have its carboxylic acid group protected, for example, as a methyl or ethyl ester, to prevent unwanted side reactions.

  • Urea Formation: The protected 3-Methyl-4-aminobenzoate would then be reacted with a suitable reagent to introduce the precursor to the 2-oxoimidazolidinone ring. A common method involves reaction with 2-chloroethyl isocyanate to form a chloroethyl urea derivative.

  • Intramolecular Cyclization: The resulting chloroethyl urea intermediate can then undergo an intramolecular cyclization reaction, typically under basic conditions, to form the 2-oxoimidazolidinone ring.

  • Deprotection: Finally, the protecting group on the carboxylic acid would be removed (e.g., by hydrolysis) to yield the desired 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid analog.

Once synthesized, the analogs should be subjected to a battery of in vitro and in vivo assays to determine their biological activity and therapeutic potential.

G A Synthesized Analogs B Primary Screening (e.g., cell viability, enzyme inhibition) A->B C Lead Identification B->C D Secondary Assays (e.g., dose-response, selectivity) C->D E In Vivo Efficacy Studies (animal models) D->E F ADMET Profiling D->F G Lead Optimization E->G F->G

Caption: A typical workflow for the biological evaluation of newly synthesized compounds.

Future Directions and Conclusion

The exploration of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid analogs represents a promising avenue for the discovery of novel therapeutic agents. While direct data on the lead compound is scarce, the rich chemistry and diverse biological activities of the constituent scaffolds provide a strong foundation for future research.

By leveraging the SAR insights and synthetic strategies outlined in this guide, researchers can design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties. A systematic approach to their biological evaluation will be crucial in identifying lead compounds for further development. The convergence of the 2-oxoimidazolidinone and benzoic acid pharmacophores holds significant potential for addressing unmet medical needs across a range of diseases.

References

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][8][9][10][11]tetrazine-8-carboxylates and -carboxamides. National Institutes of Health. [Link]

  • Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. [Link]

  • Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. PubMed. [Link]

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. National Institutes of Health. [Link]

  • Some oxoimidazolidine and cyanoguanidine compounds: Toxicological efficacy and structure-activity relationships studies. ResearchGate. [Link]

  • Various applications of Imidazolidinone. ResearchGate. [Link]

  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. National Institutes of Health. [Link]

  • Chemistry, pharmacology, and structure-activity relationships with a new type of imidazolines exerting a specific bradycardic action at a cardiac site. PubMed. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. [Link]

  • Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. PrepChem.com. [Link]

  • Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia. [Link]

  • Structure–activity relationship of 2,4,5-trioxoimidazolidines as inhibitors of thymidine phosphorylase. ResearchGate. [Link]

  • 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides as new antimitotic prodrugs activated by cytochrome P450 1A1 in breast cancer cells. PubMed. [Link]

  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. ResearchGate. [Link]

  • An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NOVEL IMIDAZOLIDINE ANALOGUES AS POTENT ANTIDIABETIC AGENT. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. National Institutes of Health. [Link]

  • Exploring the potential of benzoic acid derived from the endophytic fungus strain Neurospora crassa SSN01 as a promising antimicrobial agent in wound healing. PubMed. [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. [Link]

Sources

Comparative

The Androgen Receptor as a Therapeutic Target: A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic Acid and its Analogs

In the landscape of modern drug discovery, particularly in the pursuit of novel treatments for hormone-dependent pathologies such as prostate cancer, the androgen receptor (AR) remains a pivotal target.[1] Non-steroidal...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the pursuit of novel treatments for hormone-dependent pathologies such as prostate cancer, the androgen receptor (AR) remains a pivotal target.[1] Non-steroidal anti-androgens (NSAAs) have emerged as a cornerstone of therapy, offering oral bioavailability and a reduced side effect profile compared to their steroidal counterparts. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific chemical scaffold, 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, and its structural analogs. Through a comparative lens, we will dissect the roles of key structural motifs, offering field-proven insights for researchers, scientists, and drug development professionals.

The Core Scaffold: A Privileged Structure for Androgen Receptor Antagonism

The general structure of the compounds discussed in this guide is characterized by a substituted phenyl ring linked to a cyclic ureide moiety. This scaffold has proven to be highly effective in competitively inhibiting the binding of androgens to the ligand-binding domain (LBD) of the AR.[2] The lead compound for our discussion, 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, embodies the key features of this class of molecules.

Our investigation will focus on three critical regions of this scaffold to understand the structure-activity relationship:

  • The Benzoic Acid Moiety: The role of the carboxylic acid group and the impact of substitutions on the phenyl ring.

  • The Cyclic Ureide: A comparison of the 2-oxoimidazolidine ring with related hydantoin and thiohydantoin structures.

  • Substitutions on the Cyclic Ureide: The effect of modifications at the N3 and C5 positions of the imidazolidinone ring.

The Phenyl Ring and its Substituents: Fine-Tuning Affinity and Specificity

The substituted phenyl ring is a critical component for interaction with the AR's ligand-binding pocket. The nature and position of substituents on this ring profoundly influence the compound's affinity and selectivity.

The Role of the Carboxylic Acid

The carboxylic acid group, or a bioisostere, is a common feature in many enzyme inhibitors and receptor antagonists. In the context of the target scaffold, its primary role is likely to form key hydrogen bonding interactions within the AR LBD. However, esterification of the carboxylic acid has been explored to improve pharmacokinetic properties, though this can sometimes lead to a decrease in potency.[3]

The Impact of the 3-Methyl Group

The presence of a methyl group at the 3-position of the benzoic acid ring is a key feature of our lead compound. While direct SAR studies on this specific substitution are limited in the public domain, we can infer its potential roles based on related structures. A methyl group in this position can serve several purposes:

  • Steric Hindrance: It can orient the molecule within the binding pocket to optimize interactions of other functional groups.

  • Hydrophobic Interactions: It can engage in favorable hydrophobic interactions with nonpolar residues in the AR LBD.

  • Metabolic Stability: It may block a potential site of metabolic oxidation, thereby increasing the compound's half-life.

The Cyclic Ureide Moiety: A Comparative Analysis

The 2-oxoimidazolidine ring is a key structural feature. However, related five-membered cyclic ureides, such as hydantoin (imidazolidine-2,4-dione) and 2-thiohydantoin, are also prevalent in potent AR antagonists, including the clinically successful drug enzalutamide.[4]

2-Oxoimidazolidine vs. Hydantoin and Thiohydantoin

The choice of the cyclic ureide can significantly impact a compound's biological activity and physicochemical properties.

  • 2-Oxoimidazolidine: This moiety contains one carbonyl group and provides hydrogen bond donor and acceptor capabilities.

  • Hydantoin: With two carbonyl groups, hydantoin offers additional hydrogen bonding opportunities, which can enhance binding affinity.[4]

  • 2-Thiohydantoin: The replacement of the C2 carbonyl with a thiocarbonyl group alters the electronic properties and hydrogen bonding capacity of the ring. This modification has been successfully employed in the design of potent AR antagonists.[5] The sulfur atom is generally considered a weaker hydrogen bond acceptor than oxygen.

The comparative bioactivity of these rings is highly dependent on the overall molecular structure and the specific interactions within the AR binding pocket.

Structure-Activity Relationship Summary: A Tabular Comparison

To provide a clear and objective comparison, the following table summarizes the SAR for key structural modifications based on data from analogous non-steroidal androgen receptor antagonists. The activity is generally assessed by the half-maximal inhibitory concentration (IC50) in AR competitive binding assays or functional assays measuring the inhibition of androgen-induced gene expression (e.g., PSA secretion).

Modification Structural Change Impact on AR Antagonistic Activity Rationale/Insight
Phenyl Ring Substitution Removal of 3-methyl groupLikely decrease in potencyLoss of beneficial steric and/or hydrophobic interactions.
Addition of electron-withdrawing groups (e.g., -CF3, -CN)Generally increases potencyEnhances binding affinity through specific interactions in the AR LBD.
Carboxylic Acid EsterificationVariable; may decrease in vitro potency but improve in vivo efficacyProdrug strategy to enhance cell permeability and oral bioavailability.[3]
Replacement with bioisosteres (e.g., tetrazole)Can maintain or improve activityMimics the acidic properties and hydrogen bonding of the carboxylic acid.
Cyclic Ureide Core 2-Oxoimidazolidine -> HydantoinPotential for increased potencyAdditional carbonyl group for hydrogen bonding.[4]
2-Oxoimidazolidine -> 2-ThiohydantoinOften leads to potent antagonistsAlters electronic and steric properties, leading to favorable interactions.[5]
Cyclic Ureide Substitution Alkylation at N3-positionCan significantly enhance activityFills a hydrophobic pocket in the AR LBD.
Substitution at C5-positionHighly influential on potencyCan introduce chirality and provide additional interaction points.

Experimental Protocols for SAR Evaluation

To ensure the scientific integrity of SAR studies, robust and validated experimental protocols are essential. Below are detailed methodologies for key assays used to characterize AR antagonists.

Synthesis of N-Aryl-2-oxoimidazolidines

A general and efficient method for the synthesis of the core scaffold involves the reaction of an appropriately substituted aniline with a suitable cyclic carbamate precursor.

Protocol:

  • To a solution of the desired N-aryl carbamate (1 equivalent) in a suitable solvent such as DMF, add a base like lithium hydroxide (1.5 equivalents).

  • Add epichlorohydrin (3 equivalents) to the mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-2-oxazolidinone.

This protocol is a general representation and may require optimization for specific substrates.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Protocol:

  • Prepare a source of androgen receptor, typically from rat prostate cytosol or lysates of prostate cancer cells (e.g., LNCaP) that endogenously express AR.[6]

  • Incubate the AR preparation with a constant concentration of a radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT).[7]

  • In parallel, incubate the AR and [³H]-DHT with increasing concentrations of the unlabeled test compound.

  • As a control for non-specific binding, include a set of incubations with a high concentration of unlabeled DHT.

  • After reaching equilibrium, separate the bound from the unbound radioligand using a method such as filtration through a glass fiber filter.

  • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

PSA Secretion Assay

This is a functional cell-based assay to measure the antagonistic activity of a compound on androgen-induced gene expression. Prostate-specific antigen (PSA) is a well-established AR-regulated gene.[4]

Protocol:

  • Culture a human prostate cancer cell line that expresses AR and is responsive to androgens (e.g., LNCaP cells) in appropriate media.

  • Plate the cells in a multi-well format and allow them to adhere.

  • Replace the growth medium with a medium containing a known concentration of an androgen (e.g., R1881, a synthetic androgen) to stimulate PSA production.

  • Simultaneously, treat the cells with increasing concentrations of the test compound.

  • Include appropriate controls: vehicle-treated cells (basal PSA level) and androgen-stimulated cells without the test compound (maximal PSA level).

  • After a suitable incubation period (e.g., 48-72 hours), collect the cell culture supernatant.

  • Quantify the amount of secreted PSA in the supernatant using a commercially available PSA ELISA kit.

  • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the androgen-induced PSA secretion.

Visualizing the Mechanism: The Androgen Receptor Signaling Pathway

Understanding the signaling pathway in which the target protein operates is crucial for rational drug design. The following diagram, generated using Graphviz, illustrates the canonical androgen receptor signaling pathway and the points of intervention for antagonists.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR_inactive Inactive AR-HSP Complex Androgen->AR_inactive Binds to LBD AR_active Active AR AR_inactive->AR_active HSP Dissociation AR_dimer AR Homodimer AR_active->AR_dimer Dimerization & Nuclear Translocation Antagonist AR Antagonist (e.g., 3-Methyl-4-(2-oxo- imidazolidin-1-yl)benzoic acid) Antagonist->AR_inactive Competitive Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Target Gene Transcription (e.g., PSA) ARE->Gene_Transcription Recruits Co-activators Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth

Sources

Validation

A Comparative Efficacy Analysis of Novel Anticancer Agents: 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid versus Temozolomide in Glioblastoma

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Superior Glioblastoma Therapeutics Glioblastoma (GBM) remains one of the most aggressive and challenging adult brain tumors to t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Superior Glioblastoma Therapeutics

Glioblastoma (GBM) remains one of the most aggressive and challenging adult brain tumors to treat. The current standard-of-care, which includes surgical resection followed by radiotherapy and the alkylating agent temozolomide (TMZ), has only modestly improved patient survival. A significant portion of patients exhibit or develop resistance to TMZ, highlighting the urgent need for novel therapeutic agents with improved efficacy and the ability to overcome existing resistance mechanisms.

This guide provides a comparative framework for evaluating the efficacy of a novel investigational compound, 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (hereafter referred to as Compound X), against the established first-line chemotherapeutic, temozolomide. Due to the novelty of Compound X, this document serves as a template, outlining the essential mechanistic and experimental comparisons necessary to rigorously assess its potential as a next-generation glioblastoma therapeutic. We will delve into the known mechanisms of temozolomide, provide a structure for comparing experimental data, and detail the critical in vitro and in vivo assays required for a comprehensive evaluation.

Section 1: Unraveling the Mechanisms of Action

A thorough understanding of a drug's mechanism of action is fundamental to its development and clinical application. This section contrasts the well-established mechanism of temozolomide with the putative mechanism of Compound X.

Temozolomide: A DNA Alkylating Pro-drug

Temozolomide is a small, lipophilic pro-drug that can cross the blood-brain barrier. Under physiological pH, it undergoes spontaneous, non-enzymatic conversion to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC is an unstable intermediate that further decomposes into a methyldiazonium cation. This highly reactive cation is the ultimate alkylating species, transferring a methyl group to DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.

The primary cytotoxic lesion is the methylation of the O6 position of guanine (O6-MeG). This adduct mispairs with thymine during DNA replication, triggering the DNA mismatch repair (MMR) system. The futile attempts by the MMR system to repair this mismatch lead to DNA double-strand breaks and ultimately, apoptosis and cell cycle arrest.

Diagram: Mechanism of Action of Temozolomide

Temozolomide_Mechanism cluster_dna DNA Damage & Repair TMZ Temozolomide (Pro-drug) MTIC MTIC (Active Metabolite) TMZ->MTIC Spontaneous Conversion (pH 7.4) Diazonium Methyldiazonium Cation MTIC->Diazonium Decomposition DNA Cellular DNA Diazonium->DNA Methylation O6MeG O6-Methylguanine Adduct DNA->O6MeG MMR Mismatch Repair (MMR) System O6MeG->MMR Recognition of Mispairing DSB DNA Double-Strand Breaks MMR->DSB Futile Repair Cycles Apoptosis Apoptosis & Cell Cycle Arrest DSB->Apoptosis CompoundX_Mechanism CompoundX Compound X PI3K PI3K CompoundX->PI3K Inhibition? Akt Akt CompoundX->Akt Inhibition? Receptor Growth Factor Receptor Receptor->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: A potential mechanism of Compound X via pathway inhibition.

Section 2: Comparative Efficacy Data

The cornerstone of this guide is the direct comparison of the efficacy of Compound X and temozolomide. The following table provides a template for summarizing key in vitro and in vivo experimental data.

Parameter Compound X Temozolomide Reference/Internal Study ID
In Vitro IC50 (U87 MG cells, 72h) [Insert Data] µM[Insert Data] µM[Insert Protocol ID]
In Vitro IC50 (T98G cells, 72h) [Insert Data] µM[Insert Data] µM[Insert Protocol ID]
Apoptosis Induction (% Annexin V+ cells) [Insert Data][Insert Data][Insert Protocol ID]
Cell Cycle Arrest (% cells in G2/M) [Insert Data][Insert Data][Insert Protocol ID]
In Vivo Tumor Growth Inhibition (%) [Insert Data][Insert Data][Insert Protocol ID]
Increase in Median Survival (days) [Insert Data][Insert Data][Insert Protocol ID]

Section 3: Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized and well-documented experimental protocols are essential. This section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Cell Viability Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of Compound X and temozolomide in glioblastoma cell lines.

Materials:

  • Glioblastoma cell lines (e.g., U87 MG - TMZ sensitive, T98G - TMZ resistant)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Compound X and Temozolomide stock solutions (in DMSO)

  • 96-well clear-bottom black plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count glioblastoma cells.

    • Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X and Temozolomide in complete culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds or vehicle control (DMSO).

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the dose-response curves and calculate the IC50 values using a suitable software (e.g., GraphPad Prism).

Diagram: In Vitro Cell Viability Workflow

In_Vitro_Workflow Start Start Seed Seed GBM cells in 96-well plates Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Treat Treat with serial dilutions of Compound X and Temozolomide Incubate1->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 Assay Add CellTiter-Glo® reagent Incubate2->Assay Measure Measure luminescence Assay->Measure Analyze Analyze data and calculate IC50 Measure->Analyze End End Analyze->End

Comparative

Cross-Validation of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid: A Comparative Guide to a Novel Class of Bioactivatable Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive cross-validation of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, a novel compound with potential applications in onc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, a novel compound with potential applications in oncology. By drawing comparisons with structurally related, experimentally validated molecules, we aim to elucidate its putative mechanism of action and benchmark its expected performance. This document is intended to serve as a technical resource, offering field-proven insights and detailed experimental frameworks for researchers investigating new therapeutic modalities.

Introduction: The Emergence of Bioreductive Prodrugs in Oncology

The quest for more selective and effective cancer therapies has led to the development of prodrugs that are activated under specific conditions within the tumor microenvironment. One promising strategy involves leveraging the differential expression of metabolic enzymes between cancerous and healthy tissues. Cytochrome P450 enzymes, particularly the CYP1A1 isoform, are frequently overexpressed in various tumors, including breast cancer, making them attractive targets for tumor-specific prodrug activation. This guide focuses on a class of compounds featuring a 2-oxoimidazolidine core, hypothesized to undergo CYP1A1-mediated bioactivation, leading to potent anticancer activity.

3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is a member of this emerging class of compounds. While direct experimental data on this specific molecule is not yet broadly published, its structural features strongly suggest a mechanism of action analogous to that of well-characterized antimitotic prodrugs.

Proposed Mechanism of Action: CYP1A1-Mediated Bioactivation

Based on extensive research into related compounds, we propose that 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid functions as a prodrug, undergoing bioactivation through N-dealkylation by CYP1A1. This enzymatic process is hypothesized to cleave the methyl group from the imidazolidinone ring, generating a highly active metabolite that can exert a potent antimitotic effect. This mechanism offers a promising avenue for selective targeting of cancer cells that overexpress CYP1A1.

CYP1A1_Activation_Pathway cluster_0 Tumor Cell (CYP1A1 Overexpression) cluster_1 Biological Effect Prodrug 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (Inactive Prodrug) CYP1A1 CYP1A1 Enzyme Prodrug->CYP1A1 N-dealkylation Active_Metabolite 4-(2-Oxoimidazolidin-1-yl)benzoic acid (Active Antimitotic Agent) Microtubule_Disruption Microtubule Disruption Active_Metabolite->Microtubule_Disruption CYP1A1->Active_Metabolite Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed CYP1A1-mediated bioactivation of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid.

Comparative Analysis: Benchmarking Against Validated Alternatives

To establish a framework for the potential efficacy of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, we will compare it to a well-documented series of analogs: the Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) . These compounds share the core 2-oxoimidazolidine moiety and have been demonstrated to act as potent, CYP1A1-activated antimitotic prodrugs.[1][2]

Structural Analogs for Comparison
Compound IDStructureAlkyl GroupKey Characteristics
Topic Compound 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acidMethylHypothesized CYP1A1-activated prodrug.
CEU-818 3,4,5-trimethoxyphenyl 4-(3-butyl-2-oxoimidazolidin-1-yl)benzenesulfonateButylWell-characterized CYP1A1-activated antimitotic prodrug with in vivo efficacy.[1]
PAIB-SA Analogs 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamidesVarious AlkylsShow potent and selective antiproliferative activity in CYP1A1-expressing breast cancer cells.[2]
Performance Metrics: A Comparative Overview

The following table summarizes the experimentally determined performance of the PAIB-SO and PAIB-SA analogs, providing a benchmark for the anticipated activity of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid.

Performance MetricCEU-818 & PAIB-SO/SA Analogs (Experimental Data)3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (Projected)
Mechanism of Action CYP1A1-mediated N-dealkylation to active antimitotic metabolite.[1]CYP1A1-mediated N-demethylation to active antimitotic metabolite.
In Vitro Potency Nanomolar to low micromolar IC50 values in CYP1A1-positive cancer cell lines (e.g., MCF7).[2]Expected to exhibit similar potency in CYP1A1-expressing cell lines.
Selectivity High selectivity for CYP1A1-expressing cancer cells over cells with low or no CYP1A1 expression.[2]Anticipated to show high selectivity for CYP1A1-positive tumors.
In Vivo Efficacy Significant tumor growth inhibition in mouse models of breast cancer.[2]Warrants in vivo investigation to confirm antitumor activity.
Toxicity Generally well-tolerated in preclinical models at therapeutic doses.[2]Toxicity profile needs to be determined experimentally.

Experimental Protocols for Cross-Validation

To empirically validate the hypothesized activity of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, a series of well-established experimental protocols should be employed.

In Vitro CYP1A1-Mediated Activation and Cytotoxicity Assay

This assay is designed to determine if the compound is a substrate for CYP1A1 and if its cytotoxicity is dependent on this enzymatic activity.

In_Vitro_Workflow cluster_0 Cell Culture cluster_1 Treatment Groups cluster_2 Analysis Cell_Lines CYP1A1-positive (e.g., MCF7) and CYP1A1-negative (e.g., MDA-MB-231) Cancer Cell Lines Group_A Vehicle Control Cell_Lines->Group_A Group_B Test Compound Cell_Lines->Group_B Group_C Test Compound + CYP1A1 Inhibitor (e.g., α-Naphthoflavone) Cell_Lines->Group_C Incubation 72h Incubation Group_B->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay IC50 Calculate IC50 Values MTT_Assay->IC50

Caption: Workflow for in vitro cytotoxicity and CYP1A1-dependence assessment.

Step-by-Step Methodology:

  • Cell Seeding: Plate CYP1A1-positive (e.g., MCF7) and CYP1A1-negative (e.g., MDA-MB-231) human breast cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid in DMSO and create serial dilutions in cell culture medium.

  • Treatment: Treat the cells with increasing concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known chemotherapeutic agent). For the CYP1A1 inhibition arm, pre-treat a set of wells with a CYP1A1 inhibitor (e.g., α-naphthoflavone) before adding the test compound.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assay: Assess cell viability using a standard MTT or similar colorimetric assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line and treatment condition. A significant increase in the IC50 value in the presence of the CYP1A1 inhibitor in CYP1A1-positive cells would support the hypothesis of CYP1A1-mediated activation.

Cell Cycle Analysis

This experiment aims to determine if the active metabolite of the test compound induces cell cycle arrest, a hallmark of antimitotic agents.

Step-by-Step Methodology:

  • Cell Treatment: Treat CYP1A1-positive cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI) in the presence of RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase would indicate an antimitotic effect.

In Vivo Antitumor Efficacy Study

A xenograft mouse model is essential to evaluate the in vivo antitumor activity of the compound.

Step-by-Step Methodology:

  • Tumor Implantation: Subcutaneously implant CYP1A1-positive human cancer cells (e.g., MCF7) into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound (e.g., via intravenous or oral routes) at various doses and schedules. Include a vehicle control group.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

  • Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers). Compare the tumor growth inhibition between the treatment and control groups.

Conclusion and Future Directions

While 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is a novel chemical entity with limited published data, its structural similarity to the PAIB-SO and PAIB-SA series of compounds provides a strong rationale for its investigation as a CYP1A1-activated antimitotic prodrug. The comparative analysis presented in this guide suggests that it holds significant promise as a selective anticancer agent.

The outlined experimental protocols provide a clear roadmap for the systematic evaluation of this compound. Successful validation of its proposed mechanism of action and demonstration of in vitro and in vivo efficacy would position 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid as a valuable lead compound for the development of next-generation, tumor-targeted cancer therapies. Further studies should also focus on its pharmacokinetic and pharmacodynamic properties to fully characterize its therapeutic potential.

References

  • Fortin, S., et al. (2017). Activation of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates Prodrugs by CYP1A1 as New Antimitotics Targeting Breast Cancer Cells. Journal of Medicinal Chemistry, 60(13), 5517-5533. [Link]

  • Chavez Alvarez, A. C., et al. (2025). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. Pharmaceutics, 17(2), 233. [Link]

Sources

Validation

A Researcher's Guide to Characterizing the Selectivity of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic Acid

Authored by: A Senior Application Scientist This guide provides a comprehensive framework for assessing the biological selectivity of the novel chemical entity, 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, hereafter...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for assessing the biological selectivity of the novel chemical entity, 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, hereafter referred to as Compound X. For the purpose of this illustrative guide, we will hypothesize that initial screening has identified Compound X as a potent inhibitor of RAF kinases , a critical family of serine/threonine kinases in the MAPK/ERK signaling pathway.

The central challenge in developing kinase inhibitors is achieving selectivity. The highly conserved nature of the ATP-binding site across the human kinome means that off-target effects are a significant risk, potentially leading to toxicity or diminished efficacy. This document outlines a systematic, multi-tiered approach to rigorously define the selectivity profile of Compound X, providing actionable insights for drug development professionals.

The Rationale for Selectivity Profiling: Why It Matters

The MAPK/ERK pathway, involving RAF, MEK, and ERK kinases, is a cornerstone of cellular signaling, regulating processes from proliferation to survival. Dysregulation of this pathway, often through mutations in BRAF, is a hallmark of many cancers, making it a prime therapeutic target.

However, an inhibitor that hits not only the intended RAF isoforms (ARAF, BRAF, CRAF) but also other kinases can lead to unpredictable and adverse outcomes. For instance, off-target inhibition of kinases like KDR (VEGFR2) or SRC could result in cardiovascular or hematological toxicities. Therefore, a precise understanding of Compound X's interactions across the kinome is not merely an academic exercise; it is a critical step in de-risking its clinical development.

Hypothetical Signaling Pathway Context

Below is a simplified representation of the RAF-MEK-ERK signaling cascade, indicating the intended target family for Compound X.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS (GTP-bound) RTK->RAS Activates RAF RAF Kinases (BRAF, CRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates CompoundX Compound X (Hypothetical Inhibitor) CompoundX->RAF  Inhibits

Caption: Targeted inhibition of RAF kinases by Compound X within the MAPK/ERK pathway.

A Phased Approach to Selectivity Assessment

We recommend a tiered workflow that begins with broad, high-throughput screening and progresses to more focused, cell-based validation. This approach efficiently allocates resources by first identifying potential liabilities and then deeply characterizing them.

G Phase1 Phase 1: Broad Screening Large-panel in vitro kinase assay (e.g., 400+ kinases) Phase2 Phase 2: Orthogonal Validation Dose-response IC50 determination for hits Binding affinity (Kd) assays Phase1->Phase2 Identify Hits Phase3 Phase 3: Cellular Confirmation Target engagement assays (e.g., CETSA) Phospho-protein Western Blots Phase2->Phase3 Confirm & Quantify Result { Outcome | Comprehensive Selectivity Profile} Phase3->Result

Caption: A three-phase workflow for systematically assessing inhibitor selectivity.

Experimental Protocols & Data Interpretation

Phase 1: Large-Panel Kinase Screen

The initial step is to understand the landscape of Compound X's interactions across the human kinome. This is best achieved through a commercial large-panel screen.

Protocol: In Vitro Radiometric Kinase Assay (Illustrative)

  • Assay Principle: This method measures the transfer of a radiolabeled phosphate (from [γ-³³P]-ATP) to a substrate peptide by a specific kinase. Inhibition is quantified by a reduction in radioactivity incorporated into the substrate.

  • Procedure:

    • A panel of over 400 recombinant human kinases is utilized.

    • Compound X is tested at a single, high concentration (e.g., 1 or 10 µM) to maximize the detection of potential off-targets.

    • Each kinase reaction is initiated by adding [γ-³³P]-ATP.

    • Following incubation, the reaction mixture is spotted onto a phosphocellulose membrane, which captures the phosphorylated substrate.

    • The membrane is washed to remove unincorporated ATP.

    • Radioactivity is measured using a scintillation counter.

    • Results are expressed as a percentage of inhibition relative to a DMSO control.

Data Interpretation:

The primary output is a list of kinases showing significant inhibition (e.g., >50%) at the screening concentration. This "hit list" forms the basis for all subsequent investigations.

Phase 2: Orthogonal Validation and Potency Determination

Hits from the primary screen must be validated to rule out false positives and to quantify the potency of Compound X against both the intended target and off-targets.

Protocol 1: Dose-Response IC₅₀ Determination

  • Assay Principle: The half-maximal inhibitory concentration (IC₅₀) is determined by measuring the effect of a range of inhibitor concentrations on kinase activity.

  • Procedure:

    • Select the primary target (e.g., BRAF) and a representative set of off-target hits from Phase 1.

    • Perform the kinase assay (radiometric or a non-radioactive format like ADP-Glo™) with a serial dilution of Compound X (e.g., 10-point, 3-fold dilutions).

    • Plot the percentage of inhibition against the logarithm of Compound X concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 2: Binding Affinity (Kd) Measurement via KINOMEscan™

  • Assay Principle: This competition binding assay measures the ability of a compound to displace a proprietary ligand from the ATP-binding site of a panel of kinases. The dissociation constant (Kd) is a direct measure of binding affinity.

  • Procedure:

    • Compound X is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.

    • The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

    • A lower amount of bound kinase indicates stronger competition from Compound X.

    • Kd values are calculated from the competition curve.

Comparative Data Summary (Hypothetical Results):

The goal is to quantify the "selectivity window"—the ratio of potency against off-targets versus the primary target.

Target KinaseFamilyIC₅₀ (nM) [Activity]Kd (nM) [Binding]Selectivity Ratio (IC₅₀ Off-target / IC₅₀ BRAF)
BRAF (V600E) RAF 15 12 1.0 (On-Target)
CRAF RAF 45 50 3.0
SRCSRC85092056.7
KDR (VEGFR2)VEGFR1,2001,50080.0
p38α (MAPK14)MAPK>10,000>10,000>667
CDK2CDK>10,000>10,000>667

Interpretation: The hypothetical data above demonstrates that Compound X is a potent inhibitor of BRAF. It shows a 3-fold weaker activity against CRAF, which is common for RAF inhibitors. Crucially, it displays a >50-fold selectivity window against key off-targets like SRC and KDR, suggesting a favorable preliminary selectivity profile.

Phase 3: Cellular Target Engagement & Pathway Modulation

In vitro data, while essential, does not guarantee performance in a complex cellular environment. Cellular assays are required to confirm that Compound X engages its intended target and modulates the downstream pathway as expected.

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Assay Principle: The binding of a ligand (Compound X) to its target protein (RAF) generally increases the protein's thermal stability. CETSA measures this stabilization by quantifying the amount of soluble protein remaining after heat shock.

  • Procedure:

    • Treat intact cells (e.g., A375 melanoma cells with BRAF V600E mutation) with Compound X or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Centrifuge to separate aggregated, denatured proteins from the soluble fraction.

    • Analyze the soluble fraction by Western Blot or other protein detection methods using an antibody specific to the target kinase (e.g., anti-BRAF).

    • A shift in the melting curve to a higher temperature in the presence of Compound X confirms target engagement.

Data Interpretation: A successful CETSA experiment provides direct evidence that Compound X enters the cell and physically binds to its intended RAF target. This is a powerful validation of the in vitro findings.

Conclusion and Forward Look

This guide has outlined a rigorous, multi-step process for characterizing the selectivity of a novel kinase inhibitor, using 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (Compound X) as a working example. By progressing from broad kinome screening to quantitative IC₅₀/Kd determination and finally to cellular target engagement, researchers can build a comprehensive and reliable selectivity profile.

The hypothetical data presented for Compound X suggests a promising candidate with potent on-target activity and a significant selectivity window against key off-targets. This profile provides a strong rationale for advancing the compound into further preclinical studies, including cellular functional assays and in vivo efficacy and toxicity models. This systematic approach ensures that only the most selective and promising candidates proceed, maximizing the potential for clinical success.

References

  • Title: The MAP kinase cascade. Source: Cell, 1994. [Link]

  • Title: RAF kinases as drug targets. Source: Biochemical Society Transactions, 2018. [Link]

  • Title: A quantitative, high-throughput screen for detecting protein-ligand binding in vitro. Source: Nature Biotechnology, 2001. [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells. Source: Nature Protocols, 2014. [Link]

  • Title: Tracking drug-target engagement in cells and tissues using the cellular thermal shift assay. Source: Science, 2013. [Link]

Comparative

Establishing a Predictive In Vitro-In Vivo Correlation (IVIVC) for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid: A Technical Guide

For drug development professionals, establishing a robust in vitro-in vivo correlation (IVIVC) is a critical step in streamlining the formulation development process, ensuring product quality, and potentially reducing th...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, establishing a robust in vitro-in vivo correlation (IVIVC) is a critical step in streamlining the formulation development process, ensuring product quality, and potentially reducing the regulatory burden.[1] This guide provides a comprehensive framework for developing a Level A IVIVC for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, a novel compound with therapeutic potential. By meticulously correlating in vitro dissolution data with in vivo pharmacokinetic performance, we can create a predictive model that accelerates formulation optimization and supports post-approval changes.[2][3]

The Foundational Importance of IVIVC

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (typically the rate and extent of drug dissolution) and a relevant in vivo response, such as plasma drug concentration or the amount of drug absorbed.[2][4] A successful IVIVC allows in vitro dissolution testing to serve as a surrogate for in vivo bioequivalence studies, which is of significant value in both time and cost savings.[1][5] The U.S. Food and Drug Administration (FDA) provides clear guidance on the development, evaluation, and application of IVIVC for oral dosage forms.[6][7]

This guide will walk through the strategic considerations and experimental protocols necessary to build a meaningful IVIVC for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, from initial biopharmaceutical characterization to the final correlative analysis.

Biopharmaceutical Characterization: The Starting Point

Before embarking on IVIVC development, a thorough understanding of the physicochemical and biopharmaceutical properties of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is essential. This begins with its classification according to the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their aqueous solubility and intestinal permeability.[8][9]

Table 1: Hypothetical Biopharmaceutical Properties of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

ParameterValueMethodSignificance for IVIVC
Molecular Weight220.23 g/mol CalculatedInfluences diffusion and permeability.
pKa4.5 (acidic)Potentiometric titrationDictates solubility at different physiological pH values.
Aqueous Solubility0.1 mg/mL at pH 6.8Shake-flask methodA key determinant of the BCS class.
Log P2.5HPLC methodIndicates lipophilicity and potential for membrane permeability.
PermeabilityHighCaco-2 cell monolayer assayDetermines the rate-limiting step for absorption.
BCS Classification Class II Based on solubility and permeability dataFor Class II drugs, dissolution is often the rate-limiting step for absorption, making a successful IVIVC highly likely.[8]

The determination that 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is a BCS Class II compound (low solubility, high permeability) is a strong indicator that an IVIVC is achievable and meaningful. For such compounds, the in vitro dissolution rate is expected to be the primary driver of the in vivo absorption rate.

Experimental Design for IVIVC Development

To establish a Level A IVIVC, which represents a point-to-point correlation between the in vitro dissolution profile and the in vivo absorption profile, it is necessary to develop multiple formulations of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid with different release rates.[2] This typically includes a fast-release, a medium-release, and a slow-release formulation.

Diagram 1: IVIVC Development Workflow

IVIVC_Workflow cluster_formulation Formulation Development cluster_testing Parallel Testing cluster_analysis Data Analysis & Correlation F1 Fast Release Formulation InVitro In Vitro Dissolution Studies F1->InVitro InVivo In Vivo Pharmacokinetic Studies F1->InVivo F2 Medium Release Formulation F2->InVitro F2->InVivo F3 Slow Release Formulation F3->InVitro F3->InVivo Correlation Establish Correlation (% Dissolved vs. % Absorbed) InVitro->Correlation Dissolution Profiles Deconvolution Deconvolution of In Vivo Data (to get % absorbed) InVivo->Deconvolution Plasma Concentration Profiles Deconvolution->Correlation Absorption Profiles Validation Predictive Model Validation Correlation->Validation

Caption: A flowchart illustrating the key stages in developing a predictive IVIVC model.

Part 1: In Vitro Dissolution Studies

The goal of the in vitro dissolution study is to identify a method that can discriminate between the different formulations and is representative of the in vivo dissolution process.

Experimental Protocol: In Vitro Dissolution

  • Apparatus: USP Apparatus 2 (Paddle) is a common choice for oral solid dosage forms.

  • Dissolution Medium: Given the acidic nature of the compound and its low solubility, a discriminating medium is crucial. Testing should be conducted in various media, such as pH 1.2, 4.5, and 6.8 buffers, to simulate the gastrointestinal tract. For a BCS Class II drug, the inclusion of a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) in a neutral pH buffer (e.g., pH 6.8) may be necessary to achieve complete dissolution and better reflect in vivo conditions.[6]

  • Apparatus Speed: A paddle speed of 50 or 75 RPM is typical.

  • Temperature: Maintain at 37 ± 0.5 °C.

  • Sampling Times: Frequent sampling is required to accurately characterize the dissolution profile (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Analytical Method: Quantification of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid in the dissolution samples will be performed using a validated HPLC-UV method. A similar method has been developed for related compounds.[10]

Table 2: Hypothetical In Vitro Dissolution Data for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid Formulations

Time (hours)Formulation A (Fast) % DissolvedFormulation B (Medium) % DissolvedFormulation C (Slow) % Dissolved
1452510
2754522
4927040
8988865
121009580
2410010095
Part 2: In Vivo Pharmacokinetic Studies

A crossover study design in healthy human volunteers is the gold standard for obtaining reliable pharmacokinetic data.

Experimental Protocol: In Vivo Pharmacokinetics

  • Study Design: A single-dose, three-way crossover study with an adequate washout period between treatments.

  • Subjects: A cohort of healthy human volunteers (n=12-24) meeting specific inclusion and exclusion criteria.

  • Dosing: Administration of Formulations A, B, and C on separate occasions.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

  • Sample Processing: Plasma is harvested from blood samples and stored frozen until analysis.

  • Bioanalytical Method: A validated LC-MS/MS method is required for the sensitive and specific quantification of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid in plasma. The sample pretreatment may involve protein precipitation with methanol.[10]

Table 3: Hypothetical In Vivo Pharmacokinetic Parameters for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid Formulations

ParameterFormulation A (Fast)Formulation B (Medium)Formulation C (Slow)
Cmax (ng/mL)850620410
Tmax (hours)2.04.08.0
AUC₀₋t (ng·h/mL)750074507400
AUC₀₋inf (ng·h/mL)760075507500

Data Analysis: Forging the Correlation

With both in vitro and in vivo data in hand, the next step is to establish the mathematical relationship between them.

Deconvolution of In Vivo Data

To correlate the in vitro dissolution data with the in vivo performance, the plasma concentration-time data must be deconvoluted to determine the in vivo absorption profile (the cumulative percentage of drug absorbed over time). This can be achieved using methods like the Wagner-Nelson or Loo-Riegelman methods, or through numerical deconvolution.

Diagram 2: The IVIVC Correlation Process

IVIVC_Correlation InVitro_Data In Vitro Data (% Dissolved vs. Time) Correlation_Plot Level A Correlation Plot (% Absorbed vs. % Dissolved) InVitro_Data->Correlation_Plot InVivo_Data In Vivo Data (Plasma Conc. vs. Time) Deconvolution Deconvolution Model (e.g., Wagner-Nelson) InVivo_Data->Deconvolution Absorption_Profile In Vivo Absorption Profile (% Absorbed vs. Time) Deconvolution->Absorption_Profile Absorption_Profile->Correlation_Plot

Caption: The process of transforming raw data to establish a Level A IVIVC plot.

Establishing the Level A Correlation

A Level A IVIVC is established by plotting the in vivo percentage of drug absorbed against the in vitro percentage of drug dissolved for each formulation at each time point. A linear relationship with a high correlation coefficient (R² > 0.9) is indicative of a strong correlation.

Table 4: Hypothetical Correlated In Vitro and In Vivo Data

FormulationTime (hours)In Vitro % DissolvedIn Vivo % Absorbed (from deconvolution)
A (Fast)14548
27578
49293
B (Medium)24547
47072
88890
C (Slow)44042
86568
128082

Validation and Application of the IVIVC Model

The predictive performance of the established IVIVC model must be validated. This involves using the model to predict the in vivo pharmacokinetic profile from the in vitro dissolution data of a new formulation (with a release rate between the fast and slow formulations) and comparing the predicted profile to the experimentally determined profile. The average prediction error for Cmax and AUC should be within 20%, as per FDA guidance.[1]

Once validated, the IVIVC model can be used to:

  • Set Dissolution Specifications: Establish meaningful in vitro release specifications that ensure bioequivalence.

  • Support Formulation Changes: Justify minor to moderate post-approval changes in formulation without the need for additional in vivo studies.[1]

  • Guide Formulation Development: Accelerate the optimization of new formulations by predicting their in vivo performance.

Conclusion

Developing a robust IVIVC for a BCS Class II compound like 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is a scientifically rigorous but highly valuable endeavor. It requires a systematic approach encompassing thorough biopharmaceutical characterization, the development of discriminating in vitro methods, and well-controlled in vivo studies. The resulting predictive model not only enhances our understanding of the drug's performance but also serves as a powerful tool to streamline development, ensure quality, and satisfy regulatory requirements, ultimately accelerating the delivery of new therapies to patients.

References

  • In vitro-In vivo Correlation: Perspectives on Model Development - PMC. (n.d.). Retrieved from [Link]

  • Drug Product Performance: In Vitro–In Vivo Correlation - JoVE. (2025, September 17). Retrieved from [Link]

  • Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations - FDA. (n.d.). Retrieved from [Link]

  • In vitro - in vivo correlation and biopharmaceutical classification system (bcs): A review - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • In vitro in vivo Correlation of Oral Drug Formulations - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

  • Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations | FDA. (2018, March 2). Retrieved from [Link]

  • Biopharmaceutics Classification System: A Regulatory Approach - Dissolution Technologies. (n.d.). Retrieved from [Link]

  • Development of a Novel UHPLC-UV Method for Quantification of Three Phenyl 4-(2- Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates - Corpus UL. (n.d.). Retrieved from [Link]

  • Biowaivers: BCS and IVIVC - School of Pharmacy, CUHK. (n.d.). Retrieved from [Link]

  • The Biopharmaceutics Classification System: Subclasses for in vivo predictive dissolution (IPD) methodology and IVIVC - PubMed Central. (n.d.). Retrieved from [Link]

  • Biopharmaceutics Classification System - Wikipedia. (n.d.). Retrieved from [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025, February 24). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors: Benchmarking Novel Intermediates Against Industry Standards

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth technical comparison of synthetic routes for Bruton's Tyrosine Kinase (BTK) inhib...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison of synthetic routes for Bruton's Tyrosine Kinase (BTK) inhibitors, with a focus on the blockbuster drug Ibrutinib. We will explore established industry-standard syntheses and benchmark them against a plausible novel route incorporating the intermediate 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid . This analysis is designed to offer researchers and drug development professionals a comprehensive understanding of the chemical strategies, potential efficiencies, and challenges associated with the synthesis of this critical class of therapeutic agents.

Introduction: The Significance of BTK Inhibitors and Their Synthesis

Bruton's tyrosine kinase (BTK) is a crucial signaling protein in the B-cell antigen receptor (BCR) pathway, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1] The first-in-class BTK inhibitor, Ibrutinib, has revolutionized the treatment of several hematologic cancers, including chronic lymphocytic leukemia and mantle cell lymphoma.[2] The clinical success of Ibrutinib has spurred the development of next-generation BTK inhibitors with improved selectivity and safety profiles.

The industrial-scale synthesis of these complex molecules presents significant challenges. An ideal synthetic route should be high-yielding, cost-effective, safe, and environmentally sustainable. The choice of key intermediates and the overall synthetic strategy are paramount in achieving these goals. This guide will dissect and compare various approaches to the synthesis of Ibrutinib, providing a framework for evaluating novel intermediates and methodologies.

Established Synthetic Routes to Ibrutinib: A Comparative Analysis

Several synthetic routes for Ibrutinib have been reported in patent literature and scientific publications. These routes primarily differ in their approach to constructing the core 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine and coupling it with the chiral piperidine moiety.

Route 1: The Original Discovery Route (Mitsunobu Coupling)

The initial synthesis of Ibrutinib often involved a Mitsunobu reaction to couple the pyrazolopyrimidine core with the protected chiral piperidine.

Ibrutinib_Synthesis_Route_1 A 4-Amino-3-(4-phenoxyphenyl)- 1H-pyrazolo[3,4-d]pyrimidine C Protected Ibrutinib Intermediate A->C Mitsunobu Reaction (DIAD, PPh3) B (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate B->C D (R)-3-(4-amino-3-(4-phenoxyphenyl)- 1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine C->D Boc Deprotection (Acid) E Ibrutinib D->E Acrylation (Acryloyl chloride, Base) Ibrutinib_Synthesis_Route_2 A 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine C (R)-tert-butyl 3-(4-amino-3-iodo- 1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate A->C Mitsunobu Reaction B (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate B->C E Protected Ibrutinib Intermediate C->E Suzuki Coupling (Pd catalyst, Base) D 4-phenoxyphenylboronic acid D->E F Ibrutinib E->F Deprotection & Acrylation Intermediate_Synthesis A 3-Amino-4-methylbenzoic acid C N-(2-chloroethyl)-N'-(4-carboxy-2-methylphenyl)urea A->C Urea formation B 2-Chloroethyl isocyanate B->C D 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid C->D Intramolecular cyclization (Base) BTK_Inhibitor_Analog_Synthesis A 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid C Amide Intermediate A->C Amide Coupling (e.g., HATU, EDCI) B Pyrazolopyrimidine amine B->C D BTK Inhibitor Analog C->D Further functionalization (e.g., coupling with a piperidine moiety)

Sources

Validation

The Imidazolidinone-Benzoic Acid Scaffold: A Comparative Guide for the Development of Novel MNK Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid scaffold and its potential as a backbone for the developme...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid scaffold and its potential as a backbone for the development of novel inhibitors targeting MAP kinase-interacting kinases (MNKs). As the quest for more selective and potent cancer therapeutics continues, understanding the structure-activity relationships of emerging pharmacophores is paramount. Here, we compare this scaffold to established MNK inhibitors, offering insights supported by experimental data from peer-reviewed studies.

Introduction: The Rationale for Targeting MNK

Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are serine/threonine kinases that represent a critical convergence point for the MAPK and PI3K signaling pathways, both of which are frequently dysregulated in cancer.[1] A primary substrate of MNKs is the eukaryotic translation initiation factor 4E (eIF4E).[2] Phosphorylation of eIF4E is a key event that promotes the translation of oncogenic mRNAs, leading to increased cell proliferation, survival, and metastasis.[2][3] Given that MNK activity is largely dispensable for normal cell function but crucial for tumorigenesis, the development of selective MNK inhibitors presents a promising therapeutic strategy.[4]

The 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid scaffold incorporates key structural features present in a number of kinase inhibitors, including a heterocyclic imidazolidinone core and a benzoic acid moiety that can be functionalized to optimize target engagement and pharmacokinetic properties.[5][6] This guide will explore the potential of this scaffold in the context of established MNK inhibitors.

Comparative Analysis of MNK Inhibitors

To contextualize the potential of the 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid scaffold, we will compare it with two well-characterized MNK inhibitors: Tomivosertib (eFT508) and BAY 1143269 .

CompoundStructureIC50 (MNK1)IC50 (MNK2)Key Structural Features & Rationale
3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid Not determinedNot determinedImidazolidinone core for potential hinge region binding. Benzoic acid for solvent front interactions and derivatization. Methyl group for potential hydrophobic pocket interaction.
Tomivosertib (eFT508) 1-2 nM1-2 nMPyrazolopyrimidine core. Exhibits high potency and selectivity.[7]
BAY 1143269 40 nM904 nMImidazopyridazine core. Demonstrates potent in vivo anti-tumor activity.[1][8]

Expertise & Experience: The choice of Tomivosertib and BAY 1143269 as comparators is based on their progression into clinical and preclinical studies, respectively, and the availability of robust data on their potency and selectivity.[1][9][10] The imidazolidinone scaffold of our topic compound shares heterocyclic similarities with the cores of these established inhibitors, suggesting its potential to be oriented within the ATP-binding pocket of MNK. The benzoic acid group offers a versatile handle for synthetic modification to enhance potency and modulate physicochemical properties.

Signaling Pathway and Mechanism of Action

MNK inhibitors exert their effect by blocking the phosphorylation of eIF4E, thereby inhibiting the translation of key oncogenic proteins. The following diagram illustrates this signaling pathway.

MNK_Pathway MAPK MAPK (e.g., ERK, p38) MNK MNK1/2 MAPK->MNK Activates eIF4E eIF4E MNK->eIF4E Phosphorylates p_eIF4E p-eIF4E (Ser209) eIF4E->p_eIF4E mRNA Oncogenic mRNA (e.g., c-Myc, Cyclin D1) p_eIF4E->mRNA Promotes binding Translation Protein Synthesis mRNA->Translation Proliferation Tumor Growth & Survival Translation->Proliferation Inhibitor 3-Methyl-4-(2-oxoimidazolidin-1-yl) -benzoic acid derivative Inhibitor->MNK Inhibits

Caption: MNK signaling pathway and the inhibitory action of a potential derivative.

Experimental Protocols

To evaluate the potential of novel compounds based on the 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid scaffold, the following experimental workflows are recommended.

Synthesis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid Derivatives

A generalized synthetic scheme for the derivatization of the parent scaffold is outlined below. This protocol is based on established methods for the synthesis of imidazolidin-2-ones and subsequent amide couplings.[11]

Synthesis_Workflow cluster_0 Scaffold Synthesis cluster_1 Derivatization A Starting Material: 4-amino-3-methylbenzoic acid B Reaction with 2-chloroethyl isocyanate A->B C Intramolecular cyclization B->C D 3-Methyl-4-(2-oxoimidazolidin-1-yl) -benzoic acid C->D E Amide coupling with various amines (R-NH2) D->E F Library of Amide Derivatives E->F

Caption: General workflow for the synthesis and derivatization of the target scaffold.

Step-by-Step Protocol:

  • Synthesis of the Core Scaffold:

    • Dissolve 4-amino-3-methylbenzoic acid in a suitable aprotic solvent (e.g., THF).

    • Add a base (e.g., triethylamine) and cool the mixture to 0°C.

    • Slowly add a solution of 2-chloroethyl isocyanate in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Upon completion, add a stronger base (e.g., sodium hydride) to facilitate intramolecular cyclization to form the imidazolidinone ring.

    • Acidify the reaction mixture to precipitate the product, 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid.

    • Purify the product by recrystallization or column chromatography.

  • Synthesis of Amide Derivatives:

    • Activate the carboxylic acid of the scaffold using a coupling agent (e.g., HATU, HOBt).

    • Add the desired primary or secondary amine to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Purify the final amide derivatives using column chromatography.

In Vitro Kinase Assay

Objective: To determine the IC50 values of the synthesized compounds against MNK1 and MNK2.

Protocol:

  • Prepare a reaction buffer containing recombinant human MNK1 or MNK2, a fluorescently labeled peptide substrate, and ATP.

  • Add serial dilutions of the test compounds to the reaction wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for eIF4E Phosphorylation

Objective: To assess the ability of the compounds to inhibit eIF4E phosphorylation in a cellular context.

Protocol:

  • Culture a relevant cancer cell line (e.g., HCT116 colon carcinoma) to 70-80% confluency.

  • Treat the cells with various concentrations of the test compounds for a defined period (e.g., 2-4 hours).

  • Lyse the cells and collect the protein extracts.

  • Perform Western blotting using primary antibodies specific for phosphorylated eIF4E (Ser209) and total eIF4E.

  • Quantify the band intensities to determine the ratio of phosphorylated to total eIF4E.

  • Determine the concentration at which a 50% reduction in eIF4E phosphorylation is observed.

In Vivo Efficacy Evaluation

Promising compounds identified from in vitro and cellular assays should be advanced to in vivo studies. A standard approach is to use a xenograft mouse model.

InVivo_Workflow Start Select Lead Compound Inject Implant Cancer Cells (e.g., HCT116) in Mice Start->Inject Tumor Allow Tumors to Establish Inject->Tumor Treat Administer Compound or Vehicle (Control) Tumor->Treat Monitor Monitor Tumor Volume and Body Weight Treat->Monitor Endpoint Endpoint Analysis: Tumor Weight, Biomarkers Monitor->Endpoint

Caption: Workflow for evaluating in vivo efficacy of a lead compound.

Experimental Design:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID).

  • Cell Line: A cancer cell line with known sensitivity to MNK inhibition (e.g., HCT116).

  • Treatment: Oral or intraperitoneal administration of the test compound at various doses.

  • Endpoints:

    • Primary: Tumor growth inhibition.

    • Secondary: Body weight (as a measure of toxicity), pharmacodynamic markers (e.g., p-eIF4E levels in tumor tissue).

Studies with established MNK inhibitors like cercosporamide have demonstrated significant tumor growth suppression in xenograft models.[4][12] For instance, oral administration of cercosporamide has been shown to effectively block eIF4E phosphorylation and suppress the growth of HCT116 xenografts.[4]

Conclusion and Future Directions

The 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid scaffold represents a promising starting point for the development of novel MNK inhibitors. Its structural features are amenable to synthetic modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. The comparative analysis with established inhibitors like Tomivosertib and BAY 1143269 provides a clear benchmark for development efforts.

Future work should focus on synthesizing a library of derivatives based on this scaffold and evaluating them using the outlined experimental protocols. Structure-activity relationship studies will be crucial in identifying key interactions within the MNK active site and guiding the design of more potent and selective compounds. The ultimate goal is to develop a clinical candidate with a favorable therapeutic window for the treatment of various cancers.

References

  • Khalifa ME (2021) Design, synthesis and molecular docking study of new purine derivatives as Aurora kinase inhibitors. Journal of Molecular Structure 1229: 129843. [Link].

  • Using Imidazo[2,1-b][3][13][14]thiadiazol Skeleton to Design and Synthesize Novel MNK Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Targeting Eukaryotic Translation Initiation Factor 4E (eIF4E) in Cancer. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Targeting Mnks for Cancer Therapy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • BAY 1143269, a novel MNK1 inhibitor, targets oncogenic protein expression and shows potent anti-tumor activity. (2017). PubMed. Retrieved from [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). ACS Publications. Retrieved from [Link]

  • Tomivosertib Development in Frontline NSCLC Ending After Findings from KICKSTART Trial. (2024). OncLive. Retrieved from [Link]

  • Inhibition of MNKs promotes macrophage immunosuppressive phenotype to limit CD8 + T cell antitumor immunity. (2022). JCI Insight. Retrieved from [Link]

  • Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Phase Ib Pharmacodynamic Study of the MNK Inhibitor Tomivosertib (eFT508) Combined With Paclitaxel in Patients With Refractory Metastatic Breast Cancer. (2025). PubMed. Retrieved from [Link]

  • Advances in understanding and targeting eIF4E activity. (2025). Biochemical Society Transactions. Retrieved from [Link]

  • Induction of MNK Kinase–dependent eIF4E Phosphorylation by Inhibitors Targeting BET Proteins Limits Efficacy of BET Inhibitors. (2019). AACR Journals. Retrieved from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. Retrieved from [Link]

  • Definition of MKNK1 inhibitor BAY 1143269. (n.d.). National Cancer Institute. Retrieved from [Link]

  • Lead drug discovery from imidazolinone derivatives with Aurora kinase inhibitors. (2023). SpringerLink. Retrieved from [Link]

  • An Open-label Study of the Effect of Tomivosertib (eFT508) in Patients With Advanced Castrate-resistant Prostate Cancer. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents. (2011). PubMed. Retrieved from [Link]

  • eFT508, a Potent and Selective Mitogen-Activated Protein Kinase Interacting Kinase (MNK) 1 and 2 Inhibitor, Is Efficacious in Preclinical Models of Diffuse Large B-Cell Lymphoma (DLBCL). (2015). ASH Publications. Retrieved from [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2019). MDPI. Retrieved from [Link]

  • A phase II, open-label study of tomivosertib (eFT508) added on to continued checkpoint inhibitor therapy in patients (pts) with insufficient response to single-agent treatment. (2020). ASCO Publications. Retrieved from [Link]

  • Translation Inhibition by Rocaglates Is Independent of eIF4E Phosphorylation Status. (2016). AACR Journals. Retrieved from [Link]

  • Curbing Production of Immune Checkpoint Protein Slows Liver Cancer in Mice. (2019). National Cancer Institute. Retrieved from [Link]

  • Inhibition of eIF4E phosphorylation reduces cell growth and proliferation in primary central nervous system lymphoma cells. (2011). PubMed. Retrieved from [Link]

  • Inhibiting the MNK-eIF4E-β-catenin axis increases the responsiveness of aggressive breast cancer cells to chemotherapy. (2017). Oncotarget. Retrieved from [Link]

  • Preclinical anti‐angiogenic and anti‐cancer activities of BAY 1143269 in glioblastoma via targeting oncogenic protein expression. (2022). Wiley Online Library. Retrieved from [Link]

  • 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides as new antimitotic prodrugs activated by cytochrome P450 1A1 in breast cancer cells. (2018). PubMed. Retrieved from [Link]

  • Structure-Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2024). PubMed. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic Acid

Hazard Assessment: A Synthesis of Chemical Precedent Given the molecular structure of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, it is prudent to assume it shares hazards with both benzoic acid and imidazolidinone...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Synthesis of Chemical Precedent

Given the molecular structure of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, it is prudent to assume it shares hazards with both benzoic acid and imidazolidinone derivatives.

  • Benzoic Acid Moiety: Benzoic acid and its derivatives are known to cause skin irritation and serious eye damage.[2][3][4] Prolonged or repeated exposure, particularly through inhalation of dust, can lead to organ damage.[2][3][4] Furthermore, benzoic acid is recognized as being harmful to aquatic life, necessitating careful environmental containment.[3][5]

  • Imidazolidinone Moiety: Related imidazolidinone compounds are also known to cause serious eye irritation.[6][7][8] Some may also cause skin and respiratory irritation.[6]

Based on this analysis, 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid should be handled as a hazardous substance with the potential to cause skin, eye, and respiratory irritation, and with a risk of long-term organ damage upon repeated exposure. It should also be considered environmentally hazardous, particularly to aquatic ecosystems.[3][5]

Table 1: Hazard Profile Synthesis

Hazard ClassificationAssociated MoietyPotential Effects
Skin Corrosion/IrritationBenzoic Acid, ImidazolidinoneCauses skin irritation.[2][4][6]
Serious Eye Damage/IrritationBenzoic Acid, ImidazolidinoneCauses serious eye irritation/damage.[2][3][4][6][7][8]
Specific Target Organ ToxicityBenzoic Acid, ImidazolidinoneMay cause respiratory irritation and potential for organ damage through prolonged exposure.[2][3][4][6]
Aquatic HazardBenzoic AcidHarmful to aquatic life.[3]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid for any purpose, including disposal, appropriate Personal Protective Equipment (PPE) must be worn. This is a critical step in preventing cross-contamination and ensuring personal safety.[9][10]

  • Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory.[11]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[9][12] Gloves should be inspected before use and changed frequently.[9][13]

  • Body Protection: A lab coat or apron should be worn to protect against skin contact.[10]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[4][13]

Disposal Workflow: A Step-by-Step Protocol

The disposal of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid must be conducted in accordance with local, state, and federal regulations.[14][15] It is essential to treat this compound as a hazardous waste.[12]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unadulterated solid 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid in a designated, clearly labeled, and sealable hazardous waste container.[12]

  • Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, and pipette tips, should also be placed in this container.

  • Solutions: Solutions containing the compound should be collected in a separate, labeled, and sealed container for liquid hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.

Step 2: Spill Management

In the event of a spill, the following procedure should be followed:

  • Evacuate the immediate area if necessary.

  • Ensure proper PPE is worn before attempting cleanup.[13]

  • For solid spills, carefully sweep or vacuum the material into a hazardous waste container.[6][7] Moisten the material slightly to prevent dust generation.[12]

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Clean the spill area thoroughly with an appropriate solvent and then soap and water.[6]

  • All materials used for cleanup must be disposed of as hazardous waste.[13]

Step 3: Final Disposal

  • Engage a Licensed Professional: The ultimate disposal of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid must be handled by a licensed professional waste disposal service.[3] These services are equipped to manage chemical waste in an environmentally responsible manner.

  • Incineration: A common and effective method for the disposal of organic compounds like this is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This process should only be carried out by a certified facility.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the drain.[12] This can lead to environmental contamination of waterways.[2][5][16]

Visualization of the Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid.

DisposalWorkflow Disposal Decision Pathway for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid start Start: Handling of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat - Respirator (if needed) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste or Contaminated Solids waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid spill Spill Occurs waste_type->spill Spill collect_solid Collect in a Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->collect_liquid spill_cleanup Follow Spill Cleanup Protocol: 1. Wear PPE 2. Contain and Absorb/Sweep 3. Place in Hazardous Waste Container 4. Decontaminate Area spill->spill_cleanup storage Store Waste in a Designated, Well-Ventilated Area collect_solid->storage collect_liquid->storage spill_cleanup->storage disposal_service Contact Licensed Professional Waste Disposal Service storage->disposal_service

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.